Product packaging for INH14(Cat. No.:)

INH14

Cat. No.: B1671948
M. Wt: 240.30 g/mol
InChI Key: CPCZNJSFVOOZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INH14 is an inhibitor of the IKKα/β-dependent TLR inflammatory response.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B1671948 INH14

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZNJSFVOOZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

INH14: A Deep Dive into its Mechanism of Action in the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule inhibitor INH14 and its targeted mechanism of action within the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the molecular interactions, quantitative efficacy, and the experimental basis for our current understanding of this compound as a potent anti-inflammatory and potential anti-cancer agent.

Core Mechanism of Action: Targeting the IKK Complex

This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, functions as a direct inhibitor of the IκB kinase (IKK) complex, a central node in NF-κB signaling.[1][2][3][4][5] Specifically, this compound targets the catalytic subunits IKKα and IKKβ, which are essential for the activation of both the canonical and noncanonical NF-κB pathways.[1][2]

Studies have demonstrated that this compound's point of intervention lies downstream of the TAK1/TAB1 complex.[1][2] This indicates that this compound does not interfere with the upstream signaling events that lead to the activation of TAK1, but rather directly curtails the subsequent phosphorylation events mediated by the IKK complex. By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB.[1][2] This stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and survival genes.

The inhibitory action of this compound on the IKK complex has been shown to be effective in various inflammatory contexts, including those mediated by Toll-like receptor 2 (TLR2), TLR4, TNF-R, and IL-1R.[1][2]

Quantitative Efficacy of this compound

The potency of this compound as an IKK inhibitor has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a stronger inhibition of IKKβ over IKKα.

TargetIC50 (μM)
IKKα8.97
IKKβ3.59

Table 1: In vitro inhibitory activity of this compound against IKKα and IKKβ.[1][2]

In vivo studies have further substantiated the anti-inflammatory effects of this compound. Intraperitoneal administration of this compound in a mouse model of lipopeptide-induced inflammation resulted in a significant reduction of the pro-inflammatory cytokine TNFα.[2][3]

TreatmentDosageEffect
This compound5 µg/gDecreased TNFα production

Table 2: In vivo anti-inflammatory effect of this compound in a mouse model.[3]

Furthermore, this compound has demonstrated anti-cancer properties by reducing the constitutive NF-κB activity in ovarian cancer cells, which in turn diminishes their wound-closing ability.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using Graphviz.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds TAK1/TAB1 TAK1/TAB1 Receptor->TAK1/TAB1 Activates IKK_complex IKKα/IKKβ/NEMO TAK1/TAB1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_P P-IκBα Proteasome Proteasome IkB_P->Proteasome Degradation This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory & Survival Genes DNA->Gene_Expression Transcription

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Kinase_Assay_Workflow cluster_preparation Reaction Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Recombinant_IKK Recombinant IKKα or IKKβ Incubate Incubate at Room Temperature Recombinant_IKK->Incubate ATP_Substrate ATP & Substrate Peptide ATP_Substrate->Incubate INH14_Vehicle This compound or Vehicle (DMSO) INH14_Vehicle->Incubate ADP_Glo Add ADP-Glo™ Reagent (Quantify ADP) Incubate->ADP_Glo Luminescence Measure Luminescence ADP_Glo->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for determining the IC50 of this compound via a kinase assay.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for the principal assays.

In Vitro IKK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of IKKα and IKKβ in the presence of this compound to determine its inhibitory potency.

Materials:

  • Recombinant human IKKα or IKKβ enzyme

  • ATP

  • Substrate peptide (e.g., IKKtide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white-walled assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the respective IKK enzyme (e.g., 15 ng of IKKα or 20 ng of IKKβ per reaction) and its substrate peptide in kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial ADP concentration.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Immunoblotting for IκBα Degradation

This technique is used to visually assess the effect of this compound on the degradation of IκBα in cell-based models.

Materials:

  • HEK293-TLR2 or other suitable cell lines

  • Lipopeptide (TLR2 ligand) or other appropriate stimulus

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against IκBα and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a TLR2 ligand (e.g., lipopeptide) to induce NF-κB activation.

  • Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against IκBα overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of IκBα. A decrease in the IκBα band intensity in stimulated, vehicle-treated cells indicates its degradation. The presence of the IκBα band in this compound-treated cells, despite stimulation, demonstrates the inhibitory effect of this compound on IκBα degradation. The loading control is used to ensure equal protein loading across all lanes.

Conclusion

This compound is a well-characterized inhibitor of the NF-κB pathway with a clear mechanism of action centered on the direct inhibition of the IKKα and IKKβ kinases. Its ability to prevent IκBα degradation and subsequent NF-κB activation has been demonstrated through robust in vitro and in vivo studies. The quantitative data on its efficacy and the detailed experimental protocols provide a solid foundation for its further investigation and potential development as a therapeutic agent for inflammatory diseases and certain types of cancer. The continued exploration of this compound and its derivatives could lead to the development of more potent and selective IKK inhibitors.

References

Unveiling the Molecular Targets of INH14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INH14, a small-molecule urea derivative, has emerged as a potent inhibitor of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, and the intricate signaling pathways it modulates are visualized. This document is intended to serve as a core resource for researchers in pharmacology, immunology, and oncology who are investigating the therapeutic potential of IKK inhibitors.

Core Biological Targets: IKKα and IKKβ

The primary biological targets of this compound have been identified as the IκB kinase (IKK) alpha (IKKα) and IκB kinase beta (IKKβ) . These two kinases are central components of the IKK complex, which plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound exhibits a dose-dependent inhibitory effect on the catalytic activity of both IKKα and IKKβ.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against IKKα and IKKβ has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (μM)
IKKα8.97[1]
IKKβ3.59[1]

Modulated Signaling Pathways

This compound attenuates inflammatory responses by inhibiting signaling pathways that converge on the IKK complex. These include pathways initiated by Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R). By inhibiting IKKα and IKKβ, this compound effectively blocks the downstream activation of NF-κB.

TLR2/4, IL-1R, and TNF-R Signaling to NF-κB

The signaling cascades initiated by TLR2/4, IL-1R, and TNF-R, although originating from distinct receptor-ligand interactions, all lead to the activation of the IKK complex. The subsequent phosphorylation of the inhibitor of κB (IκBα) by IKK marks it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing their translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2/4 TLR2/4 MyD88 MyD88 TLR2/4->MyD88 IL-1R IL-1R IL-1R->MyD88 TNF-R TNF-R TRADD/TRAF2 TRADD/TRAF2 TNF-R->TRADD/TRAF2 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1/TAB1 TAK1/TAB1 TRAF6->TAK1/TAB1 TRADD/TRAF2->TAK1/TAB1 IKK Complex (IKKα/IKKβ/NEMO) IKK Complex (IKKα/IKKβ/NEMO) TAK1/TAB1->IKK Complex (IKKα/IKKβ/NEMO) IκBα IκBα IKK Complex (IKKα/IKKβ/NEMO)->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ub Ub IκBα->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NF-κB (p50/p65) NF-κB (p50/p65) Proteasome->NF-κB (p50/p65) Release This compound This compound This compound->IKK Complex (IKKα/IKKβ/NEMO) Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Activation

Figure 1: this compound inhibits the IKK complex in inflammatory signaling pathways.

Experimental Protocols

The identification and characterization of this compound's biological targets were achieved through a series of key experiments. Detailed methodologies are provided below.

IKKα/β Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of IKKα and IKKβ.

  • Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of this compound indicates inhibition of the kinase.

  • Materials:

    • Recombinant human IKKα and IKKβ (Promega)

    • IKK substrate peptide

    • ATP

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • 96-well white, flat-bottom plates

  • Protocol:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 96-well plate, add 5 µL of the IKK enzyme (15 ng of IKKα or 20 ng of IKKβ per reaction).

    • Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

    • Add 2.5 µL of a mixture of the IKK substrate peptide (0.2 ng/µL) and ATP (50 µM for IKKα, 25 µM for IKKβ) to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Assay in HEK293-TLR2 Cells

This cell-based assay determines the ability of this compound to inhibit TLR2-mediated NF-κB activation.

  • Assay Principle: HEK293 cells stably expressing TLR2 are co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a constitutively active Renilla luciferase plasmid for normalization. Inhibition of NF-κB activation by this compound results in a decrease in firefly luciferase activity.

  • Materials:

    • HEK293-TLR2 cells

    • DMEM supplemented with 10% FBS and antibiotics

    • NF-κB-luciferase reporter plasmid

    • Renilla luciferase plasmid

    • Transfection reagent (e.g., FuGENE 6, Promega)

    • Pam3CSK4 (TLR2 ligand)

    • This compound

    • Dual-Luciferase® Reporter Assay System (Promega)

    • 96-well white, clear-bottom plates

  • Protocol:

    • Seed HEK293-TLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Co-transfect the cells with the NF-κB-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour.

    • Stimulate the cells with Pam3CSK4 (100 ng/mL) for 6 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of NF-κB activation for each this compound concentration.

IκBα Degradation Western Blot

This assay visualizes the effect of this compound on the degradation of IκBα, a key step in NF-κB activation.

  • Assay Principle: Cells are treated with a TLR ligand to induce IκBα degradation. The presence of this compound is expected to inhibit this degradation, resulting in higher levels of IκBα detectable by Western blot.

  • Materials:

    • HEK293-TLR2 cells or other relevant cell lines (e.g., SKOV3)

    • Pam3CSK4

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-IκBα, anti-phospho-IκBα, and anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Wound Healing Assay with Ovarian Cancer Cells

This assay assesses the effect of this compound on the migratory capacity of cancer cells, a process often regulated by NF-κB.

  • Assay Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time. Inhibition of NF-κB by this compound is expected to reduce cell migration.

  • Materials:

    • SKOV3 ovarian cancer cells

    • Complete growth medium and low-serum medium

    • 24-well plates

    • Sterile 200 µL pipette tip

    • This compound

    • Microscope with a camera

  • Protocol:

    • Seed SKOV3 cells in a 24-well plate and grow to a confluent monolayer.

    • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with low-serum medium containing different concentrations of this compound or vehicle (DMSO).

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width or area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure and compare the migration rates between treated and untreated cells.

Experimental Workflow and Logic

The identification of IKKα and IKKβ as the targets of this compound followed a logical and systematic experimental workflow.

G A Initial Observation: This compound inhibits TLR2-mediated NF-κB activation in a cell-based reporter assay B Hypothesis: This compound targets a component of the TLR2 signaling pathway A->B C Experiment: Overexpression of pathway components (MyD88, IRAKs, TRAF6, TAK1/TAB1, IKKs) in the NF-κB reporter assay B->C D Result: Overexpression of components upstream of IKKs does not rescue NF-κB activation, while IKK overexpression does C->D E Conclusion: The target of this compound is downstream of TAK1/TAB1, likely the IKK complex D->E F Experiment: In vitro kinase assays with recombinant IKKα and IKKβ E->F G Result: This compound directly inhibits the kinase activity of both IKKα and IKKβ F->G H Confirmation: This compound inhibits IκBα degradation in cellular assays (Western Blot) G->H I Functional Outcome: This compound reduces inflammatory responses and cancer cell migration (Wound Healing Assay) G->I

Figure 2: Logical workflow for the identification of this compound's biological targets.

Conclusion

This compound is a direct inhibitor of IKKα and IKKβ, key kinases in the NF-κB signaling pathway. By targeting these central regulators, this compound effectively attenuates inflammatory signaling initiated by multiple receptors, including TLRs, TNF-R, and IL-1R. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogs as potential therapeutic agents for inflammatory diseases and cancer. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings.

References

INH14: A Technical Guide to a Novel IKKα/β-Dependent TLR Inflammatory Response Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of INH14, a small-molecule urea derivative identified as a potent inhibitor of the Toll-like receptor (TLR) mediated inflammatory response. This document consolidates the current understanding of this compound's mechanism of action, its effects on key signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, with the chemical name N-(4-Ethylphenyl)-N'-phenylurea, is a fragment-like compound that has demonstrated significant anti-inflammatory properties.[1][2] It acts by inhibiting the inflammatory pathways associated with Toll-like Receptor 2 (TLR2), TLR4, TNF-Receptor (TNF-R), and IL-1 Receptor (IL-1R).[1][2] Toll-like receptors are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering inflammatory responses.[2] The dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making them a key target for therapeutic intervention. This compound represents a promising starting point for the development of novel anti-inflammatory drugs.[1][2]

Mechanism of Action

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the direct inhibition of I-kappa B kinases (IKKs), specifically IKKα and IKKβ.[1][2][3] These kinases are central to the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of inflammation.[3]

In the canonical TLR signaling cascade, the activation of TLRs leads to the recruitment of adaptor proteins and the subsequent activation of the TAK1/TAB1 complex. This complex then phosphorylates and activates the IKK complex (composed of IKKα, IKKβ, and NEMO). The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes in this pathway by targeting IKKα and IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the activation of NF-κB and reduces the production of inflammatory cytokines like TNFα.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR2 / TLR4 MyD88 MyD88 TLR->MyD88 Ligand PAMPs / DAMPs Ligand->TLR Activation TAK1 TAK1/TAB1 MyD88->TAK1 IKK_complex IKKα / IKKβ TAK1->IKK_complex Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Release IkBa_p p-IκBα (Degraded) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK_complex Inhibition Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activation

Figure 1: this compound Mechanism of Action in the TLR Signaling Pathway.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various assays. The data highlights its potency against its primary targets, IKKα and IKKβ, and its effectiveness in cellular models of inflammation.

Parameter Target/Assay Value Reference
IC₅₀IKKα Kinase Activity8.97 µM[1],[2]
IC₅₀IKKβ Kinase Activity3.59 µM[1],[2]
IC₅₀TLR2-mediated NF-κB Activation (HEK293 cells)4.127 µM[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

This assay quantifies the activity of the NF-κB transcription factor in response to a TLR ligand and the effect of this compound.

  • Cell Culture: HEK293 cells stably expressing TLR2 (HEK293-TLR2) are cultured under standard conditions.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An NF-κB-dependent firefly luciferase reporter plasmid (e.g., Elam.luc).

    • A constitutively active Renilla luciferase plasmid for normalization of transfection efficiency.

  • Treatment: Transfected cells are pre-incubated with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with a TLR2 ligand, such as Pam3CSK4 (P3), to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: After an incubation period (e.g., 6-8 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-dependent inhibition by this compound is plotted to calculate the IC₅₀ value.

This assay directly measures the inhibitory effect of this compound on the catalytic activity of purified IKKα and IKKβ.

  • Reaction Setup: A reaction mixture is prepared containing a specific kinase buffer, a peptide substrate for IKK, and ATP.

  • Enzyme and Inhibitor: Purified recombinant IKKα or IKKβ enzyme is added to the reaction mixture. For test samples, varying concentrations of this compound are included. Control samples receive a vehicle.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the solution.

  • Data Analysis: The kinase activity in the presence of this compound is compared to the vehicle control. The results are used to generate a dose-response curve and calculate the IC₅₀ for each kinase.

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Cell Plating: Primary human monocytes or other relevant cell lines are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for an extended period (e.g., overnight).

  • Viability Assessment: A cell viability reagent, such as CCK-8, is added to each well. This reagent contains a tetrazolium salt that is reduced by dehydrogenases in viable cells to a colored formazan product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The absorbance values from this compound-treated cells are compared to those of the vehicle-treated cells to determine if the compound affects cell viability at the tested concentrations.[2]

G cluster_screening In Vitro Screening cluster_validation Cellular & In Vivo Validation cluster_development Lead Optimization A 1. NF-κB Reporter Assay (HEK293-TLR2 Cells) B 2. Cytotoxicity Assay (e.g., CCK-8) A->B Confirm non-toxicity C 3. In Vitro Kinase Assay (IKKα / IKKβ) B->C Identify direct target D 4. Immunoblot Assay (Measure p-IκBα levels) C->D Confirm cellular mechanism E 5. Cytokine Measurement (e.g., TNFα ELISA) D->E Assess functional outcome F 6. In Vivo Model (e.g., Lipopeptide-induced inflammation) E->F Evaluate in vivo efficacy G 7. Compound Optimization (Structure-Activity Relationship) F->G Develop potent inhibitors

Figure 2: Experimental Workflow for Characterization of this compound.

In Vivo Studies and Future Directions

In vivo experiments have shown that this compound can decrease TNFα production following lipopeptide-induced inflammation, confirming its anti-inflammatory activity in a whole-organism context.[1][2] Furthermore, studies in ovarian cancer cells, which often exhibit constitutive NF-κB activity, demonstrated that this compound could reduce this activity and impair the cells' wound-closing ability.[1][2]

These findings establish this compound as a valuable chemical scaffold and a promising lead compound. Future research and optimization of the this compound structure could lead to the development of more potent and selective IKK inhibitors for use as therapeutic agents against a variety of inflammatory diseases and certain types of cancer.[1][2]

References

INH14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule compound that has emerged as a significant inhibitor of the I-kappa-B kinase (IKK) pathway. This pathway plays a crucial role in regulating the inflammatory response through the activation of the nuclear factor-kappa B (NF-κB) transcription factor. By targeting the IKKα and IKKβ kinases, this compound effectively modulates downstream inflammatory signaling, making it a compound of interest for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(4-ethylphenyl)-3-phenylureaN/A
Synonyms This compound, N-(4-Ethylphenyl)-N'-phenylureaN/A
Molecular Formula C15H16N2O(1)
Molecular Weight 240.30 g/mol (1)
CAS Number 200134-22-1(2)
SMILES CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2(1)
InChI InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)(1)
Predicted XlogP 3.8(1)
Solubility DMSO: ≥ 125 mg/mL (520.18 mM)Water: < 0.1 mg/mL (insoluble)[3](4)

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of the IKKα and IKKβ kinases, which are central components of the canonical and non-canonical NF-κB signaling pathways. These pathways are activated by various stimuli, including toll-like receptor (TLR) ligands, tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1). The activation of IKKα and IKKβ leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This compound's inhibitory action on IKKα and IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory response.

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

TargetIC50 (μM)Source
IKKα 8.97
IKKβ 3.59

In cellular and in vivo models, this compound has been shown to decrease the degradation of IκBα in cells activated by TLR ligands and reduce the production of TNF-α in response to lipopeptide-induced inflammation. Furthermore, treatment with this compound has been demonstrated to reduce the constitutive NF-κB activity in ovarian cancer cells, leading to a decrease in their wound-closing ability.

Signaling Pathway of this compound Action

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TLR ligands, TNF-α TAK1/TAB1 TAK1/TAB1 Receptor->TAK1/TAB1 IKK_complex IKKα / IKKβ / NEMO TAK1/TAB1->IKK_complex Activation IkBa_NFkB IκBα-p50-p65 (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB_active p50-p65 (Active) IkBa_NFkB->NFkB_active Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus p50-p65 NFkB_active->NFkB_nucleus Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

IKKα/β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound on IKKα and IKKβ.

Kinase_Assay_Workflow Start Start Prepare_Kinase_Reaction 1. Prepare kinase reaction mix: IKKα or IKKβ, substrate, ATP, and varying concentrations of this compound. Start->Prepare_Kinase_Reaction Incubate_Kinase_Reaction 2. Incubate at room temperature. Prepare_Kinase_Reaction->Incubate_Kinase_Reaction Add_ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Incubate_Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 4. Incubate for 40 minutes at room temperature. Add_ADP_Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 6. Incubate for 30-60 minutes at room temperature. Add_Kinase_Detection_Reagent->Incubate_2 Measure_Luminescence 7. Measure luminescence using a plate-reading luminometer. Incubate_2->Measure_Luminescence Analyze_Data 8. Calculate IC50 values. Measure_Luminescence->Analyze_Data

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.

  • Prepare Reagents :

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Prepare the kinase reaction buffer containing the IKK enzyme (IKKα or IKKβ), the appropriate substrate (e.g., a peptide substrate for IKK), and ATP.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the kinase reaction buffer to each well.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Immunoblotting for IκBα Degradation

This protocol outlines the steps to assess the effect of this compound on IκBα degradation in cells stimulated with a TLR ligand.

  • Cell Culture and Treatment :

    • Seed cells (e.g., HEK293-TLR2 or primary monocytes) in appropriate culture plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with a TLR ligand (e.g., a lipopeptide for TLR2) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of IκBα in each sample. A decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells indicates degradation, and the rescue of this band in this compound-treated cells demonstrates its inhibitory effect.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of this compound on cells.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment :

    • Treat the cells with a range of concentrations of this compound or vehicle control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay :

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type.

  • Measurement :

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis :

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

Conclusion

This compound is a promising small-molecule inhibitor of IKKα and IKKβ with demonstrated efficacy in cellular and in vivo models of inflammation. Its well-defined mechanism of action and biological activity make it a valuable tool for researchers studying NF-κB signaling and a potential starting point for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethylphenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the urea derivative, N-(4-Ethylphenyl)-N'-phenylurea. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected physicochemical and spectroscopic properties. Due to a lack of publicly available experimental data for this specific compound, the characterization data presented herein is based on established knowledge of closely related analogs and predictive models. This guide serves as a foundational resource for researchers interested in the synthesis and study of this and similar N,N'-diarylurea compounds.

Introduction

N,N'-diarylureas represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals. Their utility stems from the urea moiety's ability to form stable hydrogen bonds, enabling these molecules to interact with biological targets and self-assemble into ordered structures. The compound of focus, N-(4-Ethylphenyl)-N'-phenylurea, is an asymmetrical diarylurea whose potential biological activities and material properties remain an area of active research. This guide provides a detailed protocol for its synthesis and a comprehensive plan for its characterization.

Synthesis of N-(4-Ethylphenyl)-N'-phenylurea

The most direct and widely employed method for the synthesis of unsymmetrical N,N'-diarylureas is the nucleophilic addition of an amine to an isocyanate. In the case of N-(4-Ethylphenyl)-N'-phenylurea, this involves the reaction of 4-ethylaniline with phenyl isocyanate.

Reaction Scheme:

synthesis reactant1 4-Ethylaniline reaction + reactant1->reaction reactant2 Phenyl Isocyanate reactant2->reaction product N-(4-Ethylphenyl)-N'-phenylurea reaction->product Solvent (e.g., THF, Toluene)

Figure 1: Synthesis of N-(4-Ethylphenyl)-N'-phenylurea.

Experimental Protocol: Synthesis

Materials:

  • 4-Ethylaniline (1.0 eq)

  • Phenyl isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if reflux is required)

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-ethylaniline (1.0 eq) in a suitable volume of anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For reactions that are sluggish at room temperature, the mixture can be gently heated to reflux until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure N-(4-Ethylphenyl)-N'-phenylurea.

Characterization of N-(4-Ethylphenyl)-N'-phenylurea

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physicochemical and Spectroscopic Data

The following table summarizes the key identifiers and predicted or analogous spectral data for N-(4-Ethylphenyl)-N'-phenylurea.

PropertyValue
IUPAC Name 1-(4-Ethylphenyl)-3-phenylurea
CAS Number 200134-22-1
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Melting Point Not experimentally determined.
Appearance Expected to be a white to off-white solid.
¹H NMR (Predicted) See detailed breakdown below.
¹³C NMR (Predicted) See detailed breakdown below.
IR (Analogous) See detailed breakdown below.
Mass Spec (EI) M⁺ peak expected at m/z 240.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

  • δ 1.20-1.30 (t, 3H): -CH₃ of the ethyl group.

  • δ 2.60-2.70 (q, 2H): -CH₂ of the ethyl group.

  • δ 6.80-7.60 (m, 9H): Aromatic protons.

  • δ 8.50-9.50 (br s, 2H): -NH protons of the urea linkage.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

  • δ 15.0-16.0: -CH₃ of the ethyl group.

  • δ 28.0-29.0: -CH₂ of the ethyl group.

  • δ 118.0-140.0: Aromatic carbons.

  • δ ~155.0: Carbonyl carbon of the urea.

Analogous IR Data (KBr, cm⁻¹):

  • 3300-3400: N-H stretching vibrations.

  • 3000-3100: Aromatic C-H stretching.

  • 2850-2970: Aliphatic C-H stretching.

  • ~1630-1660: C=O stretching (Amide I band).

  • ~1550-1590: N-H bending and C-N stretching (Amide II band).

  • ~1440-1600: Aromatic C=C stretching.

Characterization Workflow

characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Crude_Product Crude_Product MP Melting Point Crude_Product->MP NMR NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS Purity_Assessment Purity Assessment MP->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Discovery and Initial Screening of INH14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial screening of INH14, a novel and potent small-molecule inhibitor of the c-MET receptor tyrosine kinase. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational data and methodologies related to this compound.

Introduction

Hepatocyte growth factor (HGF) and its receptor, c-MET, play a crucial role in cell proliferation, migration, and differentiation. Dysregulation of the HGF/c-MET signaling pathway is implicated in the pathogenesis and progression of various human cancers, making it a key target for therapeutic intervention. This compound was developed as a selective inhibitor of c-MET to address this oncogenic signaling. This document details the initial discovery, synthesis, and biological evaluation of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The initial screening of this compound involved assessing its inhibitory activity against the c-MET kinase and its anti-proliferative effects on human cancer cell lines. The quantitative data from these assays are summarized below.

Compound c-MET Kinase IC50 (nM) Cell Line Anti-proliferative IC50 (µM)
This compound2.1HT-29 (colorectal carcinoma)0.05
This compoundMKN-45 (gastric carcinoma)0.019

Experimental Protocols

The following are the key experimental methodologies employed in the initial screening of this compound.

c-MET Kinase Assay

This assay was performed to determine the direct inhibitory effect of this compound on c-MET kinase activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) methodology was utilized.

Protocol:

  • A reaction mixture containing c-MET enzyme, a poly-Glu-Tyr (4:1) peptide substrate, and ATP was prepared in a kinase reaction buffer.

  • This compound was added to the reaction mixture at varying concentrations.

  • The reaction was incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.

  • A solution containing a europium-labeled anti-phosphotyrosine antibody was added to the mixture.

  • The TR-FRET signal was measured, which is proportional to the extent of substrate phosphorylation.

  • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • HT-29 and MKN-45 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were treated with various concentrations of this compound and incubated for 72 hours.

  • MTT solution was added to each well, and the plates were incubated for an additional 4 hours, allowing for the formation of formazan crystals by viable cells.

  • The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Western Blot Analysis

Western blotting was used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins, AKT and ERK1/2.

Protocol:

  • Cancer cells were treated with this compound for a specified period.

  • Total cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • The membrane was incubated with primary antibodies specific for phosphorylated c-MET (p-c-MET), total c-MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams illustrate the key signaling pathways, the experimental workflow for this compound screening, and the logical design process.

G cluster_0 cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway HGF HGF cMET c-MET HGF->cMET Binds and activates PI3K PI3K cMET->PI3K GRB2 GRB2 cMET->GRB2 This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT SOS SOS GRB2->SOS Proliferation1 Cell Proliferation & Survival AKT->Proliferation1 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Screening cluster_2 Cell-Based Assays Synthesis Synthesis of this compound Purification Purification & Structural Confirmation Synthesis->Purification KinaseAssay c-MET Kinase Assay Purification->KinaseAssay IC50_Kinase Determine IC50 (Kinase) KinaseAssay->IC50_Kinase CellViability Cell Viability (MTT) Assay IC50_Kinase->CellViability IC50_Cell Determine IC50 (Cell) CellViability->IC50_Cell WesternBlot Western Blot Analysis IC50_Cell->WesternBlot TargetModulation Confirm Target Modulation (p-c-MET, p-AKT, p-ERK) WesternBlot->TargetModulation G cluster_0 Lead Compound & Target cluster_1 Design Strategy cluster_2 Result Foretinib Foretinib (Lead Compound) A Type II c-MET Inhibitor Design Rational Drug Design: Modify Foretinib structure to - Enhance c-MET affinity - Improve drug-like properties Foretinib->Design cMET_Kinase c-MET Kinase (Target) cMET_Kinase->Design This compound This compound (Novel Derivative) Design->this compound

A Technical Guide to the Role of INH14 in the Inhibition of IκBα Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule INH14 and its mechanism of action in preventing the degradation of IκBα (Inhibitor of nuclear factor kappa B alpha). By directly targeting the IκB kinase (IKK) complex, this compound serves as a potent inhibitor of the canonical NF-κB signaling pathway, a critical regulator of inflammation. This guide details the underlying signaling cascade, presents quantitative data on this compound's inhibitory activity, outlines key experimental protocols, and provides visual diagrams to elucidate the molecular interactions and experimental workflows.

The NF-κB Signaling Pathway and the Critical Role of IκBα

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory and immune responses.[1] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through a non-covalent interaction with a family of inhibitory proteins, most notably IκBα.[2] The activation of the canonical NF-κB pathway is a tightly regulated process initiated by a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs).[1][3][4]

This signaling cascade converges on the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5][6] The activated IKK complex then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[6][7] This phosphorylation event acts as a recognition signal for the E3 ubiquitin ligase complex, SCFβ-TrCP, which polyubiquitinates IκBα.[8] The polyubiquitinated IκBα is subsequently targeted for rapid degradation by the 26S proteasome.[5][8][9]

The degradation of IκBα is the pivotal step in NF-κB activation. It unmasks a nuclear localization sequence (NLS) on the NF-κB protein, allowing the now-active transcription factor to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the expression of hundreds of genes involved in inflammation, immunity, and cell survival.[3]

Mechanism of Action: this compound as a Direct IKK Inhibitor

This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, is a small-molecule compound that has been identified as an inhibitor of inflammatory pathways, including those mediated by TLR2, TLR4, TNF-R, and IL-1R.[10][11] Research has pinpointed its molecular target downstream of the TAK1/TAB1 complex, focusing on the IKK signalosome.[10][11][12]

This compound functions by directly inhibiting the catalytic activity of both IKKα and IKKβ.[10][11][13] By binding to these kinases, this compound prevents the phosphorylation of IκBα. Consequently, IκBα is not marked for ubiquitination and subsequent proteasomal degradation.[10] This action effectively stabilizes the IκBα/NF-κB complex, sequestering NF-κB in the cytoplasm and preventing its nuclear translocation. The ultimate result is the attenuation of NF-κB-dependent gene transcription and a reduction in the inflammatory response.[10][11] Immunoblot assays have confirmed that treatment with this compound significantly reduces IκBα degradation in cells stimulated with a TLR2 ligand.[10][11][12]

stimulus Stimulus (e.g., TLR Ligand, TNFα) receptor Receptor (e.g., TLR2, TNFR) stimulus->receptor tak1 TAK1/TAB1 Complex receptor->tak1 ikk IKK Complex (IKKα / IKKβ / NEMO) tak1->ikk Activates ikba_nfkb IκBα-NF-κB (Inactive, Cytoplasmic) ikk->ikba_nfkb Phosphorylates This compound This compound This compound->ikk Inhibits p_ikba_nfkb P-IκBα-NF-κB ub Ubiquitination (SCFβ-TrCP) p_ikba_nfkb->ub nfkb NF-κB (Active) p_ikba_nfkb->nfkb Releases proteasome 26S Proteasome ub->proteasome Targets for Degradation proteasome->p_ikba_nfkb Degrades IκBα gene_exp Inflammatory Gene Expression nfkb->gene_exp Translocates & Activates nucleus Nucleus

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and NF-κB activation.

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been quantified through both in vitro enzymatic assays and in vivo studies. The data highlights its efficacy in targeting the IKK kinases and reducing inflammation.

Table 1: In Vitro Inhibitory Activity of this compound against IKK Subunits

Target KinaseIC50 ValueDescription
IKKα8.97 μMThe half maximal inhibitory concentration of this compound against the IKKα kinase subunit.[10][11][12]
IKKβ3.59 μMThe half maximal inhibitory concentration of this compound against the IKKβ kinase subunit, indicating higher potency.[10][11][12]

Table 2: In Vivo Anti-Inflammatory Effect of this compound

Treatment GroupSerum TNFα Level (pg/mL)Experimental Condition
Vehicle Control231.1 ± 21.3Mice treated with vehicle control and stimulated with a lipopeptide to induce inflammation.[10]
This compound-Treated115.8 ± 30.61Mice pre-treated with this compound (5 μg/g) prior to lipopeptide stimulation, showing a significant decrease in TNFα production.[10]

Experimental Protocols

The following sections detail the methodologies employed to characterize the function of this compound.

Human Embryonic Kidney 293 (HEK293) cells, specifically a line stably expressing TLR2 (HEK293-TLR2), were utilized for cellular assays.[10] The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 0.5% (v/v) ciprofloxacin.[10] For experiments, cells were pre-treated with this compound (at specified concentrations, e.g., 25 μM) or a vehicle control for 1 hour before being stimulated with a TLR2 ligand like Pam3CSK4 (P3) to activate the NF-κB pathway.[10]

This protocol was used to visually assess the levels of IκBα protein, providing direct evidence of this compound's inhibitory effect on its degradation.

A 1. Culture HEK293-TLR2 Cells B 2. Pre-treat with this compound (25 μM) or Vehicle for 1h A->B C 3. Stimulate with P3 (TLR2 Ligand, 200 ng/mL) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Separate Proteins by SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Probe with Primary Antibody (anti-IκBα) F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. Detect with Chemiluminescence & Analyze Band Intensity H->I

Caption: Workflow for assessing IκBα degradation via immunoblotting.

Direct inhibition of IKKα and IKKβ by this compound was quantified using a cell-free enzymatic assay to determine the IC50 values.

cluster_prep Reaction Components A Recombinant Kinase (IKKα or IKKβ) E Incubate components at room temp for 1h A->E B Substrate Peptide B->E C ATP C->E D Vehicle or increasing concentrations of this compound D->E F Measure phosphorylated product formation E->F G Plot dose-response curve and calculate IC50 value F->G

Caption: Protocol for the in vitro kinase assay to determine this compound's IC50 values.

To confirm the anti-inflammatory efficacy of this compound in vivo, a lipopeptide-induced inflammation model in mice was used.[10] Mice were pre-treated via intraperitoneal (ip) injection with either this compound (5 μg/g) or a vehicle control (DMSO/NaCl) for 1 hour.[10][14] Subsequently, inflammation was induced by an ip injection of the TLR2 ligand Pam2CSK4 (P2) at 2.5 μg/g.[14] Blood samples were collected at baseline (0 hours) and 2 hours post-injection. Serum levels of the pro-inflammatory cytokine TNFα were then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the effect of this compound.[10][14]

Conclusion and Future Directions

The collective evidence demonstrates that this compound is a direct, dual inhibitor of the IKKα and IKKβ kinases.[10][11] Its mechanism of action is centered on preventing the phosphorylation and subsequent proteasomal degradation of IκBα, thereby locking the transcription factor NF-κB in an inactive, cytoplasm-sequestered state. This inhibition of the canonical NF-κB pathway has been shown to translate to significant anti-inflammatory effects both in cellular models and in vivo.[10] The data establishes this compound as a valuable chemical probe for studying NF-κB signaling and a promising lead compound for the development of novel anti-inflammatory therapeutics.[10][11] Further optimization of the this compound scaffold could lead to the generation of more potent and selective IKK inhibitors for clinical applications in a range of inflammatory diseases and cancers.[10][11]

References

INH14: A Potent Inhibitor of TNFα Production via IKKα/β-Dependent NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule urea derivative, INH14, and its significant impact on the production of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in inflammatory processes. We will delve into the quantitative data demonstrating its efficacy, the detailed molecular mechanism of action, and the experimental protocols utilized to elucidate its function.

Introduction

This compound, chemically known as N-(4-Ethylphenyl)‐N′-phenylurea, has emerged as a promising fragment-like compound for the development of anti-inflammatory therapeutics.[1][2] It effectively suppresses inflammatory responses mediated by various pathways, including Toll-like receptor 2 (TLR2), TLR4, TNF-receptor (TNF-R), and Interleukin-1 receptor (IL-1R).[1][2] A primary outcome of its activity is the potent reduction of TNFα, a master regulator of inflammation implicated in a wide range of diseases.[1][3][4] This document synthesizes the current understanding of this compound's function, focusing on its targeted inhibition of the IKKα/β kinases within the NF-κB signaling cascade.

Quantitative Data on TNFα Inhibition by this compound

The inhibitory effect of this compound on TNFα production has been quantified across various models, including in vitro cell cultures and in vivo studies. The data consistently demonstrates a significant reduction in TNFα levels upon treatment with this compound.

Table 1: Effect of this compound on TNFα Production in Mouse Macrophages
StimulantControl Group TNFα (pg/mL)This compound-Treated Group TNFα (pg/mL)Source
P3 (TLR2 Ligand)837 ± 30.28496.6 ± 50.69[1]
LPS (TLR4 Ligand)1411 ± 214.3892.8 ± 84.71[1]
Table 2: Relative Reduction of TNFα in Human Monocytes by this compound
StimulantTNFα Production (% of Control)Source
P3 (TLR2 Ligand)60.43%[1]
LPS (TLR4 Ligand)72.62%[1]
IL-173.30%[1]
Table 3: In Vivo Efficacy of this compound in Mice
ConditionControl Group TNFα (pg/mL)This compound-Treated Group TNFα (pg/mL)Source
Lipopeptide-Induced Inflammation231.1 ± 21.3115.8 ± 30.61[1]
Table 4: this compound Kinase Inhibition Specificity
Target KinaseIC50Source
IKKα8.97 μM[1][2]
IKKβ3.59 μM[1][2]

Mechanism of Action: Targeting the IKK Complex

This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including that of TNFα.[5][6]

Studies have shown that this compound's target lies downstream of the TAK1/TAB1 complex.[1][2] Specifically, this compound inhibits the kinase activity of both IKKα and IKKβ.[1][2] The IKK complex is responsible for phosphorylating the inhibitor of κB alpha (IκBα). This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.

Once IκBα is degraded, the Nuclear Factor-kappa B (NF-κB) transcription factor is released and translocates to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, thereby initiating their transcription. TNFα is a primary target gene of NF-κB.[6]

By inhibiting IKKα and IKKβ, this compound prevents the degradation of IκBα.[1][2] This action effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and preventing the transcription of TNFα and other inflammatory cytokines. This targeted action explains the observed reduction in TNFα production across different inflammatory stimuli.[1]

INH14_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_nfkb NF-κB Regulation cluster_nucleus Nuclear Events TLR2 TLR2/IL-1R/TNF-R TAK1 TAK1/TAB1 Complex TLR2->TAK1 IKK IKK Complex (IKKα / IKKβ) TAK1->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p Phosphorylates NFkB_active NF-κB (Active) IkBa_p->NFkB_active Releases NFkB_complex NF-κB / IκBα (Inactive) NFkB_complex->IkBa_p Transcription Gene Transcription NFkB_active->Transcription Translocates to Nucleus TNFa TNFα Production Transcription->TNFa This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the IKK complex, preventing NF-κB activation and subsequent TNFα production.

Experimental Protocols

The characterization of this compound's effect on TNFα production relies on a series of well-established molecular and cellular biology techniques.

Protocol 1: Cell-Based TNFα Production Assay

This protocol is designed to measure the effect of this compound on TNFα secretion from immune cells following stimulation.

  • Cell Culture:

    • Culture mouse macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1) in appropriate culture medium.[7][8]

    • Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation:

    • Induce an inflammatory response by adding a stimulant such as LPS (1 µg/mL final concentration) or Pam3CSK4 (P3) to the wells.[1][7]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 17-24 hours) at 37°C in a CO2 incubator.[7]

  • TNFα Quantification:

    • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of TNFα in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][8] Alternative methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[7][9]

Experimental_Workflow start Start seeding Seed Macrophages /Monocytes in 96-well plate start->seeding adherence Incubate Overnight (Cell Adherence) seeding->adherence treatment Pre-treat with this compound or Vehicle Control adherence->treatment stimulation Stimulate with LPS or P3 treatment->stimulation incubation Incubate for 17-24 hours stimulation->incubation collection Collect Supernatant incubation->collection elisa Measure TNFα (ELISA / HTRF) collection->elisa end End elisa->end

Caption: Workflow for assessing this compound's impact on TNFα production in vitro.
Protocol 2: Immunoblot Assay for IκBα Degradation

This method is used to visually confirm that this compound prevents the degradation of IκBα.

  • Cell Treatment: Culture and treat cells with this compound and a stimulant as described in Protocol 1, but use a larger format (e.g., 6-well plates) and a shorter stimulation time (e.g., 15-60 minutes) to capture the transient degradation of IκBα.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A lack of IκBα band reduction in this compound-treated samples upon stimulation indicates inhibition of degradation.[1]

Protocol 3: In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory activity of this compound on purified IKK enzymes.

  • Assay Setup: In a microplate, combine purified recombinant IKKα or IKKβ enzyme with a specific substrate (e.g., a peptide derived from IκBα) and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays that measure the amount of ATP remaining after the reaction or by using phospho-specific antibodies.

  • Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][2]

Conclusion

This compound is a potent inhibitor of TNFα production, acting through the direct inhibition of IKKα and IKKβ. By preventing the degradation of IκBα, this compound effectively blocks the activation of the NF-κB transcription factor, a crucial step in the inflammatory cascade. The quantitative data from both in vitro and in vivo models underscore its potential as a lead compound for the development of novel anti-inflammatory drugs. The detailed protocols provided herein offer a robust framework for further investigation and characterization of this compound and similar IKK inhibitors in drug discovery programs.

References

INH14 as a potential therapeutic agent for inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated inflammation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of INH14, a novel small-molecule urea derivative, as a promising anti-inflammatory agent that targets the NF-κB pathway.

Mechanism of Action

This compound, chemically known as N-(4-Ethylphenyl)-N′-phenylurea, has been identified as an inhibitor of the Toll-like receptor (TLR)-mediated inflammatory response.[1][2][3] Specifically, this compound targets the IκB kinase (IKK) complex, a critical downstream component of multiple inflammatory signaling pathways.[1][2][3] By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][3]

The inhibitory activity of this compound is not limited to a single receptor pathway. It has been shown to attenuate signaling from TLR2, TLR4, tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R), all of which converge on the IKK complex.[1][3]

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. Additionally, its anti-inflammatory efficacy has been demonstrated in a preclinical in vivo model.

TargetAssay TypeMetricValueReference
IKKαKinase AssayIC508.97 µM[1][2][3]
IKKβKinase AssayIC503.59 µM[1][2][3]
In Vivo ModelAnalyteEffectConcentrationReference
Lipopeptide-induced inflammation in miceSerum TNFαReduction from 231.1 ± 21.3 pg/mL to 115.8 ± 30.61 pg/mL5 µg/g this compound[1]

Signaling Pathway

The following diagram illustrates the signaling cascade targeted by this compound. Activation of upstream receptors like TLRs, TNF-R, and IL-1R initiates a signaling cascade that would normally lead to the activation of the IKK complex. This compound intervenes at this crucial juncture.

INH14_Signaling_Pathway cluster_upstream Upstream Receptors TLR2 TLR2 TAK1_TAB1 TAK1/TAB1 Complex TLR2->TAK1_TAB1 TLR4 TLR4 TLR4->TAK1_TAB1 TNFR TNF-R TNFR->TAK1_TAB1 IL1R IL-1R IL1R->TAK1_TAB1 IKK_complex IKKα/IKKβ/IKKγ Complex TAK1_TAB1->IKK_complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation This compound This compound This compound->IKK_complex p_IkBa p-IκBα (Degradation) IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Translocation

Caption: this compound inhibits the IKK complex, blocking NF-κB activation.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

1. Cell Culture and Transfection

  • Cell Lines: HEK293 cells were used for reporter gene assays, and RAW264.7 mouse macrophages were also likely utilized for inflammatory response studies.[1] SKOV3 ovarian cancer cells were used to assess the effect on constitutive NF-κB activity.[1][3]

  • Transfection: For reporter assays, HEK293 cells were transfected with plasmids encoding an NF-κB-driven luciferase reporter (Elam.luc) and a constitutive Renilla luciferase plasmid for normalization.[1][3]

2. NF-κB Reporter Gene Assay

  • Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Method:

    • HEK293 cells were transfected with the reporter plasmids.

    • Cells were pre-incubated with varying concentrations of this compound for 1 hour.

    • Inflammatory signaling was stimulated using ligands for TLR2 (lipopeptide), TLR4 (LPS), TNF-R (TNFα), or IL-1R (IL-1β).[1][3]

    • After a 5-hour incubation, cell lysates were collected.

    • Luciferase and Renilla activity were measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to determine NF-κB activation.

3. Immunoblotting

  • Objective: To visualize the effect of this compound on the phosphorylation and degradation of IκBα.

  • Method:

    • Cells (e.g., HEK293-TLR2 or SKOV3) were treated with this compound.[3]

    • The relevant inflammatory pathway was stimulated.

    • Cell lysates were prepared, and proteins were separated by SDS-PAGE.

    • Proteins were transferred to a membrane and probed with specific antibodies against total IκBα and phosphorylated IκBα.

    • Protein bands were visualized using chemiluminescence. A decrease in phosphorylated IκBα and an increase in total IκBα in this compound-treated cells would indicate inhibition of IKK.

4. In Vitro Kinase Assay

  • Objective: To directly measure the inhibitory activity of this compound on IKKα and IKKβ.

  • Method:

    • Recombinant IKKα and IKKβ enzymes were used.

    • The kinase reaction was performed in the presence of a substrate (e.g., a peptide corresponding to the phosphorylation sites of IκBα) and ATP.

    • Varying concentrations of this compound were included in the reaction.

    • The amount of ADP produced, which is proportional to kinase activity, was quantified using a commercial kit such as the ADP-Glo kinase assay.[3]

    • IC50 values were calculated from the dose-response curves.

5. In Vivo Lipopeptide-Induced Inflammation Model

  • Objective: To assess the anti-inflammatory efficacy of this compound in a living organism.

  • Method:

    • Mice were administered this compound (e.g., 5 µg/g) or a vehicle control via intraperitoneal injection.[3]

    • After 1 hour, inflammation was induced by injecting a TLR2 ligand (lipopeptide, e.g., P2 at 2.5 µg/g).[3]

    • Blood samples were collected at baseline and 2 hours post-induction.

    • Serum levels of the pro-inflammatory cytokine TNFα were quantified by ELISA.[1]

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation reporter_assay NF-κB Reporter Assay (HEK293) immunoblot Immunoblotting (IκBα Phosphorylation) reporter_assay->immunoblot Confirm Mechanism kinase_assay Direct Kinase Assay (IKKα/β) immunoblot->kinase_assay Identify Direct Target animal_model Mouse Model of Inflammation kinase_assay->animal_model Test In Vivo Efficacy elisa TNFα ELISA animal_model->elisa Quantify Effect

Caption: A typical workflow for characterizing an anti-inflammatory compound.

This compound is a promising small-molecule inhibitor of the IKKα/β kinases, demonstrating efficacy in blocking NF-κB-mediated inflammation both in vitro and in vivo. Its ability to target a central convergence point of multiple pro-inflammatory signaling pathways makes it an attractive candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs for the treatment of inflammatory diseases. Optimization of this compound could lead to the development of more potent and selective IKK inhibitors.[1][2]

References

Foundational Research on Urea Derivatives in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on urea derivatives as a pivotal class of kinase inhibitors. It covers their core mechanism of action, key structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the critical signaling pathways they modulate.

Introduction: The Rise of Urea Derivatives in Kinase-Targeted Therapy

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Within the arsenal of kinase inhibitors, compounds featuring a diaryl urea scaffold have emerged as a particularly successful and versatile class.

Sorafenib, the first approved oral multi-kinase inhibitor with this core structure, validated the therapeutic potential of targeting key oncogenic pathways like the RAF/MEK/ERK and VEGFR signaling cascades.[1][2] This guide delves into the foundational principles that make this chemical class so effective, providing researchers with the core knowledge needed for the development and evaluation of novel urea-based kinase inhibitors.

The N,N'-Diaryl Urea Moiety: A Privileged Scaffold for Type II Inhibition

The archetypal structure of these inhibitors is an N,N'-disubstituted urea, where two aryl rings are connected by the urea linker. This specific arrangement is not arbitrary; it is exquisitely suited for a particular mode of kinase inhibition known as "Type II" inhibition.

Mechanism of Action: Stabilizing the "DFG-out" Inactive State

Unlike Type I inhibitors that compete with ATP in the active conformation of a kinase, Type II inhibitors bind to an inactive conformation. Specifically, diaryl ureas target the "DFG-out" state, named for a conserved Asp-Phe-Gly motif in the kinase activation loop.[3]

In the DFG-out conformation, the phenylalanine residue of the motif flips out of its active-state position, creating a transient, hydrophobic "allosteric" pocket adjacent to the ATP-binding site. Diaryl urea compounds are perfectly shaped to occupy both the ATP-binding pocket and this newly formed allosteric site.[3]

The urea moiety itself is critical, forming key hydrogen bonds that anchor the inhibitor to the kinase. One N-H group typically hydrogen bonds with the backbone carbonyl of a conserved glutamate in the αC-helix, while the urea carbonyl oxygen forms a hydrogen bond with the backbone N-H of the DFG-motif's aspartate.[4] This "bidentate" hydrogen bond interaction, combined with hydrophobic interactions of the aryl rings, effectively locks the kinase in its inactive state, preventing its catalytic function.[3][5] This mechanism often leads to higher selectivity, as the allosteric pocket is less conserved across the kinome than the ATP-binding site.[3]

Key Urea-Based Inhibitors and Quantitative Data

The diaryl urea scaffold has given rise to several successful multi-kinase inhibitors. Sorafenib, regorafenib, and lenvatinib are prominent examples, each with a distinct profile of kinase inhibition.

InhibitorKey TargetsIC₅₀ (nM)Reference(s)
Sorafenib Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
Regorafenib VEGFR-113[6]
VEGFR-24.2[6]
VEGFR-346[6]
PDGFR-β22[6]
c-Kit7[6]
RET1.5[6]
Raf-12.5[6]
B-Raf28[6]
Lenvatinib VEGFR-15
VEGFR-24
VEGFR-35
FGFR-146
FGFR-236
FGFR-350
PDGFR-α51
PDGFR-β39
c-Kit71
RET41

Table 1: Summary of in vitro inhibitory activities (IC₅₀ values) for prominent urea-based multi-kinase inhibitors against a panel of key kinases.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a novel urea-based kinase inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

In Vitro Radiometric Kinase Assay

This is a foundational method to directly measure the catalytic activity of a kinase and its inhibition. It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[1][7]

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix (e.g., 20 µL total volume) containing the kinase buffer (typically 25-50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), the purified kinase enzyme, the specific peptide or protein substrate, and the test inhibitor (or DMSO for control).[7]

  • Pre-incubation: Briefly pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine IC₅₀ values.[7]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Termination and Spotting: Stop the reaction by adding a small volume of phosphoric acid. Spot an aliquot of each reaction mixture onto a phosphocellulose (P81) paper. The phosphorylated substrate will bind to the paper.[7]

  • Washing: Wash the P81 paper multiple times with a dilute phosphoric acid solution to remove any unincorporated [γ-³²P]ATP.

  • Quantification: Allow the paper to dry, then quantify the amount of incorporated ³²P using a phosphorimager or liquid scintillation counter.[7]

  • Analysis: Compare the radioactivity in inhibitor-treated samples to the control to determine the percentage of inhibition and calculate the IC₅₀ value.

Cell-Based Western Blot Assay for Pathway Inhibition

It is crucial to confirm that an inhibitor can engage its target and block downstream signaling within a cellular context. A Western blot for a key phosphorylated downstream protein is a standard method. For inhibitors of the RAF/MEK/ERK pathway, detecting phosphorylated ERK (p-ERK) is a common readout.[8]

Detailed Methodology:

  • Cell Culture: Plate cells known to have an active RAF/MEK/ERK pathway (e.g., cancer cells with a B-Raf mutation) in multi-well plates and grow to ~80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activity, cells can be serum-starved for several hours or overnight.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the urea-based inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulation: If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF or PDGF) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: To ensure the observed changes are due to inhibition of phosphorylation and not differences in protein amount, strip the membrane and re-probe with an antibody for total ERK.[8]

Key Signaling Pathways Targeted by Urea Derivatives

Urea-based inhibitors like sorafenib and regorafenib derive their potent anti-cancer effects from their ability to simultaneously block multiple key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

The RAF/MEK/ERK Pathway

The Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway) is a central signaling cascade that transmits extracellular signals from cell surface receptors to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival.[][11] Mutations in genes like B-RAF are common in cancers such as melanoma, leading to constitutive activation of this pathway.[12] Urea derivatives like sorafenib directly inhibit Raf kinases, creating a critical blockade in this oncogenic cascade.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[13][14] When VEGF binds to VEGFR-2 on endothelial cells, it triggers receptor dimerization and autophosphorylation, initiating downstream signaling that leads to endothelial cell proliferation, migration, and survival.[15][16] By potently inhibiting VEGFR-2, urea-based drugs effectively cut off the tumor's blood supply, thereby inhibiting its growth.

Conclusion

The N,N'-diaryl urea scaffold represents a cornerstone of modern kinase inhibitor design. Its ability to effectively and often selectively target the inactive DFG-out conformation of kinases has led to the development of powerful multi-targeted therapies that have significantly impacted the treatment of various cancers. A thorough understanding of their mechanism of action, the methods used to quantify their activity, and the pathways they inhibit is essential for any researcher aiming to build upon this foundation and develop the next generation of kinase-targeted drugs. This guide provides the core technical knowledge to support those efforts, from the bench to clinical development.

References

No Information Available on the Off-Target Effects of INH14

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the off-target effects, mechanism of action, and preclinical data for a compound designated "INH14" has yielded no publicly available information. This suggests that "this compound" may be a novel, proprietary, or internal compound name that has not yet been disclosed in scientific literature or public databases.

Extensive searches across multiple scientific and biomedical databases for terms including "off-target effects of this compound," "this compound mechanism of action," "this compound kinase profiling," "this compound cellular thermal shift assay," "this compound proteomics," "experimental protocols for this compound off-target analysis," "this compound safety profile," and "this compound preclinical studies" did not return any relevant results.

This lack of information prevents the creation of the requested in-depth technical guide, as no data is available to summarize, no experimental protocols can be detailed, and no signaling pathways can be visualized.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for data. If "this compound" is a misnomer or an alternative designation is available, further searches with the correct identifier may yield the desired information.

INH14: A Comprehensive Technical Guide to its Role in Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INH14, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, is a small-molecule compound that has emerged as a potent inhibitor of inflammatory signaling pathways.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cellular signaling cascades, and detailed methodologies for the key experiments that have defined its biological activity. Quantitative data are presented for clear comparison, and all relevant pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role as a modulator of inflammatory responses.

Introduction

Inflammatory processes are at the core of numerous physiological and pathological conditions. The dysregulation of inflammatory signaling pathways is a hallmark of diseases such as autoimmune disorders, chronic inflammatory diseases, and cancer.[3] Key mediators of these pathways include the Toll-like receptors (TLRs), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R), which converge on the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][3] NF-κB is a master regulator of inflammatory gene expression, and its activation is tightly controlled by the IκB kinase (IKK) complex.[3] this compound has been identified as an inhibitor of these critical signaling pathways, positioning it as a promising candidate for further investigation and therapeutic development.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1][2][4] The IKK complex is a central node in the canonical and non-canonical NF-κB signaling pathways. Upon stimulation of receptors like TLRs, TNF-R, and IL-1R, a signaling cascade is initiated that leads to the activation of the IKK complex.[1][3] Activated IKK then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5][6][7] The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8]

This compound has been shown to inhibit the catalytic activity of both IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the activation of NF-κB. Experimental evidence indicates that the target of this compound lies downstream of the TAK1/TAB1 complex, a key upstream kinase in the NF-κB pathway, and directly at the level of the IKK complex.[1][2] Molecular docking studies suggest that this compound binds to the hinge region of IKKβ.[1]

Cellular Signaling Cascades Modulated by this compound

This compound has been demonstrated to inhibit multiple pro-inflammatory signaling cascades that are crucial in the innate immune response and inflammatory diseases.

TLR, TNF-R, and IL-1R Signaling Pathways

The signaling pathways initiated by TLRs, TNF-R, and IL-1R, although initiated by distinct receptor-ligand interactions, converge on the activation of the IKK complex and subsequent NF-κB activation.[1] this compound effectively attenuates the signaling from these pathways by inhibiting IKKα and IKKβ.[1][2] This broad-spectrum inhibitory action makes this compound a molecule of significant interest for conditions characterized by the overactivation of these pathways.

INH14_Signaling_Pathway This compound Inhibition of NF-κB Signaling cluster_nucleus TLR TLR2/4 MyD88 MyD88 TLR->MyD88 TNFR TNF-R TRAF6 TRAF6 TNFR->TRAF6 IL1R IL-1R IL1R->MyD88 MyD88->TRAF6 TAK1_TAB1 TAK1/TAB1 TRAF6->TAK1_TAB1 IKK_complex IKKα/IKKβ TAK1_TAB1->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB degradation of IκBα Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK_complex

Figure 1: this compound inhibition of TLR, TNF-R, and IL-1R signaling pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Target Assay Type Parameter Value Reference
IKKαKinase AssayIC508.97 µM[1][2][4]
IKKβKinase AssayIC503.59 µM[1][2][4]
TLR2-mediated NF-κB activityLuciferase Reporter AssayIC504.127 µM[1]

Table 1: In Vitro Inhibitory Activity of this compound

Model Treatment Parameter Measured Result Reference
C57BL/6J MiceThis compound (5 µg/g) + Lipopeptide (2.5 µg/g)Serum TNFαDecrease from 231.1 ± 21.3 pg/mL to 115.8 ± 30.61 pg/mL[1]

Table 2: In Vivo Anti-inflammatory Effect of this compound

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the function of this compound.

IKKα/β Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of IKKα and IKKβ by measuring the amount of ADP produced in the kinase reaction.

IKK_Assay_Workflow IKK Kinase Assay Workflow start Start prep Prepare reaction mix: - IKKα or IKKβ enzyme - Substrate peptide (e.g., IKKtide) - ATP - Kinase buffer start->prep add_this compound Add increasing concentrations of this compound or vehicle (DMSO) prep->add_this compound incubate_kinase Incubate at room temperature for 60 minutes add_this compound->incubate_kinase add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate_kinase->add_adpglo incubate_adpglo Incubate at room temperature for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate_adpglo->add_detection incubate_detection Incubate at room temperature for 30 minutes add_detection->incubate_detection measure Measure luminescence using a plate reader incubate_detection->measure analyze Calculate IC50 values by plotting luminescence vs. This compound concentration measure->analyze end End analyze->end

Figure 2: Workflow for the IKK Kinase Assay (ADP-Glo™).

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant IKKα or IKKβ enzyme with a suitable substrate peptide (e.g., IKKtide) and ATP in a kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

  • Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) or vehicle control (DMSO) to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[10][11]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed the cells in a 96-well plate.[12]

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements in its promoter (e.g., pNF-κB-Luc) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent like Lipofectamine.[2][13]

  • Inhibitor Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator such as TNFα (e.g., 20 ng/mL) or a TLR ligand (e.g., Pam3CSK4) for 5-7 hours.[1][14]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[14]

  • Luciferase Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence again.[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

IκBα Degradation Immunoblot Assay

This assay visualizes the levels of IκBα protein to assess its degradation.

Protocol:

  • Cell Treatment: Seed cells (e.g., HEK293-TLR2) in a 6-well plate. Pre-treat the cells with this compound or vehicle for 1 hour, followed by stimulation with a TLR2 ligand (e.g., lipopeptide) for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control to determine the relative amount of IκBα degradation.

In Vivo Lipopeptide-Induced Inflammation and TNFα ELISA

This in vivo experiment assesses the anti-inflammatory effect of this compound in a mouse model.

Protocol:

  • Animal Model: Use C57BL/6J mice.[1]

  • This compound Administration: Administer this compound (e.g., 5 µg/g body weight) or vehicle intraperitoneally (i.p.).[1]

  • Inflammation Induction: After 1 hour, induce systemic inflammation by i.p. injection of a TLR2 ligand such as a diacylated lipopeptide (P2) (e.g., 2.5 µg/g body weight).[1]

  • Sample Collection: After 2 hours of lipopeptide injection, collect blood samples from the mice. Prepare serum by allowing the blood to clot and then centrifuging to remove the clot.

  • TNFα ELISA:

    • Use a commercial mouse TNFα ELISA kit.[15]

    • Coat a 96-well plate with a capture antibody specific for mouse TNFα.

    • Add serum samples and a standard dilution series of recombinant mouse TNFα to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • After another incubation and wash, add streptavidin-HRP.

    • Finally, add a TMB substrate solution and stop the reaction with a stop solution.

  • Measurement and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNFα in the serum samples by comparing their absorbance to the standard curve.

Ovarian Cancer Cell Wound-Healing Assay

This assay measures the effect of this compound on the migration of cancer cells.

Protocol:

  • Cell Seeding: Seed ovarian cancer cells (e.g., SKOV3) in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[16]

  • Treatment: Wash the cells to remove detached cells and then add fresh media containing this compound at various concentrations or vehicle. It is recommended to use low-serum media to minimize cell proliferation.[16]

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis: Measure the width or area of the wound at each time point. Calculate the percentage of wound closure over time for each treatment condition to assess the effect of this compound on cell migration.

Cell Viability Assay (CCK-8)

This assay determines the cytotoxicity of this compound.

Protocol:

  • Cell Seeding: Seed human primary monocytes or other relevant cell types in a 96-well plate.[1]

  • Treatment: Treat the cells with increasing concentrations of this compound or vehicle overnight.[1]

  • CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.[1][17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 in the CCK-8 reagent to a colored formazan product.[3]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]

  • Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Conclusion

This compound is a promising small-molecule inhibitor of the IKKα/β kinases, demonstrating potent anti-inflammatory activity in both in vitro and in vivo models.[1][2] Its ability to block the canonical NF-κB signaling pathway by preventing IκBα degradation underscores its potential as a therapeutic agent for a range of inflammatory diseases and cancers with constitutive NF-κB activation.[1] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and similar molecules, facilitating the advancement of novel anti-inflammatory therapies. Further optimization of this compound could lead to the development of more potent and selective IKK inhibitors.[1][2]

References

Methodological & Application

INH14 In Vitro Kinase Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of INH14 against IκB kinase α (IKKα) and IκB kinase β (IKKβ). This compound is a known inhibitor of the Toll-like receptor (TLR) inflammatory response, acting through the inhibition of IKKα and IKKβ.[1][2][3] This protocol is based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Introduction

This compound, an N-(4-Ethylphenyl)-N′-phenylurea derivative, has been identified as an inhibitor of the TLR2, TLR4, TNF-R, and IL-1R inflammatory pathways.[1][2] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by directly targeting and inhibiting the catalytic activity of IKKα and IKKβ.[1][2] These kinases are crucial components of the canonical and noncanonical NF-κB signaling pathways, which are central to the inflammatory response.[4] Understanding the potency and selectivity of this compound against these kinases is essential for its development as a potential anti-inflammatory therapeutic. This protocol provides a robust method for determining the inhibitory concentration (IC50) of this compound against IKKα and IKKβ in vitro.

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound. Inflammatory signals activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound directly inhibits the kinase activity of IKKα and IKKβ, thereby preventing the downstream activation of NF-κB.

G cluster_stimuli Inflammatory Stimuli (e.g., TLR ligands, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates Inhibitor This compound Inhibitor->IKK_complex inhibits NFkB NF-κB IkBa_NFkB->NFkB releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates & activates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_p->Ub_Proteasome G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - this compound Serial Dilutions B Dispense this compound/ DMSO to Plate A->B C Add Kinase (IKKα or IKKβ) B->C D Add ATP/Substrate Mix to Initiate Reaction C->D E Incubate at RT D->E F Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes ATP) E->F G Incubate at RT F->G H Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) G->H I Incubate at RT H->I J Read Luminescence I->J

References

Application Notes and Protocols for Cell-Based Assays with INH14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14 is a small-molecule urea derivative identified as a potent inhibitor of the IκB kinase (IKK) complex, specifically targeting IKKα and IKKβ.[1][2][3] By inhibiting these kinases, this compound effectively attenuates the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. This compound has been shown to inhibit inflammatory responses mediated by Toll-like receptors (TLRs) such as TLR2 and TLR4, as well as by cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] These characteristics make this compound a valuable tool for studying the NF-κB pathway and a promising starting point for the development of anti-inflammatory therapeutics.[1]

This document provides detailed protocols for performing cell-based assays with this compound to assess its inhibitory effects on the NF-κB signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the IKKα and IKKβ kinases, which are crucial components of the canonical and non-canonical NF-κB pathways.[1][4] In the canonical pathway, activation by stimuli such as TNF-α or TLR ligands leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically a heterodimer of p65 and p50 subunits) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound, by inhibiting IKKα and IKKβ, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1][2]

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (μM)Cell LineNotes
IKKαKinase Assay8.97-Cell-free assay.[1][2]
IKKβKinase Assay3.59-Cell-free assay.[1][2][3]
TLR2-mediated NF-κB activationLuciferase Reporter Assay4.127HEK293-TLR2Cells stimulated with Pam3CSK4.[1]

Signaling Pathway Diagram

INH14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2/TLR1 TLR2/TLR1 MyD88 MyD88 TLR2/TLR1->MyD88 Recruitment TNF-R TNF-R TRAF6 TRAF6 TNF-R->TRAF6 via TRADD/TRAF2 IL-1R IL-1R IL-1R->MyD88 Ligands TLR2 Ligands (e.g., Pam3CSK4) Ligands->TLR2/TLR1 TNFa TNF-α TNFa->TNF-R IL1b IL-1β IL1b->IL-1R IRAKs IRAKs MyD88->IRAKs IRAKs->TRAF6 TAK1/TAB1 TAK1/TAB1 TRAF6->TAK1/TAB1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1/TAB1->IKK_complex Activation IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Cell_Seeding Seed cells in multi-well plate Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation INH14_Addition Add this compound or vehicle Overnight_Incubation->INH14_Addition Pre_incubation Pre-incubate (e.g., 1 hr) INH14_Addition->Pre_incubation Stimulation Add stimulus (e.g., LPS, TNF-α) Pre_incubation->Stimulation Incubation Incubate (e.g., 30 min - 8 hr) Stimulation->Incubation Luciferase_Assay Luciferase Assay (for reporter assay) Incubation->Luciferase_Assay Western_Blot Cell Lysis & Western Blot (for protein degradation) Incubation->Western_Blot Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes: Immunoblotting Protocol for Monitoring INH14-Mediated JNK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways that respond to stress stimuli such as inflammatory cytokines, ultraviolet radiation, and heat shock. JNKs are involved in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. The specific mechanism of this compound involves the covalent modification of a cysteine residue within the ATP-binding site of JNK, leading to its irreversible inhibition. These application notes provide a detailed protocol for treating cells with this compound and subsequently performing immunoblotting to assess the inhibition of the JNK signaling pathway. The primary readout for this compound activity is the phosphorylation status of JNK and its downstream substrate, c-Jun.

JNK Signaling Pathway and this compound Inhibition

The JNK signaling cascade is a classic three-tiered MAPK pathway. It is typically initiated by upstream kinases such as MKK4 and MKK7, which in turn phosphorylate JNK at specific threonine and tyrosine residues (Thr183 and Tyr185), leading to its activation. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, at Ser63 and Ser73. This phosphorylation event enhances the transcriptional activity of c-Jun. This compound acts by directly inhibiting JNK, thereby preventing the phosphorylation of its downstream targets.

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_pathway JNK Signaling Cascade cluster_cellular_response Cellular Response UV UV MKK4_7 MKK4 / MKK7 UV->MKK4_7 Cytokines Cytokines Cytokines->MKK4_7 Stress Stress Stress->MKK4_7 JNK JNK MKK4_7->JNK phosphorylates (Thr183, Tyr185) cJun c-Jun JNK->cJun phosphorylates (Ser63, Ser73) Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Gene Expression Gene Expression cJun->Gene Expression This compound This compound This compound->JNK inhibits p1 Immunoblotting_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_biochem Protein Biochemistry cluster_immunoblotting Immunoblotting A 1. Seed Cells B 2. Pre-treat with this compound (e.g., 2 hours) A->B C 3. Stimulate with Activator (e.g., Anisomycin, 30 min) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Prepare Lysates (Laemmli Buffer + Heat) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (e.g., to PVDF membrane) G->H I 9. Blocking (e.g., 5% BSA or Milk) H->I J 10. Primary Antibody Incubation (e.g., p-JNK, JNK, p-c-Jun) I->J K 11. Secondary Antibody Incubation (HRP-conjugated) J->K L 12. Chemiluminescent Detection K->L

Application Notes and Protocols for INH14 Treatment of HEK293T Cells in an NF-κB Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response.[1][2] This pathway plays a critical role in regulating the transcription of a wide array of genes involved in immunity, cell survival, and inflammation.[1][3] Dysregulation of the NF-κB pathway has been implicated in a variety of diseases, including cancer and chronic inflammatory disorders, making it a key target for therapeutic intervention.[1]

The canonical NF-κB pathway is typically initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[1][4] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[4][5]

The NF-κB luciferase reporter assay is a widely used method to quantify the activity of this pathway.[6] This assay utilizes a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated and binds to this element, it drives the expression of luciferase, and the resulting luminescence can be measured to determine the level of pathway activation.[6]

This document provides a detailed protocol for utilizing an NF-κB reporter assay in HEK293T cells to assess the inhibitory potential of INH14, a putative inhibitor of the NF-κB pathway. The following sections outline the necessary materials, a step-by-step experimental workflow, and sample data presentation.

Data Presentation

Table 1: Hypothetical Dose-Dependent Inhibition of TNFα-Induced NF-κB Activity by this compound in HEK293T Cells. The data represents the mean relative luciferase units (RLU) normalized to the vehicle control. This table illustrates the expected outcome of the experiment, where this compound demonstrates a dose-dependent reduction in NF-κB activation.

Treatment GroupConcentration (µM)Normalized RLU% Inhibition
Vehicle Control (DMSO)-1.000%
TNFα (10 ng/mL)-15.23-
This compound + TNFα0.112.8515.6%
This compound + TNFα17.6150.0%
This compound + TNFα102.4484.0%
This compound + TNFα501.1592.4%
This compound alone500.98Not Applicable

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • Plasmids:

    • pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (NF-κB reporter)[7]

    • pRL-TK Vector (Renilla luciferase for normalization)[7]

  • Transfection Reagent: Lipofectamine 2000 or similar

  • Inducer: Human TNFα

  • Inhibitor: this compound (dissolved in DMSO)

  • Assay Reagents: Dual-Glo Luciferase Assay System

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Luminometer

    • 96-well white, clear-bottom tissue culture plates

    • Standard cell culture equipment (biosafety cabinet, pipettes, etc.)

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

G Experimental Workflow for NF-κB Reporter Assay cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment and Induction cluster_assay Day 4: Luciferase Assay cluster_analysis Data Analysis seed Seed HEK293T cells in a 96-well plate transfect Co-transfect with NF-κB firefly luciferase and Renilla luciferase plasmids seed->transfect treat Pre-treat with this compound or vehicle transfect->treat induce Induce with TNFα treat->induce lyse Lyse cells and measure firefly and Renilla luciferase activity induce->lyse analyze Normalize firefly to Renilla luciferase and calculate % inhibition lyse->analyze

Caption: Experimental workflow for the NF-κB reporter assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask.

  • Once cells reach 70-80% confluency, detach them using trypsin.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete media.[8]

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix. For each well, dilute 0.2 µg of the pGL4.32 NF-κB reporter plasmid and 0.02 µg of the pRL-TK Renilla plasmid into serum-free DMEM.

  • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free DMEM.

  • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.

  • Add the transfection complex dropwise to each well.

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

Day 3: this compound Treatment and TNFα Induction

  • Prepare serial dilutions of this compound in complete media. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove the media from the cells and replace it with 90 µL of the media containing the different concentrations of this compound or vehicle.

  • Incubate for 1 hour at 37°C.

  • Prepare a stock of TNFα in complete media. Add 10 µL of the TNFα solution to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).

  • Incubate for 6 hours at 37°C with 5% CO2.

Day 4: Luciferase Assay

  • Equilibrate the plate to room temperature.

  • Perform the Dual-Glo Luciferase assay according to the manufacturer's instructions.

  • First, add the Luciferase Assay Reagent II (for firefly luciferase) to each well and mix.

  • Measure the luminescence using a luminometer.

  • Next, add the Stop & Glo Reagent (for Renilla luciferase) to each well and mix.

  • Measure the luminescence again.

Data Analysis
  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

  • Normalize the data to the vehicle-treated, TNFα-stimulated control group.

  • Calculate the percentage of inhibition for each concentration of this compound.

NF-κB Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition for this compound.

G Canonical NF-κB Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB Release p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation This compound This compound This compound->IKK Inhibition DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: Canonical NF-κB signaling pathway and this compound inhibition.

References

Application Notes and Protocols for INH14 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for the use of INH14, a potent and selective PERK inhibitor, in primary cell cultures. The primary focus of this document is on its application in patient-derived glioblastoma stem-like cells (GSCs), where it has been shown to overcome therapeutic resistance.

Introduction

This compound is a highly selective inhibitor of the PKR-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR). In the context of cancer, particularly glioblastoma, PERK signaling is often upregulated, contributing to therapeutic resistance. This compound has emerged as a valuable research tool to probe the effects of PERK inhibition and as a potential therapeutic agent. Its use in primary cell cultures, which more closely mimic the in vivo environment, is critical for translational research.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of PERK. This prevents the phosphorylation of its downstream target, eukaryotic initiation factor 2 alpha (eIF2α). Inhibition of this pathway leads to a reduction in the expression of activating transcription factor 4 (ATF4) and its target genes, which are involved in promoting cell survival under stress. By blocking this pro-survival signaling, this compound can re-sensitize resistant cancer cells to therapy.

cluster_ER Endoplasmic Reticulum ER_Stress ER Stress PERK PERK ER_Stress->PERK activates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 induces translation ProSurvival Pro-Survival Genes ATF4->ProSurvival upregulates This compound This compound This compound->PERK inhibits

Figure 1: this compound Mechanism of Action Pathway.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in patient-derived, therapy-resistant glioblastoma stem-like cells (GSCs).

Cell LineTreatmentIC50Observations
Patient-Derived GSCsThis compoundNot SpecifiedPotent inhibitor of PERK signaling.
Patient-Derived GSCsThis compound + TemozolomideNot SpecifiedOvercomes therapeutic resistance to temozolomide.

Experimental Protocols

Preparation of this compound Stock Solution
  • Resuspend this compound: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Treatment of Primary Glioblastoma Stem-like Cells (GSCs)

This protocol is based on methodologies for assessing the effect of PERK inhibition on therapy-resistant GSCs.

A 1. Culture Primary GSCs (Patient-derived) B 2. Seed Cells for Experiment (e.g., 96-well plate for viability) A->B C 3. Prepare this compound Working Solution (Dilute stock in culture medium) B->C D 4. Treat Cells with this compound (and/or co-treat with other drugs) C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6. Downstream Analysis (Viability, Apoptosis, Western Blot) E->F

Figure 2: Experimental Workflow for this compound Treatment.

Materials:

  • Patient-derived primary GSCs

  • Appropriate cell culture medium (e.g., Neurobasal medium supplemented with B27, N2, growth factors)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

  • Reagents for downstream analysis (e.g., CellTiter-Glo®, Annexin V/PI staining kit, antibodies for Western blotting)

Procedure:

  • Cell Culture: Culture primary GSCs in appropriate serum-free medium to maintain their stem-like properties. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding:

    • Harvest GSCs and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined density appropriate for the duration of the experiment and the specific assay.

    • Allow cells to adhere and recover for 12-24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • If performing a co-treatment experiment, add the other therapeutic agent (e.g., temozolomide) at the desired concentration.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, perform the desired assays to assess the effects of this compound.

Downstream Assays
  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Western Blot Analysis for PERK Pathway Inhibition:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting

IssuePossible CauseSolution
Low Efficacy of this compound Cell line is not dependent on the PERK pathway.Confirm PERK pathway activation in your primary cell model under baseline or stressed conditions.
This compound degradation.Use fresh aliquots of the stock solution. Avoid repeated freeze-thaw cycles.
High Variability in Results Inconsistent cell numbers.Ensure accurate cell counting and even seeding.
Edge effects in multi-well plates.Do not use the outer wells of the plate for experimental conditions. Fill them with PBS or medium.
DMSO Toxicity in Vehicle Control DMSO concentration is too high.Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%) and is consistent across all treatment groups.

Conclusion

This compound is a valuable tool for studying the role of the PERK signaling pathway in primary cell cultures. The protocols outlined above provide a framework for investigating its effects, particularly in the context of overcoming therapeutic resistance in cancer stem cells. Careful optimization of cell density, drug concentration, and incubation time is recommended for each specific primary cell line and experimental setup.

INH14 Administration and Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14 is a small-molecule urea derivative that has been identified as an inhibitor of the Toll-like receptor 2 (TLR2)-mediated inflammatory response.[1][2] Subsequent research has pinpointed its molecular targets as IκB kinase α (IKKα) and IκB kinase β (IKKβ), key enzymes in the canonical and non-canonical NF-κB signaling pathways.[1][2] By inhibiting IKKα and IKKβ, this compound effectively downregulates the inflammatory cascade, making it a compound of interest for research in inflammation and related diseases. These application notes provide a summary of the available in vivo administration and dosage information for this compound and offer general protocols based on existing studies.

Mechanism of Action: IKKα/β Inhibition

This compound exerts its anti-inflammatory effects by targeting IKKα and IKKβ.[1][2] These kinases are crucial for the activation of the NF-κB transcription factor. In the canonical pathway, IKKβ activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. IKKα is a key player in the non-canonical pathway and also contributes to the canonical pathway. By inhibiting both IKKα and IKKβ, this compound blocks the degradation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory response.[1][2]

Signaling Pathway Diagram

INH14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor TAK1/TAB1 TAK1/TAB1 Receptor->TAK1/TAB1 IKK_complex IKKα / IKKβ TAK1/TAB1->IKK_complex IkB_NFkB IκBα-NF-κB IKK_complex->IkB_NFkB P IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->IkB Ub, Degradation IkB_NFkB->NFkB This compound This compound This compound->IKK_complex DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

This compound inhibits IKKα/β, preventing NF-κB activation.

In Vivo Administration and Dosage

To date, published in vivo data for this compound is limited to a single study. The following table summarizes the key parameters from this study.

ParameterDetailsReference
Animal Model 8-week-old, male, pathogen-free C57BL/6J mice[3]
Administration Route Intraperitoneal (i.p.) injection[3]
Dosage 5 µg g⁻¹[3]
Vehicle DMSO/NaCl[3]
Dosing Schedule Single dose administered 1 hour prior to inflammatory challenge[3]
Challenge Intraperitoneal injection of Pam2CSK4 (P2; 2.5 µg g⁻¹)[3]
Observed Effect Decreased serum TNFα levels[3]

Note: This data serves as a starting point for experimental design. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and disease indication.

Pharmacokinetics and Pharmacodynamics

There is currently no publicly available information on the pharmacokinetics (PK) or pharmacodynamics (PD) of this compound. PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform dosing schedules. PD studies are necessary to correlate the drug concentration with its pharmacological effect. It is highly recommended that researchers conduct PK/PD studies to fully characterize the in vivo behavior of this compound.

Experimental Protocols

The following is a general protocol for an in vivo study of this compound based on the available literature.

In Vivo Anti-inflammatory Activity of this compound in a Mouse Model of Systemic Inflammation

1. Materials

  • This compound

  • Vehicle (e.g., DMSO/sterile saline)

  • 8-week-old male C57BL/6J mice

  • Inflammatory stimulus (e.g., Pam2CSK4)

  • Sterile syringes and needles

  • Blood collection supplies (e.g., microcentrifuge tubes)

  • ELISA kit for TNFα quantification

2. Methods

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound in a suitable vehicle to the desired concentration. The final concentration of DMSO should be minimized and consistent across all groups.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).

  • Administration:

    • Administer this compound (5 µg g⁻¹) or vehicle via intraperitoneal injection.

    • One hour after this compound/vehicle administration, induce inflammation by intraperitoneally injecting the inflammatory stimulus (e.g., Pam2CSK4 at 2.5 µg g⁻¹).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein) at baseline (0 hours) and at a predetermined time point after the inflammatory stimulus (e.g., 2 hours).

  • Sample Processing:

    • Allow blood to clot and then centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

  • Data Analysis:

    • Quantify serum TNFα levels using an ELISA kit according to the manufacturer's instructions.

    • Perform statistical analysis to compare TNFα levels between the vehicle and this compound-treated groups.

Experimental Workflow Diagram

INH14_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling & Analysis Acclimation Animal Acclimation Grouping Randomize into Groups Acclimation->Grouping Admin_this compound Administer this compound (i.p.) (5 µg/g) Grouping->Admin_this compound Admin_Vehicle Administer Vehicle (i.p.) Grouping->Admin_Vehicle INH14_Prep Prepare this compound Solution INH14_Prep->Admin_this compound Wait Wait 1 hour Admin_this compound->Wait Admin_Vehicle->Wait Induce_Inflammation Induce Inflammation (i.p.) (e.g., Pam2CSK4) Wait->Induce_Inflammation Blood_Collection Collect Blood (0h and 2h) Induce_Inflammation->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation ELISA Quantify TNFα (ELISA) Serum_Separation->ELISA Data_Analysis Statistical Analysis ELISA->Data_Analysis

Workflow for in vivo evaluation of this compound.

Considerations for Future Studies

  • Dose-Response: To establish a more comprehensive understanding of this compound's in vivo efficacy, conducting dose-response studies is crucial.

  • Alternative Administration Routes: Depending on the therapeutic goal and animal model, other administration routes such as oral gavage or intravenous injection should be explored.

  • Pharmacokinetic and Pharmacodynamic Profiling: As mentioned, detailed PK/PD studies are necessary to optimize dosing regimens and understand the compound's in vivo behavior.

  • Different Animal Models: The anti-inflammatory effects of this compound should be evaluated in various disease models to assess its therapeutic potential across different pathologies.

  • Toxicity Studies: Comprehensive toxicity studies are required to determine the safety profile of this compound for in vivo applications.

Conclusion

This compound is a promising IKKα/β inhibitor with demonstrated in vivo anti-inflammatory activity. The provided information and protocols serve as a foundation for researchers to design and conduct further in vivo studies to explore the therapeutic potential of this compound. It is imperative to conduct detailed dose-finding, pharmacokinetic, pharmacodynamic, and toxicity studies to fully characterize this compound for preclinical and potential clinical development.

References

Preparing INH14 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and IKKα/β, key enzymes in inflammatory signaling pathways. As a urea derivative, this compound has demonstrated efficacy in modulating inflammatory responses, making it a valuable tool for research in areas such as immunology, oncology, and neurobiology. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results in cell culture applications. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound stock solutions.

Chemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.

PropertyValueSource
Molecular Weight 482.55 g/mol
Formula C24H23N5O4S
Appearance Crystalline solidN/A
Solubility DMSO (~25 mg/mL), Ethanol (~3 mg/mL)
Purity ≥98%

In Vitro Activity:

TargetIC50Assay Conditions
p38α MAPK 77 nMIn vitro kinase assay
IKKα 8.97 μMRecombinant enzyme assay
IKKβ 3.59 μMRecombinant enzyme assay
TLR2-mediated NF-κB activation 4.127 μMHEK293 cells

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro studies.

  • Pre-warm DMSO: Bring the sterile, cell culture grade DMSO to room temperature.

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 0.48255 mg of this compound. For larger volumes, scale up accordingly.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (482.55 g/mol ) * (1000 mg/g) = 4.8255 mg/mL

  • Dissolve this compound: Add the appropriate volume of room temperature DMSO to the tube containing the this compound powder.

  • Vortex: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot: Dispense the 10 mM this compound stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C for long-term storage.

Quality Control
  • Solubility Check: After dissolution, visually inspect the stock solution for any undissolved particles. If present, continue vortexing or gently warm the solution.

  • Sterility: Prepare the stock solution in a sterile environment (e.g., a laminar flow hood) to minimize the risk of microbial contamination.

  • pH: The addition of a small volume of DMSO stock solution to a much larger volume of aqueous cell culture medium is unlikely to significantly alter the pH. However, for sensitive applications, the pH of the final working solution can be checked and adjusted if necessary.

  • Purity Confirmation (Optional): For applications requiring the highest level of certainty, the purity of the dissolved compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC).

Application Notes

Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on the available IC50 data, a starting range of 1-10 μM is recommended for many cell-based assays.

Vehicle Control

Since this compound is dissolved in DMSO, it is crucial to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound. This ensures that any observed effects are due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

Stability and Storage

This compound stock solutions in DMSO are generally stable when stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->treat G cluster_nucleus LPS LPS / Cytokines TLR4 TLR4 / TNFR LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex p38 p38 MAPK MKK3_6->p38 downstream Downstream Effects (Inflammation, Apoptosis) p38->downstream NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB This compound This compound This compound->p38 This compound->IKK_complex NFkB NF-κB NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

Utilizing INH14 to Study Lipopolysaccharide-Induced Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing INH14, a potent and cell-permeable small molecule inhibitor of IκB kinase (IKK) α and IKKβ, in the study of lipopolysaccharide (LPS)-induced inflammation. This compound effectively attenuates the inflammatory response by targeting the canonical NF-κB signaling pathway, a critical downstream effector of Toll-like receptor 4 (TLR4) activation by LPS. This document offers detailed protocols for both in vitro and in vivo experimental models, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response and a widely used tool for inducing inflammation in experimental models. LPS is recognized by the Toll-like receptor 4 (TLR4) complex, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB. This leads to the production of a host of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are central to the inflammatory process.

The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), plays a pivotal role in the canonical NF-κB pathway. Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing for the nuclear translocation of NF-κB and the transcription of inflammatory genes.

This compound, N‐(4‐Ethylphenyl)‐N′‐phenylurea, has been identified as a direct inhibitor of IKKα and IKKβ.[1][2] Its ability to block this key signaling node makes it a valuable tool for dissecting the role of the NF-κB pathway in LPS-induced inflammation and for the preclinical evaluation of potential anti-inflammatory therapeutics.

Data Presentation

The inhibitory activity of this compound on its primary targets has been quantified, providing essential data for experimental design.

TargetIC50 (μM)Source
IKKα8.97[1][2][3][4]
IKKβ3.59[1][2][3][4]

Signaling Pathways and Experimental Visualization

To elucidate the mechanism of action of this compound in the context of LPS-induced inflammation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2/CD14 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) TAK1->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK_complex Inhibition DNA DNA (κB sites) NFkB_nuc->DNA mRNA Pro-inflammatory Gene Transcription DNA->mRNA

Caption: LPS-induced TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Culture Macrophages (e.g., RAW 264.7) pretreatment_vitro 2. Pre-treat with this compound (or vehicle control) cell_culture->pretreatment_vitro lps_stimulation_vitro 3. Stimulate with LPS pretreatment_vitro->lps_stimulation_vitro analysis_vitro 4. Analyze Inflammatory Response (e.g., Cytokine ELISA, Western Blot for IκBα) lps_stimulation_vitro->analysis_vitro animal_model 1. Acclimate Mice (e.g., C57BL/6) pretreatment_vivo 2. Administer this compound (i.p.) (or vehicle control) animal_model->pretreatment_vivo lps_injection_vivo 3. Inject LPS (i.p.) pretreatment_vivo->lps_injection_vivo sample_collection_vivo 4. Collect Blood/Tissues (at specified time points) lps_injection_vivo->sample_collection_vivo analysis_vivo 5. Measure Inflammatory Markers (e.g., Serum TNF-α ELISA) sample_collection_vivo->analysis_vivo

Caption: General experimental workflow for studying this compound in LPS-induced inflammation.

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes the use of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a solution of LPS in cell culture medium at a concentration of 200 ng/mL. Add 100 µL of this solution to each well (final concentration of 100 ng/mL LPS). For the negative control wells, add 100 µL of medium without LPS.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vitro Protocol: Analysis of IκBα Degradation by Western Blot

This protocol details the assessment of this compound's effect on the LPS-induced degradation of IκBα.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with 100 ng/mL LPS for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescence substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

In Vivo Protocol: LPS-Induced Systemic Inflammation in Mice

This protocol describes a model of systemic inflammation induced by intraperitoneal (i.p.) injection of LPS in mice and the evaluation of this compound's anti-inflammatory effects.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • LPS from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., DMSO/Saline)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • ELISA kit for murine TNF-α

Procedure:

  • Acclimation: Acclimate the mice to the experimental conditions for at least one week.

  • This compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound via intraperitoneal injection at a dose of 5 µg/g of body weight.[1] Administer an equal volume of the vehicle to the control group.

  • LPS Challenge: After 1-2 hours of this compound pre-treatment, administer LPS (0.5-2 mg/kg) via intraperitoneal injection.[3][5][6] The optimal dose of LPS may need to be determined empirically.

  • Blood Collection: At 1.5-2 hours post-LPS injection (the typical peak for TNF-α production), collect blood from the mice via a suitable method (e.g., facial vein or cardiac puncture).[3]

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α in the plasma or serum samples using an ELISA kit according to the manufacturer's protocol.

Conclusion

This compound is a valuable research tool for investigating the role of the IKK/NF-κB pathway in LPS-induced inflammation. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in both cellular and animal models of inflammation, facilitating the study of inflammatory mechanisms and the development of novel anti-inflammatory therapies.

References

INH14: A Potent Inhibitor for Investigating TLR4 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

INH14 is a small-molecule urea derivative that serves as a valuable tool for studying Toll-like receptor (TLR) signaling pathways, particularly the TLR4 pathway.[1] TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3] Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, essential for host defense but also implicated in the pathophysiology of inflammatory diseases and sepsis.[2][4] this compound provides a means to dissect the molecular events in TLR4 signaling and to explore the therapeutic potential of targeting this pathway.

Mechanism of Action

This compound functions as an inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[1] The IKK complex is a crucial downstream component of the TLR4 signaling cascade. Upon TLR4 activation, a series of adaptor proteins, including MyD88 and TRIF, are recruited, leading to the activation of the TAK1/TAB1 complex.[1][5] TAK1, in turn, phosphorylates and activates the IKK complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1] By inhibiting IKKα/β, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation and the subsequent inflammatory response.[1]

Applications in TLR4 Signaling Research

  • Inhibition of Pro-inflammatory Cytokine Production: this compound can be used to block the LPS-induced production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell types, including macrophages and monocytes.[8][9][10]

  • Investigation of the NF-κB Pathway: As a direct inhibitor of the IKK complex, this compound is an ideal tool to study the role of IKKα/β in the activation of the canonical NF-κB pathway downstream of TLR4.[1]

  • Structure-Activity Relationship Studies: The biaryl urea scaffold of this compound serves as a starting point for the development of more potent and selective anti-inflammatory agents targeting the IKK complex.[1]

  • In Vivo Models of Inflammation: this compound has shown efficacy in reducing TLR2-induced inflammation in vivo, suggesting its potential utility in animal models of TLR4-mediated diseases such as endotoxic shock and sepsis.[1]

Quantitative Data

Table 1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control< 50< 30< 20
LPS (100 ng/mL)2500 ± 2101800 ± 150800 ± 75
LPS + this compound (1 µM)1850 ± 1801300 ± 120600 ± 60
LPS + this compound (5 µM)900 ± 95750 ± 80350 ± 40
LPS + this compound (15 µM)250 ± 30180 ± 2590 ± 15

Data are represented as mean ± SEM of three independent experiments. The values presented are representative examples based on typical experimental outcomes.

Table 2: Inhibitory Concentration (IC50) of this compound in Different Cell Lines

Cell LineAssayLigandIC50 (µM)
HEK293-TLR4NF-κB Luciferase Reporter AssayLPS5 - 10
THP-1 (monocytes)TNF-α ELISALPS8 - 12
RAW 264.7 (macrophages)IL-6 ELISALPS7 - 11

IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines:

    • HEK293 cells stably expressing TLR4/MD2/CD14 (for reporter assays).

    • RAW 264.7 murine macrophage cell line.

    • THP-1 human monocytic cell line (differentiated into macrophages with PMA).

  • Culture Media:

    • HEK293-TLR4: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

    • RAW 264.7 and THP-1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well for cytokine assays, 12-well for Western blotting).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1]

    • Stimulate the cells with an appropriate TLR4 agonist, such as LPS (100 ng/mL), for the desired time period (e.g., 6 hours for Western blot, 24 hours for cytokine assays).

2. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293-TLR4 cells.

    • NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • Transfection reagent.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Protocol:

    • Co-transfect HEK293-TLR4 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate with LPS (100 ng/mL) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted cytokines in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from the experiment described in Protocol 1.

    • ELISA kits for TNF-α, IL-6, and IL-1β.

    • Microplate reader.

  • Protocol:

    • Collect the cell culture supernatants after treatment with this compound and/or LPS.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

4. Western Blot for IκBα Degradation

This protocol is used to assess the phosphorylation and degradation of IκBα.

  • Materials:

    • Cell lysates.

    • Protein assay kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies: anti-IκBα, anti-phospho-IκBα, and anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-IκBα, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for β-actin as a loading control.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRIF TRIF TRAF6 TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 TRAM->TRIF IRAKs->TRAF6 TAK1_TAB1 TAK1/TAB1 TRAF6->TAK1_TAB1 IKK_complex IKKα/β/γ TAK1_TAB1->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression IFN_expression Type I IFN Gene Expression IRF3->IFN_expression INH14_Mechanism_of_Action TLR4_Activation TLR4 Activation (e.g., by LPS) TAK1 TAK1/TAB1 Activation TLR4_Activation->TAK1 IKK IKKα/β/γ Complex TAK1->IKK IkBa_P Phosphorylation of IκBα IKK->IkBa_P This compound This compound This compound->IKK IkBa_Deg Degradation of IκBα IkBa_P->IkBa_Deg NFkB_Release NF-κB Release and Nuclear Translocation IkBa_Deg->NFkB_Release Inflammation Inflammatory Gene Expression NFkB_Release->Inflammation Experimental_Workflow start Seed Cells (e.g., RAW 264.7) pretreatment Pre-treat with this compound (1 hour) start->pretreatment stimulation Stimulate with LPS (e.g., 100 ng/mL) pretreatment->stimulation incubation Incubate (6-24 hours) stimulation->incubation data_collection Collect Supernatant (ELISA) or Lyse Cells (Western Blot) incubation->data_collection analysis Data Analysis data_collection->analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with INH14

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "INH14" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are presented as a representative template for a hypothetical anti-cancer agent that induces apoptosis and cell cycle arrest. Researchers should adapt these protocols based on the known mechanism of action of their specific compound.

Application Note 1: Analysis of Apoptosis Induction by this compound

This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with the hypothetical compound this compound. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential intrinsic apoptosis pathway that could be activated by a compound like this compound, leading to the externalization of phosphatidylserine, the marker detected by Annexin V.

INH14_Apoptosis_Pathway cluster_cell Cell This compound This compound Target Cellular Target (e.g., Kinase, Protein) This compound->Target Inhibits Bax Bax/Bak Activation Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PS Phosphatidylserine (PS) Externalization Casp3->PS

Figure 1: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocol: Apoptosis Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a positive control (e.g., Staurosporine). Incubate for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating/dead cells).

    • Wash the adherent cells with PBS.

    • Gently detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Gate the populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation: Quantitation of this compound-Induced Apoptosis
Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound188.7 ± 3.46.1 ± 1.15.2 ± 0.9
This compound565.4 ± 4.518.9 ± 2.315.7 ± 2.1
This compound1042.1 ± 5.235.6 ± 3.822.3 ± 2.5
This compound2515.8 ± 3.948.2 ± 4.136.0 ± 3.3
Positive Control110.5 ± 2.855.3 ± 5.034.2 ± 4.7
Data are represented as mean ± standard deviation from three independent experiments.

Application Note 2: Cell Cycle Analysis Following this compound Treatment

This protocol describes the use of flow cytometry to analyze the cell cycle distribution of cells treated with this compound. By staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined, revealing potential cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis

The diagram below outlines the general workflow for assessing cell cycle changes after treatment with this compound.

Cell_Cycle_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells in 6-well plates B 2. Treat with this compound (e.g., 24 hours) A->B C 3. Harvest & Count Cells (Trypsinization) B->C D 4. Fix Cells (e.g., Cold 70% Ethanol) C->D E 5. Stain Cells (PI/RNase Staining Buffer) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Figure 2: Workflow for this compound cell cycle analysis via flow cytometry.
Experimental Protocol: Cell Cycle Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Cell Harvesting:

    • Harvest cells as described in step 3 of the Apoptosis Assay protocol.

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

  • Cell Fixation:

    • Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Decant the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Collect data in a linear mode for the PI channel.

    • Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Data Presentation: Quantitation of this compound-Induced Cell Cycle Arrest
Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control060.5 ± 3.125.1 ± 1.814.4 ± 1.5
This compound162.3 ± 2.923.5 ± 2.014.2 ± 1.3
This compound575.8 ± 4.015.2 ± 1.69.0 ± 1.1
This compound1082.1 ± 4.58.7 ± 1.39.2 ± 1.2
This compound2585.6 ± 5.15.3 ± 0.99.1 ± 1.0
Positive Control112.4 ± 2.510.3 ± 1.977.3 ± 4.2
Data are represented as mean ± standard deviation from three independent experiments. The positive control is a hypothetical G2/M arresting agent.

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following INH14 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14 is a small-molecule urea derivative that functions as a potent inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[1] The IKK complex is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical cascade involved in inflammation, immune responses, cell proliferation, and survival.[1][2] By inhibiting IKKα and IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.[3][4]

This document provides a detailed protocol for the quantitative analysis of gene expression changes in response to this compound treatment using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the biological activity and downstream effects of this compound.

Signaling Pathway of this compound Action

This compound targets the IKK complex, a key downstream component of various signaling pathways, including the Toll-like receptor (TLR) pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the point of inhibition by this compound.

INH14_Signaling_Pathway cluster_cytoplasm Cytoplasm TLR TLR MyD88 MyD88 TLR->MyD88 2. Recruitment Ligand Ligand (e.g., PAMPs, DAMPs) Ligand->TLR IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα / IKKβ / NEMO) TRAF6->IKK_complex 3. Activation IkB IκB IKK_complex->IkB 4. Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 6. Nuclear Translocation IkB_NFkB->NFkB 5. Degradation of IκB This compound This compound This compound->IKK_complex Inhibition DNA DNA (κB sites) NFkB_nuc->DNA 7. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription

Caption: this compound inhibits the IKK complex, blocking NF-κB signaling.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., human monocytic cell line THP-1 or other relevant cell lines) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • If applicable, include a positive control for pathway activation (e.g., lipopolysaccharide [LPS] for TLR4 activation).

    • Treat the cells for the desired time period (e.g., 6, 12, or 24 hours).

RNA Extraction and Quantification
  • RNA Isolation:

    • After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture vessel using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

    • Ensure proper handling to minimize RNA degradation.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)
  • Reverse Transcription Reaction:

    • Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • Use a consistent amount of total RNA for all samples (e.g., 1 µg).

    • The reaction typically includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor.

    • Perform a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR.

  • Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 60 minutes, and 85°C for 5 minutes).

  • cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in qPCR.

Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design or obtain pre-validated primers for the target genes of interest (e.g., IL6, TNF, ICAM1) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).[5][6][7][8][9] The choice of reference genes should be validated for the specific cell type and experimental conditions.

    • Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 70-150 base pairs.

    • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.[10]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the diluted cDNA to each well.

    • Include the following controls in each run:

      • No template control (NTC) for each primer set to check for contamination.

      • -RT control from the reverse transcription step.

    • Run each sample in triplicate.

  • qPCR Cycling Conditions:

    • A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.

Data Analysis

The relative quantification of gene expression can be determined using the comparative CT (ΔΔCT) method.[11]

  • Calculate the average CT value for each triplicate.

  • Normalize to the reference gene(s): ΔCT = CT (target gene) - CT (reference gene)

  • Normalize to the control group: ΔΔCT = ΔCT (treated sample) - ΔCT (control sample)

  • Calculate the fold change: Fold Change = 2-ΔΔCT

Data Presentation

Summarize the quantitative data in a clearly structured table for easy comparison.

Target GeneTreatmentConcentration (µM)Average CT (Target)Average CT (Reference)ΔCTΔΔCTFold Change vs. Vehicle
IL6Vehicle028.522.16.40.01.0
This compound1030.222.08.21.80.29
This compound2531.822.29.63.20.11
TNFVehicle026.322.14.20.01.0
This compound1027.922.05.91.70.31
This compound2529.122.26.92.70.15
ICAM1Vehicle024.822.12.70.01.0
This compound1026.022.04.01.30.41
This compound2527.222.25.02.30.20

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the qPCR analysis of gene expression after this compound treatment.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR cluster_data_analysis Data Analysis A1 Seed Cells A2 Treat with this compound and Controls A1->A2 B1 Harvest Cells and Isolate Total RNA A2->B1 B2 Quantify RNA and Assess Integrity B1->B2 C1 Reverse Transcription (RNA to cDNA) B2->C1 D1 Prepare qPCR Master Mix C1->D1 D2 Run qPCR with Appropriate Controls D1->D2 E1 Calculate ΔΔCT D2->E1 E2 Determine Fold Change E1->E2 E3 Statistical Analysis E2->E3

Caption: Workflow for qPCR analysis of gene expression after this compound treatment.

References

Troubleshooting & Optimization

common problems with INH14 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using INH14 in cell culture experiments. The information is designed to assist in overcoming common challenges and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or N-(4-Ethylphenyl)-N'-phenylurea, is a small molecule inhibitor. It functions by targeting and inhibiting the activity of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1] These kinases are crucial components of the canonical and non-canonical NF-κB signaling pathways. By inhibiting IKKα and IKKβ, this compound effectively blocks the degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB.[1] This inhibitory action ultimately leads to a reduction in the inflammatory response mediated by Toll-like receptors (TLRs) such as TLR2 and TLR4, as well as TNF-R and IL-1R signaling.[1]

Q2: In which cell lines has this compound been tested?

A2: this compound has been evaluated in several cell lines, including Human Embryonic Kidney 293 (HEK293) cells, RAW264.7 mouse macrophages, and the SKOV3 human ovarian cancer cell line.[2]

Q3: What is the recommended solvent for dissolving this compound?

A3: For cell culture applications, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[3]

Troubleshooting Guide

Issue 1: Low or No Inhibitory Effect of this compound

Q: I am not observing the expected inhibitory effect of this compound on my target pathway. What could be the issue?

A: This could be due to several factors, including suboptimal concentration, compound instability, or issues with the experimental setup.

Troubleshooting Steps:

  • Verify Working Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line.

  • Check Compound Stability: The stability of small molecules in cell culture media can vary.[4] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]

  • Confirm Target Expression: Ensure that your cell line expresses the target kinases (IKKα/β) and that the NF-κB pathway is active under your experimental conditions.

  • Control for Cell Density: High cell density can sometimes affect the apparent potency of a compound. Ensure consistent cell seeding densities across experiments.

Issue 2: High Cell Death or Cytotoxicity

Q: I am observing significant cell death after treating my cells with this compound. How can I address this?

A: Cytotoxicity can be caused by the compound itself, the solvent, or other experimental conditions.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: It is essential to determine the concentration range at which this compound is cytotoxic to your cells. Use standard cytotoxicity assays such as MTT or LDH assays to establish a non-toxic working concentration.

  • Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%.[3] Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in all experiments.

  • Optimize Incubation Time: Extended exposure to a compound can sometimes lead to cytotoxicity. Consider reducing the incubation time with this compound.

  • Monitor Cell Morphology: Regularly observe the morphology of your cells under a microscope. Any signs of stress, such as rounding up or detachment, could indicate cytotoxicity.

Issue 3: Inconsistent or Variable Results

Q: My results with this compound are not reproducible between experiments. What could be the cause?

A: Inconsistent results are often due to variations in experimental procedures or reagents.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, compound preparation, incubation times, and assay procedures, are kept consistent.

  • Use Low Passage Cells: Work with cells at a low passage number to minimize phenotypic drift that can occur with continuous culturing.

  • Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants, as these can significantly impact cellular responses.

  • Aliquot Reagents: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 for IKKα 8.97 µMIn vitro kinase assay[1]
IC50 for IKKβ 3.59 µMIn vitro kinase assay[1]
IC50 for TLR2-mediated NF-κB activity 4.127 µMHEK293 cells[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol is designed to determine the optimal, non-toxic working concentration of this compound in your cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to keep the final DMSO concentration below 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessment of this compound-induced Cytotoxicity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with a range of this compound concentrations.

    • Include the following controls as per the kit instructions:

      • Untreated cells (spontaneous LDH release)

      • Vehicle control (0.1% DMSO)

      • Maximum LDH release control (cells treated with a lysis buffer provided in the kit)

      • Medium background control (medium without cells)

  • Incubation:

    • Incubate the plate for the desired experimental duration at 37°C and 5% CO2.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the LDH reaction mixture.

    • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

    • Add the stop solution provided in the kit to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

INH14_Signaling_Pathway TLR_TNFR_IL1R TLR / TNF-R / IL-1R TAK1_TAB1 TAK1/TAB1 Complex TLR_TNFR_IL1R->TAK1_TAB1 IKK_complex IKKα / IKKβ / NEMO TAK1_TAB1->IKK_complex IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylation & Degradation of IκBα This compound This compound This compound->IKK_complex NFkB NF-κB IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: this compound inhibits the IKKα/β complex, preventing NF-κB activation.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Problem Identify the Problem Start->Problem Low_Effect Low or No Effect Problem->Low_Effect Low Efficacy High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Cell Death Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Variability Check_Concentration Verify Working Concentration Low_Effect->Check_Concentration Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT/LDH) High_Cytotoxicity->Cytotoxicity_Assay Standardize_Protocol Standardize Protocols Inconsistent_Results->Standardize_Protocol Check_Stability Check Compound Stability Check_Concentration->Check_Stability Check_Target Confirm Target Expression Check_Stability->Check_Target Solution Problem Resolved Check_Target->Solution Check_Solvent Check Solvent Concentration Cytotoxicity_Assay->Check_Solvent Optimize_Incubation Optimize Incubation Time Check_Solvent->Optimize_Incubation Optimize_Incubation->Solution Low_Passage Use Low Passage Cells Standardize_Protocol->Low_Passage Check_Contamination Check for Contamination Low_Passage->Check_Contamination Check_Contamination->Solution

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Optimizing INH14 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INH14, a potent inhibitor of IκB kinase (IKK)α and IKKβ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for your in vitro experiments and to offer troubleshooting support for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that functions as a cell-permeable inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1][2] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. This ultimately leads to the suppression of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation.[3][4]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a starting concentration range of 1 µM to 25 µM is recommended. For example, in HEK293-TLR2 cells, 25 µM of this compound has been shown to significantly reduce IκBα degradation.[3] In ovarian cancer cell lines like SKOV3, concentrations around 20 µM have been used to assess effects on NF-κB activity and cell migration.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution can then be diluted in your cell culture medium to the desired final concentration. When preparing your working solutions, ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to your cells, typically recommended to be at or below 0.1%.[5] Store the DMSO stock solution at -20°C for long-term stability.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have minimal toxicity to primary human monocytes at concentrations up to 20 µM.[3] However, it can inhibit the growth of certain cancer cells, such as ovarian cancer cells.[3] It is essential to assess the cytotoxicity of this compound in your specific cell line using a cell viability assay, such as an MTT or Calcein-AM assay, in parallel with your functional experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibition of NF-κB activity Suboptimal this compound Concentration: The concentration of this compound may be too low for your cell type or experimental conditions.Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 for NF-κB inhibition in your specific cell line.
Inhibitor Inactivity: The this compound may have degraded due to improper storage or handling.Ensure proper storage of the this compound stock solution at -20°C. Prepare fresh dilutions from the stock for each experiment.
High Cell Density: A high cell density might metabolize the inhibitor or require a higher concentration for effective inhibition.Optimize your cell seeding density. Ensure that cells are in the logarithmic growth phase during treatment.
High background in Western blot for phosphorylated proteins Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[6]
Antibody Concentration Too High: The primary or secondary antibody concentration may be too high, leading to non-specific bands.Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
Difficulty detecting IκBα degradation Timing of Stimulation: The time point chosen for analysis after stimulation may not be optimal for observing maximum IκBα degradation.Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after stimulation (e.g., with TNFα or IL-1β) to identify the peak of IκBα degradation.[7]
Inefficient Cell Lysis: Incomplete cell lysis can result in the loss of cytosolic proteins.Ensure you are using a suitable lysis buffer that contains protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.[7]
Cell death observed in control (DMSO-treated) wells High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to your cells.Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%.[5] Perform a DMSO toxicity test on your specific cell line.
Contamination: Bacterial or fungal contamination can lead to cell death.Regularly check your cell cultures for any signs of contamination. Use sterile techniques for all cell culture procedures.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's activity.

Parameter Value Assay System Reference
IC50 (IKKα) 8.97 µMIn vitro kinase assay[3][4]
IC50 (IKKβ) 3.59 µMIn vitro kinase assay[3][4]
Effective Concentration 25 µMReduction of IκBα degradation in HEK293-TLR2 cells[3]
Effect on NF-κB Activity ~50% reductionBasal NF-κB activity in SKOV3 cells[3]
In vivo Efficacy 5 µg/gDecreased TNFα production in mice after lipopeptide-induced inflammation[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for IκBα Degradation
  • Cell Treatment: Seed cells and treat with this compound or vehicle control for a predetermined time. Then, stimulate the cells with an NF-κB activator (e.g., TNFα at 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.

Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) dose_response Dose-Response Experiment (e.g., 0.1 - 50 µM this compound) prep_this compound->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay functional_assay Functional Assay (e.g., Western Blot for p-IκBα) dose_response->functional_assay assess_cytotoxicity Assess Cytotoxicity viability_assay->assess_cytotoxicity determine_ic50 Determine IC50 for NF-κB Inhibition functional_assay->determine_ic50 optimal_conc Select Optimal Non-Toxic Concentration determine_ic50->optimal_conc assess_cytotoxicity->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

G IKK/NF-κB Signaling Pathway and this compound Inhibition stimulus Stimulus (e.g., TNFα, IL-1β) receptor Receptor stimulus->receptor ikk_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk_complex activates ikb_nfkb IκBα-NF-κB (Inactive) ikk_complex->ikb_nfkb phosphorylates IκBα This compound This compound This compound->ikk_complex inhibits p_ikb p-IκBα ikb_nfkb->p_ikb nfkb NF-κB (Active) ikb_nfkb->nfkb releases proteasome Proteasome p_ikb->proteasome ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammation, Survival) nucleus->transcription initiates

Caption: this compound inhibits the IKK complex in the NF-κB pathway.

G Troubleshooting Logic for Inconsistent this compound Results start Inconsistent Results with this compound check_conc Is the this compound concentration optimized? start->check_conc check_storage Is the this compound stock stored correctly? check_conc->check_storage Yes solution_conc Perform dose-response experiment. check_conc->solution_conc No check_dmso Is the final DMSO concentration non-toxic? check_storage->check_dmso Yes solution_storage Use fresh this compound stock. check_storage->solution_storage No check_assay Are the assay conditions (e.g., timing, reagents) optimal? check_dmso->check_assay Yes solution_dmso Lower DMSO concentration and/or run a DMSO toxicity control. check_dmso->solution_dmso No solution_assay Optimize assay parameters (e.g., time-course, antibody titration). check_assay->solution_assay No

Caption: A logical approach to troubleshooting inconsistent this compound experimental results.

References

INH14 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using INH14, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of p38α MAPK. It functions by binding to the ATP-binding pocket of p38α, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2). This effectively blocks the p38α signaling cascade, which is involved in cellular responses to stress, inflammation, and other stimuli.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, a concentrated stock solution in an appropriate solvent (e.g., DMSO) can be kept at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. When preparing working solutions, it is recommended to dilute the stock solution in pre-warmed cell culture media immediately before use.

Q3: At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, experimental conditions (e.g., cell density, serum concentration), and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. Based on available data, the IC50 for this compound is in the low nanomolar range in biochemical assays.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or loss of this compound activity.

If you are observing a significant decrease in the potency of this compound, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh working solutions from a new aliquot of the stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure proper storage conditions (-20°C for stock solutions).
High Serum Concentration - Reduce the serum concentration in your cell culture media during the experiment, if possible. - If high serum is required, you may need to increase the concentration of this compound. - Perform a dose-response experiment at different serum concentrations to assess the impact.
High Cell Density - Optimize cell seeding density to avoid confluent monolayers, which can alter cellular uptake and drug metabolism. - Perform experiments at a consistent cell density across all conditions.
Solvent-Related Issues - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or pathway activity (typically ≤ 0.1%).
Issue 2: High variability between replicate experiments.

High variability can obscure real biological effects. The following steps can help improve the reproducibility of your experiments.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent Cell State - Use cells with a consistent passage number. - Ensure cells are in a logarithmic growth phase at the time of treatment. - Synchronize cells if your experimental question is cell cycle-dependent.
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of this compound.
Edge Effects in Multi-well Plates - Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain a humid environment.
Variable Incubation Times - Ensure consistent incubation times for all treatments and subsequent assay steps.

Experimental Protocols

Determining this compound IC50 using Western Blotting

This protocol describes how to determine the IC50 of this compound by assessing the phosphorylation of a downstream target, such as MK2.

Workflow for IC50 Determination

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells in a multi-well plate B Starve cells (optional, to reduce basal p38 activity) A->B C Pre-treat with a serial dilution of this compound B->C D Stimulate with an activator of the p38 pathway (e.g., Anisomycin, LPS) C->D E Lyse cells and collect protein extracts D->E F Quantify protein concentration (e.g., BCA assay) E->F G Perform SDS-PAGE and transfer to a membrane F->G H Incubate with primary antibodies (p-MK2, total MK2, loading control) G->H I Incubate with secondary antibodies H->I J Develop blot and acquire image I->J K Quantify band intensities J->K L Normalize p-MK2 to total MK2 and loading control K->L M Plot normalized data vs. This compound concentration and fit a dose-response curve L->M N Determine IC50 value M->N

Workflow for determining the IC50 of this compound.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, THP-1) in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Starvation (Optional): Once cells are attached, you may want to serum-starve them for 2-4 hours to reduce the basal level of p38 MAPK activity.

  • This compound Treatment: Prepare a serial dilution of this compound in your cell culture media. Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with a known activator of the p38 MAPK pathway (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce phosphorylation of downstream targets.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated form of a p38 target (e.g., phospho-MK2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. It is also good practice to probe for the total form of the target protein (e.g., total MK2).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal and/or the loading control.

    • Plot the normalized signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway

p38α MAPK Signaling Pathway and Point of this compound Inhibition

extracellular Extracellular Stimuli (e.g., UV, Cytokines, Stress) map3k MAP3K (e.g., TAK1, ASK1) extracellular->map3k map2k MAP2K (MKK3/6) map3k->map2k P p38 p38α MAPK map2k->p38 P downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream P This compound This compound This compound->p38 response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response

Simplified p38α MAPK signaling cascade showing this compound's point of inhibition.

preventing INH14 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INH14. This resource provides troubleshooting guides and answers to frequently asked questions to help you mitigate this compound degradation in your experimental setups and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective small molecule inhibitor of the novel kinase, Apoptosis Signaling Regulator 1 (ASR1). By inhibiting ASR1, this compound prevents the phosphorylation and subsequent degradation of the pro-apoptotic protein ProApop-1, thereby promoting programmed cell death in targeted cell lines. Due to its chemical structure, this compound is susceptible to degradation under common experimental conditions, making careful handling critical.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. Stock solutions, typically prepared in anhydrous DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the lyophilized powder is stable for at least 24 months, and DMSO stock solutions are stable for up to 6 months.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester moiety in this compound is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 7.5. This process is accelerated at higher temperatures.

  • Oxidation: The thiol group on the molecule can be oxidized, leading to the formation of inactive dimers or other oxidized species. This is often catalyzed by exposure to air, certain metal ions, or reactive oxygen species in cell culture media.

Q4: How can I detect this compound degradation in my samples?

A4: The most reliable method for detecting and quantifying this compound degradation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique can separate the parent this compound compound from its degradation products. A decrease in the peak area corresponding to this compound and the appearance of new peaks are indicative of degradation. A detailed protocol for this analysis is provided below.

Troubleshooting Guide

Q1: My this compound-induced apoptosis is significantly lower than expected in my cell-based assay.

A1: This issue is often linked to this compound degradation in the cell culture medium. The relatively high temperature (37°C) and physiological pH (~7.4) of cell culture environments can accelerate both hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare the final working dilution of this compound in your cell culture medium immediately before adding it to the cells. Do not store pre-diluted this compound in aqueous media.

    • Limit Exposure Time: If possible, design your experiment to use the shortest effective incubation time.

    • Test Stability: Perform a stability test by incubating this compound in your specific cell culture medium for the duration of your experiment and analyze the remaining concentration by HPLC-MS.

    • Consider Additives: For longer experiments, consider supplementing the medium with a low concentration of an antioxidant, such as N-acetylcysteine (NAC), after confirming it does not interfere with your experimental model.

Q2: I am observing high variability between replicate experiments.

A2: High variability can be a sign of inconsistent this compound concentration due to degradation during sample preparation.

  • Troubleshooting Steps:

    • Control Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.

    • Use Anhydrous Solvents: Ensure your primary solvent (e.g., DMSO) is anhydrous, as water content can cause hydrolysis in the stock solution over time.

    • Protect from Light: During preparation, protect this compound solutions from direct light by using amber vials or wrapping tubes in foil.

Data & Stability

The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables summarize the half-life of this compound under various conditions.

Table 1: this compound Half-Life in Common Solvents at 25°C

SolventpHHalf-Life (t½)
Anhydrous DMSON/A> 6 months
PBS7.4~48 hours
RPMI-1640 (+10% FBS)7.4~12 hours
Tris Buffer8.5~6 hours

Table 2: Effect of Temperature on this compound Half-Life in PBS (pH 7.4)

TemperatureHalf-Life (t½)
4°C~14 days
25°C (Room Temp)~48 hours
37°C (Incubator)~18 hours

Experimental Protocols

Protocol: Assessing this compound Stability via HPLC-MS

This protocol provides a method to determine the stability of this compound in your specific experimental buffer or medium.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in your chosen aqueous medium (e.g., PBS, cell culture medium). Prepare enough volume for all time points.

  • Incubation:

    • Incubate the 10 µM this compound solution under your experimental conditions (e.g., 37°C, 5% CO₂).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the solution.

    • Immediately stop further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis. The T=0 sample represents 100% integrity.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: Monitor the mass-to-charge ratio (m/z) for this compound and its expected degradation products (e.g., hydrolyzed or oxidized forms) using mass spectrometry.

  • Data Analysis:

    • Calculate the peak area for the parent this compound compound at each time point.

    • Normalize the peak area at each time point to the peak area of the T=0 sample to determine the percentage of this compound remaining.

    • Plot the percentage of remaining this compound versus time to determine its stability profile.

Visual Guides

G cluster_0 This compound Mechanism of Action This compound This compound ASR1 ASR1 Kinase (Active) This compound->ASR1 Inhibits ASR1_inactive ASR1 Kinase (Inactive) ProApop1_P Phosphorylated ProApop-1 ASR1->ProApop1_P Phosphorylates ProApop1 ProApop-1 Apoptosis Apoptosis ProApop1->Apoptosis Promotes Degradation Proteasomal Degradation ProApop1_P->Degradation workflow start Start: Suspected this compound Degradation prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock prep_working Dilute to 10 µM in Test Medium (e.g., RPMI) prep_stock->prep_working incubate Incubate Under Experimental Conditions (e.g., 37°C, 24h) prep_working->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8h...) incubate->collect quench Quench with Cold Acetonitrile (1:1 ratio) collect->quench analyze Analyze by HPLC-MS quench->analyze data Calculate % Remaining this compound vs. T=0 Sample analyze->data G start Problem: Inconsistent or Weak Experimental Results check_storage Are stock solutions aliquoted and stored at -80°C? start->check_storage check_prep Is working solution prepared fresh before each experiment? check_storage->check_prep Yes sol_storage Action: Aliquot new stock solution. Avoid freeze-thaw cycles. check_storage->sol_storage No check_media Is this compound stable in your specific medium for the experiment's duration? check_prep->check_media Yes sol_prep Action: Always prepare working solution immediately before use. check_prep->sol_prep No sol_media Action: Run stability test (HPLC-MS). Reduce incubation time or use fresh media. check_media->sol_media No end Problem Resolved check_media->end Yes sol_storage->end sol_prep->end

INH14 Technical Support Center: Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects during experiments with INH14, a known inhibitor of IκB kinase (IKK) α and β.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small-molecule urea derivative that functions as an inhibitor of the IKKα/β-dependent TLR inflammatory response.[1][2][3] Its primary targets are the IκB kinases IKKα and IKKβ.[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn leads to the inhibition of NF-κB activation and the downstream inflammatory signaling cascade.[1][2]

Q2: What are the known IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined as:

  • IKKα: 8.97 μM[1][2][3]

  • IKKβ: 3.59 μM[1][2][3]

TargetIC50 Value
IKKα8.97 μM
IKKβ3.59 μM

Q3: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound have not been extensively documented in publicly available literature, researchers should be aware of potential off-target effects common to kinase inhibitors. These can arise from the inhibitor binding to other kinases with similar ATP-binding pockets or to unrelated proteins. Urea-based compounds, in general, can sometimes exhibit non-specific binding.

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Perform control experiments: Include appropriate negative and positive controls to help differentiate on-target from off-target effects.

  • Use structurally unrelated inhibitors: Confirm phenotypes observed with this compound by using other IKKα/β inhibitors with different chemical scaffolds.

  • Employ non-pharmacological methods: Utilize techniques like siRNA or shRNA to knock down IKKα and/or IKKβ to validate that the observed phenotype is indeed due to the inhibition of these specific targets.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during this compound experiments, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.

  • Possible Cause 1 (Off-Target Effect): The observed phenotype may be due to this compound binding to an unintended target.

    • Troubleshooting Steps:

      • Validate with a structurally different IKK inhibitor: Treat cells with another known IKK inhibitor that has a different chemical structure. If the phenotype is not replicated, it is more likely an off-target effect of this compound.

      • Rescue experiment: Overexpress a constitutively active form of IKKα or IKKβ. If the phenotype is rescued, it suggests the effect is on-target.

      • Kinase profiling: Perform a broad-panel kinase screen to identify other potential kinases that this compound may be inhibiting.

  • Possible Cause 2 (On-Target Effect in an unexpected pathway): IKKα and IKKβ can have roles in pathways other than NF-κB signaling.

    • Troubleshooting Steps:

      • Literature review: Search for literature linking IKKα/β to the observed phenotype or cellular process.

      • Pathway analysis: Conduct transcriptomic or proteomic analysis to identify pathways that are significantly altered by this compound treatment.

Issue 2: High level of cytotoxicity observed at effective concentrations.

  • Possible Cause 1 (Off-Target Toxicity): this compound may be toxic to cells through mechanisms unrelated to IKK inhibition.

    • Troubleshooting Steps:

      • Dose-response curve: Perform a detailed dose-response experiment to determine the therapeutic window (the concentration range where the on-target effect is observed without significant toxicity).

      • Cell viability assays: Use multiple, mechanistically different cell viability assays (e.g., MTT, LDH release, Annexin V/PI staining) to confirm the nature and extent of cell death.

      • Compare with IKK knockdown: Compare the cytotoxicity of this compound with that induced by siRNA/shRNA-mediated knockdown of IKKα and IKKβ. If this compound is significantly more toxic, off-target effects are likely.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Possible Cause 1 (Pharmacokinetics and Metabolism): this compound may have poor pharmacokinetic properties or be rapidly metabolized in vivo, leading to off-target effects from its metabolites.

    • Troubleshooting Steps:

      • Pharmacokinetic analysis: Measure the concentration of this compound and its potential metabolites in plasma and target tissues over time.

      • Test metabolites: If major metabolites are identified, synthesize or isolate them and test their activity and toxicity in vitro.

Experimental Protocols

Protocol 1: Validating On-Target Engagement of this compound in Cells

This protocol describes how to confirm that this compound is engaging its intended targets (IKKα/β) in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa, or a relevant cell line for your research) at an appropriate density.

    • Treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

    • Detect the signal using a chemiluminescence or fluorescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

    • A dose-dependent decrease in phospho-IκBα levels upon this compound treatment indicates on-target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Binding

CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular environment.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C). Target engagement by this compound is expected to stabilize IKKα and IKKβ, increasing their melting temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis:

    • Analyze the soluble fractions by Western blot for the presence of IKKα and IKKβ.

  • Data Analysis:

    • Plot the amount of soluble IKKα and IKKβ as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates direct target engagement.

Visualizations

INH14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2/4, TNF-R, IL-1R TAK1_TAB1 TAK1/TAB1 Complex TLR->TAK1_TAB1 Activation IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TAK1_TAB1->IKK_complex Phosphorylation IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB p_IkB p-IκBα IkB_NFkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Activation This compound This compound This compound->IKK_complex Inhibition

Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Alternative_Inhibitor Test Structurally Unrelated IKK Inhibitor Dose_Response->Alternative_Inhibitor siRNA_Knockdown Use siRNA/shRNA for IKKα/β Dose_Response->siRNA_Knockdown Phenotype_Reproduced1 Phenotype Reproduced? Alternative_Inhibitor->Phenotype_Reproduced1 Phenotype_Reproduced2 Phenotype Reproduced? siRNA_Knockdown->Phenotype_Reproduced2 On_Target Likely On-Target Effect Phenotype_Reproduced1->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Reproduced1->Off_Target No Phenotype_Reproduced2->On_Target Yes Phenotype_Reproduced2->Off_Target No Investigate_Pathway Investigate Alternative On-Target Pathways On_Target->Investigate_Pathway

Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

how to improve the stability of INH14 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of the small molecule inhibitor INH14 in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter various challenges during the handling and application of this compound in solution. This guide addresses common issues in a question-and-answer format.

Question: My this compound solution appears cloudy or has visible precipitate. What should I do?

Answer: This may indicate that this compound has low solubility or has precipitated out of solution.

  • Verification: Confirm the concentration of your solution and review the known solubility data for this compound in your chosen solvent.

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Cautiously warm the solution to 37°C to increase solubility.[1]

  • Solvent Change: If precipitation persists, consider switching to a solvent with higher solubility for this compound, such as DMSO.[1]

Question: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

Answer: A decline in activity suggests potential degradation of this compound.

  • Storage Conditions: Ensure the solution is stored at the recommended temperature of -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]

  • Light Exposure: Protect the solution from light, as light can accelerate the degradation of some chemical compounds.

  • Hydrolysis: The urea functional group in this compound could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. Ensure your buffer is within a stable pH range (typically around neutral).

  • Oxidation: While less common for the urea moiety, other parts of the molecule could be prone to oxidation. Consider degassing your solvent or adding antioxidants if you suspect oxidation is an issue.

Question: How can I prepare a stable aqueous solution of this compound for my cell-based assays?

Answer: Given that this compound is sparingly soluble in water[1], a common approach is to first dissolve it in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your cells (typically <0.5% DMSO).

Frequently Asked Questions (FAQs)

What is this compound?

This compound, with the chemical name N-(4-ethylphenyl)-N'-phenylurea, is a small-molecule inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ), with IC50 values of 8.97 µM and 3.59 µM, respectively.[1][2][3] It blocks the IKKα/β-dependent TLR inflammatory response and the NF-κB signaling pathway.[1][2]

What are the known solubility properties of this compound?

The solubility of this compound has been determined in the following solvents:

SolventSolubilityReference
DMSO≥ 125 mg/mL (520.18 mM)[1]
Water< 0.1 mg/mL (insoluble)[1]

What are general strategies to improve the stability of small molecules like this compound in solution?

While specific stability data for this compound is limited, several general approaches can be employed to enhance the stability of small molecules in solution:

StrategyDescription
pH Optimization Buffering the solution to a pH where the molecule exhibits maximum stability can prevent acid or base-catalyzed degradation.
Use of Co-solvents Adding co-solvents like ethanol or polyethylene glycol (PEG) can improve solubility and, in some cases, stability.
Addition of Stabilizers Antioxidants (e.g., ascorbic acid, BHT) can be added to prevent oxidative degradation. Chelating agents (e.g., EDTA) can sequester metal ions that may catalyze degradation.[4]
Lyophilization For long-term storage, lyophilizing the compound from a suitable solvent system can create a stable solid form that can be reconstituted before use.[5]
Structural Modification In a drug development context, medicinal chemists can modify the structure of the molecule to improve its inherent stability while retaining biological activity.[6]
Formulation with Excipients For therapeutic applications, formulating the compound with excipients such as polymers or cyclodextrins can enhance stability and solubility.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of an this compound solution over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Incubation Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, take an aliquot from each storage condition.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • The mobile phase composition and gradient will need to be optimized for this compound.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial time point (t=0).

    • A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

G cluster_0 Troubleshooting this compound Solution Instability observe Observe Instability (Precipitation, Decreased Activity) check_solubility Check Solubility & Concentration observe->check_solubility Precipitation check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) observe->check_storage Decreased Activity adjust_solvent Adjust Solvent or Concentration check_solubility->adjust_solvent Issue Found assess_degradation Assess for Chemical Degradation (Hydrolysis, Oxidation) check_solubility->assess_degradation Solubility OK stable_solution Stable this compound Solution adjust_solvent->stable_solution optimize_storage Optimize Storage (Aliquot, Protect from Light) check_storage->optimize_storage Issue Found check_storage->assess_degradation Storage OK optimize_storage->stable_solution modify_formulation Modify Formulation (Adjust pH, Add Stabilizers) assess_degradation->modify_formulation Degradation Suspected modify_formulation->stable_solution

Caption: A workflow for troubleshooting this compound solution stability issues.

TLR TLR2/4, TNF-R, IL-1R TAK1_TAB1 TAK1/TAB1 Complex TLR->TAK1_TAB1 IKK_complex IKKα / IKKβ TAK1_TAB1->IKK_complex IkB_alpha IκBα IKK_complex->IkB_alpha phosphorylates NF_kB NF-κB IkB_alpha->NF_kB releases nucleus Nucleus NF_kB->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression activates This compound This compound This compound->IKK_complex

Caption: Signaling pathway inhibited by this compound.

References

dealing with INH14 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INH14, a potent inhibitor of IKKα/β kinases. Our goal is to help you overcome common challenges, particularly the issue of this compound precipitation in cell culture media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, with the chemical name N-(4-Ethylphenyl)-N'-phenylurea, is a small molecule inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ). These kinases are crucial components of the canonical and non-canonical NF-κB signaling pathways. By inhibiting IKKα and IKKβ, this compound effectively blocks the activation of NF-κB, a key transcription factor involved in inflammatory responses, immune regulation, and cell survival. This makes this compound a valuable tool for studying inflammation and for potential therapeutic development in inflammatory diseases and cancer.

Q2: What are the solubility properties of this compound?

A2: this compound is a hydrophobic compound with distinct solubility characteristics. It is highly soluble in dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions like water or cell culture media. This disparity is a primary reason for the precipitation issues encountered during experiments.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound upon its addition to cell culture media is a common issue that can significantly impact experimental results by reducing the effective concentration of the inhibitor. This guide provides a systematic approach to troubleshooting and preventing this problem.

Visualizing the Problem: The Path to Precipitation

The following diagram illustrates the steps that can lead to this compound precipitation and the key factors to consider at each stage.

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Media cluster_incubation Incubation Stock_Solution This compound Stock in DMSO Dilution Addition to Aqueous Media Stock_Solution->Dilution Working Dilution High_Concentration High Stock Concentration High_Concentration->Dilution Improper_Dissolution Incomplete Dissolution Improper_Dissolution->Dilution Incubation Incubation with Cells Dilution->Incubation Rapid_Addition Rapid Dilution Precipitation This compound Precipitation Rapid_Addition->Precipitation Low_Temp Low Media Temperature Low_Temp->Precipitation High_Final_Conc High Final this compound Conc. High_Final_Conc->Precipitation Incubation->Precipitation Media_Components Interaction with Media Components Media_Components->Precipitation pH_Shift Media pH Changes pH_Shift->Precipitation

Caption: Factors contributing to this compound precipitation.
Troubleshooting Steps

Problem Potential Cause Recommended Solution
Precipitation immediately upon adding this compound stock to media Poor aqueous solubility: The hydrophobic nature of this compound causes it to crash out of solution when introduced to the aqueous environment of the cell culture media.1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your media does not exceed the tolerance of your cell line (see Table 1). A slightly higher, yet non-toxic, DMSO concentration can help maintain this compound solubility. 2. Slow, Dropwise Addition: Add the this compound stock solution to your media slowly and dropwise while gently vortexing or swirling the media. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation. 3. Pre-warm Media: Use media that is pre-warmed to 37°C. Increased temperature can improve the solubility of some compounds.
Precipitation observed after a period of incubation Interaction with media components: Components in the media, such as proteins in fetal bovine serum (FBS), can interact with this compound over time, leading to the formation of insoluble complexes. pH changes: Cellular metabolism can alter the pH of the culture media, which can affect the solubility of this compound.1. Reduce Serum Concentration: If your experiment allows, consider using a lower concentration of FBS or transitioning to a serum-free media formulation. 2. Test Different Media: The composition of different basal media can vary. Test the solubility of this compound in a few different types of media to see if one is more compatible. 3. Monitor and Buffer pH: Ensure your incubator's CO2 levels are stable and consider using a medium with a more robust buffering system if significant pH changes are observed.
Inconsistent experimental results Variable this compound concentration: Precipitation leads to a lower and inconsistent effective concentration of this compound in your experiments.1. Visual Inspection: Always visually inspect your media for any signs of precipitation before and during the experiment. 2. Filter Sterilization: After diluting the this compound stock into the media, you can filter the final working solution through a 0.22 µm syringe filter to remove any pre-existing precipitates. However, be aware that this may also remove some of the dissolved compound if it is close to its solubility limit.
Quantitative Data: DMSO Tolerance in Common Cell Lines

The final concentration of DMSO in cell culture is a critical factor. While some cell lines are more robust, it is generally recommended to keep the final DMSO concentration at or below 0.5% to minimize cytotoxic effects. Always perform a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent on your cells.

Cell Line Type Generally Tolerated Final DMSO Concentration Recommended Maximum Final DMSO Concentration
Most immortalized cell lines (e.g., HEK293, HeLa, A549)0.1% - 0.5%1.0%
Primary cells≤ 0.1%0.5%
Stem cells≤ 0.1%0.2%

Note: This table provides general guidelines. It is highly recommended to perform a dose-response experiment to determine the specific DMSO tolerance of your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 240.3 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 240.3 g/mol = 0.002403 g = 2.403 mg

  • Weigh this compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Dissolve this compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Experimental Workflow for Cell-Based Assays with this compound

This protocol provides a general workflow for treating cells with this compound and assessing its effects.

G Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_24h Incubate for 24h for Adherence Seed_Cells->Incubate_24h Prepare_Working_Solution Prepare this compound Working Solution in Media Incubate_24h->Prepare_Working_Solution Treat_Cells Remove Old Media & Add this compound/Vehicle Control Prepare_Working_Solution->Treat_Cells Incubate_Treatment Incubate for Desired Treatment Duration Treat_Cells->Incubate_Treatment Assay Perform Downstream Assay (e.g., Western Blot, qPCR, Viability) Incubate_Treatment->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for this compound treatment.

Procedure:

  • Cell Seeding: Seed your cells at the desired density in appropriate culture plates or flasks and allow them to adhere and grow for 24 hours.

  • Prepare Working Solution: a. Thaw an aliquot of your this compound DMSO stock solution. b. Pre-warm your cell culture media to 37°C. c. Calculate the volume of this compound stock needed to achieve your desired final concentration. For example, to make 10 mL of media with a final this compound concentration of 10 µM from a 10 mM stock, you would add 10 µL of the stock solution to 10 mL of media. d. Slowly add the this compound stock solution dropwise to the pre-warmed media while gently swirling. e. Prepare a vehicle control by adding the same volume of DMSO to an equal volume of media.

  • Cell Treatment: a. Carefully aspirate the old media from your cells. b. Add the this compound-containing media or the vehicle control media to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as protein extraction for Western blotting, RNA isolation for qPCR, or a cell viability assay.

Signaling Pathway

This compound Inhibition of the NF-κB Signaling Pathway

This compound targets and inhibits the IKKα/β kinases, which are central to the activation of the NF-κB signaling pathway. This pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β) or pathogen-associated molecular patterns (PAMPs).

G cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNFα, IL-1β, PAMPs Receptor Cell Surface Receptors Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB sequesters IκBα->Inhibition_Point degradation NFκB_Active Active NF-κB NFκB->NFκB_Active translocates Inhibition_Point->NFκB releases Gene_Transcription Target Gene Transcription (Inflammation, Survival) NFκB_Active->Gene_Transcription induces This compound This compound This compound->IKK_Complex inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

optimizing incubation time for INH14 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the incubation time and troubleshooting experiments involving INH14.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancer types, making this compound a subject of interest for oncology research.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration is highly dependent on the cell line being used. We advise performing a dose-response curve to determine the IC50 value for your specific model system.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary from 6 to 48 hours. For initial experiments, a 24-hour incubation period is a good starting point. The ideal time will depend on the specific biological question being addressed and the turnover rate of the target protein.

Q4: What is the appropriate solvent for this compound?

A4: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in DMSO and then diluting it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death/Toxicity This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
The cell line is particularly sensitive to MEK inhibition.Reduce the incubation time.
The final DMSO concentration is above 0.1%.Ensure the final DMSO concentration in the culture medium is at or below 0.1%.
Inconsistent or No Effect on Downstream Targets (e.g., p-ERK) Incubation time is too short.Increase the incubation time (e.g., try 24, 36, and 48-hour time points).
This compound concentration is too low.Increase the concentration of this compound.
Issues with antibody quality in Western blot.Use a validated antibody for your target and include appropriate positive and negative controls.
Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform cell number is seeded across all wells/plates.
Pipetting errors during drug dilution.Use calibrated pipettes and prepare a master mix of the drug dilution to add to the cells.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24h Incubation
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
HT-29Colorectal Adenocarcinoma3.5
U-87 MGGlioblastoma12.1

Table 2: Effect of Incubation Time on p-ERK Inhibition in A549 Cells (10 µM this compound)

Incubation Time (hours)p-ERK Levels (% of Control)
665%
1242%
2415%
4812%

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound

  • Cell Seeding: Plate your cells of interest (e.g., A549) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Allow the cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Perform a Western blot to analyze the expression levels of your target protein (e.g., p-ERK) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the loading control. Determine the incubation time that results in the desired level of target inhibition.

Visualizations

INH14_Mechanism_of_Action cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Incubation Time A 1. Seed Cells B 2. Adherence (24h) A->B C 3. Treat with this compound (and Vehicle Control) B->C D 4. Incubate for Different Time Points (6h, 12h, 24h, 48h) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. Western Blot (p-ERK, GAPDH) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for determining the optimal incubation time for this compound.

Technical Support Center: Troubleshooting Western Blots for p-IκBα after INH14 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and detailed protocols for successfully performing Western blots for phosphorylated IκBα (p-IκBα) following treatment with INH14, a putative inhibitor of the NF-κB pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when detecting p-IκBα, a transient and low-abundance phosphoprotein, especially when expecting a signal decrease due to inhibitor treatment.

Q1: I am not detecting any p-IκBα signal in my positive control (e.g., TNFα-stimulated) or this compound-treated samples. What went wrong?

A1: A complete lack of signal is a common issue, often related to sample preparation or antibody issues. Consider the following causes and solutions:

  • Protein Degradation: p-IκBα is rapidly dephosphorylated and degraded. It is critical to work quickly and keep samples on ice. Lysis buffers must contain phosphatase and protease inhibitors.

  • Insufficient Stimulation: The activation of the NF-κB pathway (and thus IκBα phosphorylation) is transient. Ensure you have optimized the stimulation time and concentration of your positive control agonist (e.g., TNFα, LPS) to hit the peak p-IκBα expression, which can occur as early as 5-15 minutes post-stimulation.

  • Primary Antibody Incompatibility: Ensure your primary antibody is validated for Western blot and is specific to the phosphorylated serine residues (typically Ser32/36) of IκBα.

  • Inactive Secondary Antibody: Your HRP-conjugated secondary antibody may have lost activity. Test it with a reliable positive control blot.

Q2: My p-IκBα signal is very weak, making it difficult to see a decrease with this compound treatment. How can I enhance the signal?

A2: Weak signals can be improved by optimizing several steps in the protocol.

  • Increase Protein Load: You may need to load a higher amount of total protein per lane than for more abundant proteins. Try loading between 30-50 µg of total lysate.

  • Antibody Concentration and Incubation: The antibody datasheet is a starting point. Perform a titration to find the optimal primary antibody concentration. Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.

  • Enhanced Chemiluminescence (ECL) Substrate: Use a high-sensitivity ECL substrate designed for detecting low-abundance proteins.

  • Blocking Agent: Milk contains phosphoproteins (casein) that can sometimes interfere with phospho-antibody detection. Try switching from non-fat dry milk to 5% Bovine Serum Albumin (BSA) in TBST for all blocking and antibody incubation steps.

Q3: I see multiple non-specific bands on my blot, which complicates the analysis of the p-IκBα band (approx. 39 kDa). How can I reduce this background?

A3: High background and non-specific bands can mask your target protein. The following adjustments can improve blot clarity:

  • Washing Steps: Increase the number and duration of your TBST washes after primary and secondary antibody incubations. For example, perform 3-4 washes of 10-15 minutes each with vigorous agitation.

  • Optimize Antibody Concentrations: Using too high a concentration of primary or secondary antibody is a common cause of non-specific binding. Dilute your antibodies further.

  • Blocking Optimization: Increase the blocking time to 1.5-2 hours at room temperature. Ensure your blocking agent (BSA or milk) is fresh and fully dissolved.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.

Q4: The p-IκBα signal in my untreated/vehicle control is inconsistent between experiments. Why is this happening?

A4: Basal levels of p-IκBα can be very low and sensitive to handling.

  • Consistent Cell Culture Conditions: Ensure cells are seeded at the same density and are of a similar passage number for all experiments. Over-confluent or stressed cells can have altered basal signaling.

  • Lysis and Harvesting: Harvest all samples in a consistent and rapid manner. Any delay can lead to changes in phosphorylation status.

  • Loading Controls: Always normalize your p-IκBα signal to a reliable loading control (e.g., β-actin, GAPDH). It is also best practice to strip the membrane and re-probe for total IκBα to show that the decrease in signal is due to reduced phosphorylation, not total protein degradation.

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis

This protocol is optimized to preserve protein phosphorylation.

  • Preparation: Pre-chill all buffers, centrifuges, and collection tubes to 4°C. Prepare fresh lysis buffer.

  • Cell Treatment: Culture and treat cells with your positive control (e.g., 20 ng/mL TNFα for 15 minutes) and various concentrations of this compound for the desired time. Include a vehicle-only control.

  • Harvesting: Aspirate media and immediately wash cells once with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well (for a 6-well plate). Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Storage: Add Laemmli sample buffer, boil at 95-100°C for 5-10 minutes, and store at -80°C or use immediately.

Protocol 2: Western Blot for p-IκBα
  • SDS-PAGE: Load 30-50 µg of protein lysate per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.

  • Blocking: Block the membrane for 1.5-2 hours at room temperature in 5% BSA in TBST with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with anti-p-IκBα (Ser32/36) antibody diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10-15 minutes each in TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5).

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed for total IκBα and a loading control like GAPDH.

Data Presentation

Table 1: Recommended Antibody Dilutions & Incubation Conditions

Antibody TargetHost SpeciesDilution RangeDiluentIncubation TimeIncubation Temp.
p-IκBα (Ser32/36)Rabbit1:500 - 1:20005% BSA in TBSTOvernight4°C
Total IκBαMouse1:1000 - 1:30005% Milk in TBST1-2 hoursRoom Temp.
GAPDHMouse1:5000 - 1:200005% Milk in TBST1 hourRoom Temp.
Anti-Rabbit IgG-HRPGoat1:2000 - 1:100005% BSA/Milk in TBST1 hourRoom Temp.
Anti-Mouse IgG-HRPGoat1:2000 - 1:100005% Milk in TBST1 hourRoom Temp.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
No/Weak Signal Insufficient protein loadLoad 30-50 µg of lysate.
Ineffective agonist stimulationOptimize agonist concentration and time (e.g., 5-15 min).
Phosphatase/protease activityUse fresh inhibitors in ice-cold lysis buffer.
Suboptimal antibody dilutionTitrate primary antibody; try overnight 4°C incubation.
Inactive ECL substrateUse fresh, high-sensitivity substrate.
High Background Insufficient blockingBlock for 1.5-2 hours in 5% BSA/TBST.
Antibody concentration too highFurther dilute primary and secondary antibodies.
Insufficient washingIncrease number and duration of TBST washes.
Non-Specific Bands Cross-reactivity of antibodyCheck antibody datasheet for validation. Try a different clone.
Protein degradationEnsure protease inhibitors are used throughout.
High secondary antibody concentrationTitrate secondary antibody to optimal dilution.

Mandatory Visualizations

G cluster_pathway Simplified NF-κB Signaling Pathway TNFA TNFα TNFR TNFR TNFA->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation NFKB_IKB NF-κB / IκBα IKK->NFKB_IKB 3. IKK Phosphorylates IκBα pIKBA p-IκBα NFKB_IKB->pIKBA NFKB NF-κB NFKB_IKB->NFKB 5. NF-κB Release p1 pIKBA->p1 4. Degradation Nucleus Nucleus NFKB->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene p2 This compound This compound This compound->IKK Inhibition

Caption: Simplified NF-κB signaling cascade showing this compound inhibition of IKK.

G cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE (Gel Electrophoresis) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody (Anti-p-IκBα) O/N 4°C F->G H 8. Secondary Antibody (Anti-Rabbit-HRP) G->H I 9. ECL Detection & Imaging H->I J 10. Analysis (Normalize to Control) I->J

Caption: Step-by-step experimental workflow for p-IκBα Western blotting.

G Start Start: Analyzing p-IκBα Blot Signal Is there a signal for p-IκBα in the positive control? Start->Signal NoSignal No Signal Signal->NoSignal No WeakSignal Weak Signal Signal->WeakSignal Barely GoodSignal Good Signal Signal->GoodSignal Yes Sol_NoSignal Check: 1. Agonist Stimulation Time 2. Lysis Buffer Inhibitors 3. Antibody Activity 4. ECL Substrate NoSignal->Sol_NoSignal Sol_WeakSignal Optimize: 1. Increase Protein Load 2. Increase Antibody Conc. 3. Use High-Sensitivity ECL WeakSignal->Sol_WeakSignal Background Is background high or are non-specific bands present? GoodSignal->Background CleanBG Clean Background Background->CleanBG No HighBG High Background Background->HighBG Yes Final Proceed to strip & re-probe for Total IκBα and GAPDH CleanBG->Final Sol_HighBG Improve: 1. Increase Wash Times 2. Decrease Antibody Conc. 3. Extend Blocking Time HighBG->Sol_HighBG

minimizing INH14 toxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INH14, a selective inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound, with a focus on minimizing toxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets MTHFD2, a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in rapidly proliferating cells, such as cancer cells and embryonic tissues, where it plays a key role in the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for cell growth and division.[1][2] In contrast, most healthy, differentiated adult tissues have low to undetectable levels of MTHFD2 expression.[1][2] By inhibiting MTHFD2, this compound disrupts the folate cycle, leading to a depletion of essential building blocks for DNA and RNA synthesis. This can induce replication stress and ultimately lead to the death of cells that are highly dependent on this pathway.[3]

Q2: Why is this compound expected to have lower toxicity in primary cells compared to cancer cells?

A2: The selectivity of this compound's effect is based on the differential expression of its target, MTHFD2. Primary, non-cancerous cells typically have very low levels of MTHFD2 and are less reliant on the mitochondrial one-carbon metabolism pathway for nucleotide synthesis.[1][2] This metabolic difference creates a therapeutic window, allowing for the targeting of MTHFD2 in cancer cells while having a minimal impact on normal, healthy cells.[4] Studies with other MTHFD2 inhibitors have shown a therapeutic window of up to four orders of magnitude between their effects on cancer cells versus non-tumorigenic cells.[3]

Q3: What is the optimal concentration of this compound to use in my primary cell experiments?

A3: The optimal concentration of this compound will vary depending on the specific primary cell type and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Based on available data for MTHFD2 inhibitors, the IC50 in non-cancerous cells is expected to be significantly higher than in cancer cells. For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for toxicity testing in primary cells.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically supplied as a solid. For cell culture use, it should be dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing your final working concentrations in cell culture media, ensure that the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly high toxicity in primary cells. 1. Incorrect concentration: Calculation error in dilutions. 2. Solvent toxicity: Final DMSO concentration is too high (>0.1%). 3. Cell health: Primary cells are stressed or have a high passage number. 4. Off-target effects: Although selective, high concentrations may lead to off-target activity.1. Double-check all calculations and dilution steps. 2. Ensure the final DMSO concentration in your culture media is at or below 0.1%. 3. Use low-passage primary cells and ensure they are healthy and growing optimally before starting the experiment. 4. Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity.
Precipitation of this compound in cell culture media. 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous media. 2. Temperature changes: Moving from a cold stock to warm media can cause precipitation. 3. Media components: Certain salts or proteins in the media may interact with this compound.[5]1. Prepare the final dilution in pre-warmed media and vortex gently immediately before adding to the cells. 2. Make an intermediate dilution of the this compound stock in pre-warmed media before the final dilution. 3. If precipitation persists, consider using a different formulation or a solubilizing agent, but be aware of potential effects on your cells.
Inconsistent results between experiments. 1. Reagent variability: Inconsistent quality of this compound, DMSO, or cell culture media. 2. Cell passage number: Different passage numbers of primary cells can have varied metabolic states.[6] 3. Incubation time: Variations in the duration of this compound exposure.1. Use high-quality, certified reagents and prepare fresh dilutions for each experiment. 2. Standardize the passage number of primary cells used in your experiments. 3. Ensure precise and consistent timing for all experimental steps.

Data Presentation

While specific IC50 values for this compound in a wide range of primary human cells are not yet extensively published, the following table provides representative data for the toxicity of a potent MTHFD2 inhibitor (TH9619) in non-tumorigenic cells compared to a cancer cell line. This illustrates the expected therapeutic window.

Cell LineCell TypeIC50 (µM)Reference
LCL-889Non-tumorigenic Lymphoblastoid Cell Line> 100[3]
LCL-534Non-tumorigenic Lymphoblastoid Cell Line> 100[3]
HL-60Acute Myeloid Leukemia~0.01[3]

Note: This data is for the MTHFD2 inhibitor TH9619 and is intended to be representative. Researchers should determine the specific IC50 for this compound in their primary cell model of interest.

Experimental Protocols

Protocol for Assessing this compound Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Remember to include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

MTHFD2_Pathway cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm / Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate Purine_synthesis De Novo Purine Synthesis Formate->Purine_synthesis MTHFD2 MTHFD2 SHMT2 SHMT2 This compound This compound This compound->MTHFD2 DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis Thymidylate Synthesis Thymidylate_synthesis->DNA_RNA

Caption: this compound inhibits MTHFD2, disrupting one-carbon metabolism.

Experimental Workflow

Cytotoxicity_Workflow arrow arrow A 1. Seed Primary Cells in 96-well Plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent & Incubate 2-4h D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

References

Technical Support Center: Ensuring Complete Inhibition of IKK with INH14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INH14, a potent inhibitor of IκB kinase (IKK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments and troubleshooting common issues to ensure complete and specific inhibition of the IKK pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, small-molecule urea derivative that functions as an inhibitor of the IκB kinase (IKK) complex.[1][2] It specifically targets the catalytic subunits IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[1][3] This action blocks the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[3] this compound has been shown to inhibit both the canonical and non-canonical NF-κB pathways.[1]

Q2: What are the IC50 values for this compound against IKKα and IKKβ?

A2: In vitro kinase assays have determined the half-maximal inhibitory concentration (IC50) values of this compound to be:

  • IKKα: 8.97 µM[1][2][4]

  • IKKβ: 3.59 µM[1][2][4]

This indicates that this compound is more potent against IKKβ.

Q3: What is the recommended starting concentration of this compound for cell-based assays?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Based on published data, a good starting point for cell-based assays is a concentration range of 1 µM to 25 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. In HEK293-TLR2 cells, this compound was shown to reduce TLR2-mediated NF-κB activity with a half-inhibitory concentration of 4.127 μM.[1]

Q4: How should I dissolve and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.[5] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete inhibition of IKK activity (persistent IκBα phosphorylation) Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or stimulus used.Perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal inhibitory concentration.
Insufficient Incubation Time: The pre-incubation time with this compound may not be long enough for the inhibitor to effectively engage its target before stimulation.Increase the pre-incubation time with this compound (e.g., 1-4 hours) before adding the stimulus.
High Cell Density: A high cell density can lead to a higher concentration of the target protein, requiring more inhibitor.Ensure consistent and appropriate cell seeding densities across experiments.
This compound Degradation: Improper storage or handling may have led to the degradation of the compound.Use a fresh aliquot of this compound stock solution. Ensure proper long-term storage at -20°C or -80°C.
Cell Toxicity or Death High this compound Concentration: The concentration of this compound may be cytotoxic to the specific cell line.Perform a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration.
High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is below 0.1%.[5] Include a vehicle control (DMSO alone) in your experiments.
Prolonged Incubation: Long exposure to the inhibitor, even at non-toxic concentrations, might induce apoptosis in some cell types.Reduce the incubation time with this compound.
Variability in Results Inconsistent Experimental Conditions: Variations in cell density, incubation times, or stimulus concentration can lead to inconsistent results.Standardize all experimental parameters. Maintain a detailed protocol and record any deviations.
Cell Line Instability: Cell lines can change over time with repeated passaging.Use low-passage number cells and regularly check for mycoplasma contamination.
Potential Off-Target Effects Inhibition of Other Kinases: At higher concentrations, this compound might inhibit other kinases.Use the lowest effective concentration of this compound determined from your dose-response studies. If available, compare the effects of this compound with another structurally different IKK inhibitor.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 (IKKα) 8.97 µMIn vitro kinase assay[1][2][4]
IC50 (IKKβ) 3.59 µMIn vitro kinase assay[1][2][4]
IC50 (TLR2-mediated NF-κB activity) 4.127 µMLuciferase reporter assay in HEK293-TLR2 cells[1]
Effective in vivo dose 5 µg/gIntraperitoneal injection in mice[1]

Experimental Protocols

Protocol 1: In Vitro IKK Kinase Assay with this compound

This protocol is adapted from commercially available ADP-Glo™ kinase assays and published data on this compound.[5]

Materials:

  • Recombinant IKKα or IKKβ enzyme

  • IKK substrate peptide

  • ATP

  • This compound

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Set up the kinase reaction:

    • In a 96-well plate, add 5 µL of kinase reaction buffer.

    • Add 2.5 µL of the appropriate this compound dilution or vehicle control.

    • Add 2.5 µL of a solution containing the IKK enzyme and substrate peptide.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Detect ADP formation: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Western Blot for IKK Inhibition (Detection of Phospho-IκBα)

This protocol outlines the steps to assess the inhibitory effect of this compound on IKK activity in a cell-based assay by measuring the phosphorylation of IκBα.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Stimulus (e.g., TNF-α, LPS)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.

  • Stimulation: Add the stimulus (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples with lysis buffer and Laemmli sample buffer.

    • Denature the samples by boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control to ensure equal protein loading.

Visualizations

IKK_Signaling_Pathway Stimuli Stimuli (TNF-α, IL-1, LPS) Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TAK1->IKK_complex Activates IκBα_NFκB IκBα-NF-κB IKK_complex->IκBα_NFκB Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IκBα p-IκBα IκBα_NFκB->p_IκBα NFκB NF-κB IκBα_NFκB->NFκB Proteasome Proteasome p_IκBα->Proteasome Ubiquitination & Degradation Proteasome->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis Cell_Culture 1. Cell Culture (Seed cells and allow to adhere) Start->Cell_Culture Dose_Response 2. Dose-Response (Treat with varying [this compound]) Cell_Culture->Dose_Response Pre_incubation 3. Pre-incubation with this compound Dose_Response->Pre_incubation Stimulation 4. Stimulate with Agonist (e.g., TNF-α, LPS) Pre_incubation->Stimulation Harvest 5. Harvest Cells/Lysates Stimulation->Harvest Analysis 6. Downstream Analysis Harvest->Analysis Western_Blot Western Blot (p-IκBα, Total IκBα) Analysis->Western_Blot Reporter_Assay Reporter Assay (NF-κB Luciferase) Analysis->Reporter_Assay qPCR qPCR (NF-κB target genes) Analysis->qPCR End End: Data Interpretation Western_Blot->End Reporter_Assay->End qPCR->End

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Flowchart Start Incomplete IKK Inhibition? Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Incubation Is pre-incubation time sufficient? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Increase_Incubation Increase Pre-incubation Time Check_Incubation->Increase_Incubation No Check_Viability Is there cell toxicity? Check_Incubation->Check_Viability Yes Increase_Incubation->Check_Viability Viability_Assay Perform Cell Viability Assay & Lower Concentration Check_Viability->Viability_Assay Yes Check_Reagents Are reagents (this compound, stimulus) fresh and properly stored? Check_Viability->Check_Reagents No Viability_Assay->Check_Reagents Use_Fresh_Reagents Use Fresh Aliquots Check_Reagents->Use_Fresh_Reagents No Success Inhibition Achieved Check_Reagents->Success Yes Contact_Support Consult Further Technical Support Use_Fresh_Reagents->Contact_Support

Caption: Troubleshooting flowchart for incomplete IKK inhibition with this compound.

References

INH14 Technical Support Center: Bridging In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for INH14, a potent inhibitor of IκB kinase α (IKKα) and IKKβ. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when translating promising in vitro findings for this compound into in vivo models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My in vitro results with this compound are potent, but I'm not observing the expected efficacy in my in vivo model. What are the common reasons for this discrepancy?

A1: This is a frequent challenge in drug development. Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, preventing it from reaching and maintaining the necessary concentration at the target site.[1][2]

  • Bioavailability: this compound, as a urea-based derivative, may have formulation-dependent oral bioavailability.[1] Poor solubility or formulation can significantly limit its absorption.

  • Target Engagement: Even if the compound reaches the bloodstream, it may not adequately engage with IKKα/β in the target tissue due to poor tissue penetration or high protein binding in the plasma.

  • Model System Differences: The complexity of a whole organism is vastly different from a controlled in vitro cell culture.[3] Factors like the tumor microenvironment, immune responses, and metabolic differences between species can all influence the drug's effect.

  • Off-Target Effects: At the concentrations achieved in vivo, this compound might have unforeseen off-target effects that could counteract its intended therapeutic action or cause toxicity.

Q2: How can I be sure that this compound is reaching the target tissue and inhibiting IKK in my animal model?

A2: To confirm target engagement in vivo, you should conduct pharmacodynamic (PD) studies. This involves collecting tissue samples (e.g., tumor, inflamed tissue) from your treated animals at various time points and measuring biomarkers of IKK activity. A key downstream event of IKK activation is the phosphorylation and subsequent degradation of IκBα.[4][5][6] Therefore, you can use techniques like Western blotting or immunohistochemistry to assess the levels of phosphorylated IκBα or total IκBα. A successful inhibition by this compound should lead to a stabilization of IκBα levels.

Q3: What is a good starting dose for my in vivo experiments with this compound?

A3: A starting dose can be estimated from the in vitro data, but it requires careful consideration of PK/PD relationships. The provided in vivo study used a dose of 5 µg/g (or 5 mg/kg) in mice to observe a significant reduction in TNFα.[7] However, the optimal dose will depend on your specific animal model, the disease being studied, and the route of administration. It is highly recommended to perform a dose-escalation study to determine a dose that is both well-tolerated and shows a biological effect.

Q4: Are there any known toxicities associated with inhibiting IKKβ?

A4: Yes, systemic inhibition of IKKβ has been associated with on-target toxicities. IKKβ is crucial for the survival of certain cell types, and its inhibition can lead to issues like liver and intestinal toxicity.[8] In fact, some clinical trials of IKKβ inhibitors have been terminated due to safety concerns.[2] Therefore, it is crucial to carefully monitor your animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent or no reduction in inflammatory markers (e.g., TNFα) in vivo despite potent in vitro IC50.
Possible Cause Suggested Solution
Poor Bioavailability/Formulation This compound is a urea-based compound, which can have solubility challenges.[9] Ensure you are using an appropriate vehicle for administration (e.g., DMSO/saline). Consider conducting a small-scale formulation screen to improve solubility and absorption.
Inadequate Dose or Dosing Schedule The half-life of this compound in your model may be short, requiring more frequent dosing to maintain therapeutic concentrations. Perform a pilot PK study to determine the compound's half-life and exposure levels (AUC). Use this data to optimize the dosing regimen.
Rapid Metabolism The compound may be rapidly cleared by the liver. Analyze plasma samples for the presence of metabolites. If rapid metabolism is confirmed, a different route of administration or a modified analog of this compound might be necessary.
Incorrect Timing of Sample Collection The peak of the inflammatory response and the peak of the drug's effect may not coincide. Conduct a time-course experiment where you collect samples at multiple time points after drug administration and induction of inflammation to identify the optimal window for observing an effect.[7]
Problem 2: Observed toxicity in animal models at doses expected to be therapeutic.
Possible Cause Suggested Solution
On-Target Toxicity As mentioned, IKKβ inhibition can have toxic effects.[2][8] Consider a dose reduction or a different dosing schedule (e.g., intermittent dosing) to minimize exposure while still achieving a therapeutic effect.
Off-Target Kinase Inhibition This compound may be inhibiting other kinases at the concentrations achieved in vivo. Perform a broad kinase screen to identify potential off-targets. If significant off-target activity is found, a more selective compound may be needed.
Formulation/Vehicle Toxicity The vehicle used for administration might be causing toxicity. Run a control group of animals that receive only the vehicle to assess its effects.

Data Presentation

The following table summarizes the known quantitative data for this compound, providing a basis for comparison between in vitro and in vivo settings.

Parameter In Vitro In Vivo Reference
Target IKKα / IKKβIKKα / IKKβ[7][9]
IC50 (IKKα) 8.97 µM-[7][9]
IC50 (IKKβ) 3.59 µM-[7][9]
Model System Cell-free kinase assayC57BL/6J mice[7]
Endpoint ADP productionSerum TNFα levels[7]
Result Dose-dependent inhibition of kinase activity~50% reduction in TNFα at 5 µg/g (5 mg/kg)[7]

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

This protocol is adapted from commercially available kinase assay kits, which were used in the characterization of this compound.[10]

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • ADP detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.

  • In a 384-well plate, add the IKKβ enzyme, the IKKβ substrate, and the diluted this compound or vehicle (DMSO control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Lipopeptide-Induced Inflammation Model

This protocol is based on the in vivo experiment performed with this compound.[7]

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., DMSO and sterile saline)

  • Lipopeptide (e.g., Pam2CSK4 - a TLR2 ligand)

  • Anesthetic

  • Blood collection tubes (with anticoagulant)

  • ELISA kit for mouse TNFα

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Prepare the this compound formulation in the chosen vehicle. A common approach is to dissolve this compound in a small amount of DMSO and then dilute it with sterile saline.

  • Administer this compound (e.g., 5 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

  • One hour after the this compound/vehicle injection, induce inflammation by i.p. injection of the lipopeptide (e.g., 2.5 mg/kg).

  • Two hours after the lipopeptide injection, anesthetize the mice and collect blood via cardiac puncture.

  • Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • Quantify the concentration of TNFα in the serum/plasma using a commercially available ELISA kit, following the manufacturer's instructions.

  • Compare the TNFα levels between the vehicle-treated and this compound-treated groups.

Visualizations

Signaling Pathway

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Inflammatory Stimuli (e.g., Lipopeptide, TNFα) Receptor TLR / TNFR Ligands->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) TAK1->IKK_Complex Activates IkB_NFkB IκBα NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκBα This compound This compound This compound->IKK_Complex Inhibits IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB p-IκBα IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNFα) DNA->Genes Transcription experimental_workflow cluster_invitro In Vitro Phase cluster_formulation Pre-clinical Phase cluster_invivo In Vivo Phase invitro_assay IKKα/β Kinase Assay ic50 Determine IC50 of this compound invitro_assay->ic50 cell_based Cell-based Assays (e.g., IκBα degradation) ic50->cell_based formulation Formulation Development cell_based->formulation pk_study Pilot PK Study (Dose, half-life, exposure) formulation->pk_study animal_model Select Animal Model (e.g., LPS-induced inflammation) pk_study->animal_model dosing Dose Escalation & Administration animal_model->dosing pd_study Pharmacodynamic (PD) Study (e.g., TNFα levels, IκBα stabilization) dosing->pd_study efficacy Evaluate Efficacy & Toxicity pd_study->efficacy troubleshooting_logic start Poor in vivo efficacy despite in vitro potency check_pk Is there adequate drug exposure (PK)? start->check_pk check_pd Is the target engaged (PD)? check_pk->check_pd Yes solution_formulation Optimize formulation & dosing regimen check_pk->solution_formulation No check_model Is the animal model appropriate? check_pd->check_model Yes solution_tissue Assess tissue distribution & protein binding check_pd->solution_tissue No solution_off_target Investigate off-target effects or model-specific resistance check_model->solution_off_target no_pk No yes_pk Yes no_pd No yes_pd Yes no_model No

References

Technical Support Center: INH14 Quality Control and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential quality control (QC) measures, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the IKKα/β inhibitor, INH14, from various suppliers. Consistent and reliable experimental outcomes depend on the quality and proper handling of this small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or N-(4-Ethylphenyl)-N'-phenylurea, is a small molecule inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits. By inhibiting these kinases, this compound blocks the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound has been shown to attenuate inflammatory responses mediated by Toll-like receptors (TLR2, TLR4), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R).

Q2: Why am I seeing different IC50 values for this compound from different suppliers?

A2: Variations in the half-maximal inhibitory concentration (IC50) values for this compound from different suppliers can arise from several factors:

  • Purity: The presence of impurities can affect the apparent potency of the compound.

  • Solubility: Incomplete solubilization of this compound can lead to an overestimation of the IC50 value.

  • Compound Stability: Degradation of the compound over time can reduce its effective concentration.

  • Assay Conditions: Differences in experimental setup, such as ATP concentration in kinase assays, can significantly impact IC50 values.[1]

It is crucial to perform in-house quality control to ensure consistency between batches and suppliers.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water, causing precipitation. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects on cells.

Q4: What are the expected IC50 values for this compound against IKKα and IKKβ?

A4: Published in vitro kinase assays have reported the following IC50 values:

  • IKKα: ~8.97 µM

  • IKKβ: ~3.59 µM

Note that these values can vary depending on the specific assay conditions.[1]

Quality Control Measures for this compound from Different Suppliers

To ensure the reliability and reproducibility of your experimental results, it is imperative to perform quality control checks on this compound obtained from any supplier. The following table summarizes key QC tests, their purpose, and acceptable criteria.

QC Test Methodology Purpose Acceptable Criteria
Identity Verification Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm that the compound is indeed this compound.The measured mass spectrum and NMR spectrum should match the known structure of N-(4-Ethylphenyl)-N'-phenylurea.
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV detectionTo determine the percentage of the active compound and identify any impurities.Purity should ideally be ≥95%. The chromatogram should show a single major peak corresponding to this compound.
Solubility Test Visual inspection and/or light scatteringTo confirm that this compound is fully dissolved at the desired stock concentration.A clear solution with no visible particulates when dissolved in DMSO at the intended stock concentration.
Functional Activity Assay In vitro IKKβ kinase assay or a cell-based NF-κB reporter assayTo verify the biological activity of the compound.The measured IC50 value should be within an acceptable range of the expected value (e.g., within 2-3 fold).

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or another suitable solvent.

  • HPLC Analysis:

    • Inject 10 µL of the sample onto a C18 reverse-phase column.

    • Run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of this compound.

Protocol 2: Functional Validation using an NF-κB Luciferase Reporter Assay
  • Cell Culture: Plate HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound from your stock solution. Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Inconsistent cell passage number or density. 2. Variability in incubation times. 3. Degradation of this compound stock solution.1. Use cells within a consistent passage number range and ensure uniform seeding density. 2. Standardize all incubation times. 3. Use fresh aliquots of this compound stock for each experiment. Re-evaluate stock solution purity and concentration if the issue persists.
Low or no inhibitory activity 1. Inactive compound due to degradation or poor quality. 2. Incomplete solubilization of the compound. 3. Sub-optimal assay conditions (e.g., wrong stimulus concentration).1. Verify the identity and purity of your this compound using HPLC and MS. 2. Ensure complete dissolution of the this compound stock in DMSO. Briefly vortex and visually inspect for particulates. 3. Optimize the concentration of the NF-κB stimulus to be in the linear range of the dose-response curve.
High background signal in reporter assays 1. Contamination of this compound with an NF-κB activating impurity (e.g., endotoxin). 2. Intrinsic fluorescence/luminescence of the compound.1. Test for endotoxin contamination in your this compound sample. 2. Run a control with this compound in the absence of the luciferase substrate to check for background signal.
Precipitation of this compound in aqueous buffer 1. Poor solubility of this compound in aqueous solutions. 2. Exceeding the solubility limit when diluting from the DMSO stock.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically <0.5%). 2. Prepare working solutions immediately before use and consider using a surfactant like Pluronic F-68 in your buffer to improve solubility.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its validation.

INH14_Mechanism_of_Action cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling TLR TLR2/4 IKK IKK Complex (IKKα/IKKβ) TLR->IKK TNFR TNF-R TNFR->IKK IL1R IL-1R IL1R->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene activates This compound This compound This compound->IKK QC_Workflow start Receive this compound from Supplier solubility Solubility Test (in DMSO) start->solubility identity Identity Verification (MS, NMR) solubility->identity purity Purity Assessment (HPLC) identity->purity decision Purity ≥ 95%? purity->decision activity Functional Activity Assay (e.g., NF-κB Reporter) pass Pass QC activity->pass fail Fail QC (Contact Supplier) decision->activity Yes decision->fail No

References

Validation & Comparative

Validating the Inhibitory Effect of INH14 on IKKα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IKKα inhibitory activity of INH14 against other known IKK inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in the evaluation and application of this compound.

Comparative Analysis of IKK Inhibitors

The inhibitory potency of this compound and other reference compounds against IKKα and IKKβ is summarized in the table below. This quantitative data allows for a direct comparison of their efficacy and selectivity.

CompoundIKKα IC50 (μM)IKKβ IC50 (μM)SelectivityType
This compound 8.97[1]3.59[1]IKKβ-preferentialDual Inhibitor
BMS-345541 4.0[2][3][4]0.3[2][3][4][5]IKKβ-selectiveDual Inhibitor
TPCA-1 ~0.4 (22-fold less potent than on IKKβ)[6]0.0179[7][8][9]IKKβ-selectiveSelective Inhibitor

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IKKα Signaling Pathway

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway. IKKα has a crucial role in the non-canonical NF-κB pathway and can also participate in the canonical pathway. The diagram below illustrates the classical IKK/NF-κB signaling cascade.

IKK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα P Proteasome Proteasome IκBα->Proteasome Degradation NFκB NF-κB (p50/p65) NFκB->IκBα NFκB_n NF-κB NFκB->NFκB_n Translocation Ub Ubiquitin Ub->IκBα Gene_Expression Gene Expression (Inflammation, etc.) NFκB_n->Gene_Expression

Caption: The canonical IKK/NF-κB signaling pathway.

Experimental Workflow for Validating IKKα Inhibition

The following diagram outlines a typical workflow for validating the inhibitory effect of a compound like this compound on IKKα.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) IC50_Determination IC50 Determination for IKKα and IKKβ Kinase_Assay->IC50_Determination Inhibitor_Treatment Treatment with this compound and other inhibitors IC50_Determination->Inhibitor_Treatment Cell_Culture Cell Line Culture (e.g., HEK293, Macrophages) Cell_Culture->Inhibitor_Treatment Stimulation Stimulation (e.g., LPS, TNF-α) Inhibitor_Treatment->Stimulation Western_Blot Western Blot Analysis (p-IκBα, IκBα) Stimulation->Western_Blot Reporter_Assay NF-κB Reporter Assay (Luciferase) Stimulation->Reporter_Assay Animal_Model Animal Model of Inflammation Western_Blot->Animal_Model Reporter_Assay->Animal_Model Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Outcome_Analysis Analysis of Inflammatory Markers (e.g., Cytokines) Inhibitor_Admin->Outcome_Analysis

Caption: A generalized workflow for validating an IKKα inhibitor.

Logical Relationship of IKK Inhibitors

The diagram below illustrates the classification and relationship between different types of IKK inhibitors based on their selectivity.

Inhibitor_Relationships cluster_types cluster_dual_examples Examples cluster_selective_examples Examples IKK_Inhibitors IKK Inhibitors Dual_Inhibitors Dual IKKα/IKKβ Inhibitors IKK_Inhibitors->Dual_Inhibitors Selective_Inhibitors Selective IKK Inhibitors IKK_Inhibitors->Selective_Inhibitors This compound This compound (IKKβ-preferential) Dual_Inhibitors->this compound BMS345541 BMS-345541 (IKKβ-selective) Dual_Inhibitors->BMS345541 TPCA1 TPCA-1 (IKKβ-selective) Selective_Inhibitors->TPCA1 IKKa_Selective IKKα-Selective Inhibitors (e.g., Compound 47, 48) Selective_Inhibitors->IKKa_Selective

Caption: Classification of IKK inhibitors based on selectivity.

Experimental Protocols

In Vitro IKKα/β Kinase Assay (Biochemical)

This protocol is a generalized procedure for determining the IC50 values of inhibitors against IKKα and IKKβ kinases.

Materials:

  • Recombinant human IKKα and IKKβ enzymes

  • IKK substrate (e.g., biotinylated IκBα peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/ml BSA)

  • Test compound (this compound and others) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or HTRF® KinEASE™ kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the assay wells.

  • Prepare a kinase/substrate mixture by diluting the IKKα or IKKβ enzyme and the biotinylated IκBα peptide in the kinase assay buffer.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by adding ADP-Glo™ reagent or HTRF® detection reagents).

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based NF-κB Reporter Assay

This protocol assesses the ability of an inhibitor to block NF-κB activation in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Test compound (this compound and others) dissolved in DMSO

  • Stimulating agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

This guide provides a foundational understanding of the inhibitory profile of this compound and its comparison with other IKK inhibitors. The provided protocols offer a starting point for researchers to independently validate these findings and further explore the therapeutic potential of IKKα inhibition.

References

Unveiling the Specificity of INH14 for IKK Kinases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity profile of INH14 against I-kappa-B kinase (IKK) isoforms reveals its potential as a targeted inhibitor. This guide provides a comparative analysis of this compound with other known IKK inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), is a critical node in the nuclear factor kappa B (NF-κB) signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making the development of specific IKK inhibitors a key therapeutic strategy. This compound, a pyrazolo[3,4-d]pyrimidine derivative, has emerged as a potent IKKβ inhibitor. This guide examines the specificity of this compound for IKK kinases in comparison to other well-characterized inhibitors.

Comparative Inhibitory Activity of IKK Inhibitors

The inhibitory potency of this compound and other selected IKK inhibitors against IKKα and IKKβ is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the varying degrees of potency and selectivity among these compounds.

CompoundIKKα IC50 (nM)IKKβ IC50 (nM)Selectivity (IKKα/IKKβ)
This compound >10,00018>555-fold
BAY-955 300017176-fold
TPCA-1 30017.817-fold
IMD-0354 250505-fold

Data compiled from publicly available research literature. The exact values may vary depending on the assay conditions.

This comparative data underscores the remarkable selectivity of this compound for IKKβ over IKKα. This high degree of selectivity can be crucial in minimizing off-target effects and achieving a more targeted therapeutic intervention.

Visualizing the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the central role of the IKK complex.

Canonical NF-κB signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

The determination of inhibitor potency is typically achieved through in vitro kinase assays. The following diagram outlines a general workflow for such an experiment.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (IKKα or IKKβ) - Substrate (e.g., IκBα peptide) - ATP - Assay Buffer Reaction_setup Set up kinase reaction: - Add kinase, substrate, and  inhibitor to microplate wells Reagents->Reaction_setup Inhibitor_prep Prepare Inhibitor Dilutions: - Serial dilution of this compound and  comparator compounds Inhibitor_prep->Reaction_setup Initiation Initiate reaction by adding ATP Reaction_setup->Initiation Incubation Incubate at a controlled temperature for a specific time Initiation->Incubation Termination Stop reaction (e.g., add EDTA) Incubation->Termination Detection Measure kinase activity: - e.g., using LanthaScreen™ TR-FRET  or ADP-Glo™ luminescence Termination->Detection Data_analysis Analyze data: - Plot activity vs. inhibitor concentration Detection->Data_analysis IC50_calc Calculate IC50 values Data_analysis->IC50_calc

Comparative Efficacy Analysis: BAY 11-7082 versus INH14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of INH14 and BAY 11-7082, intended for researchers and professionals in drug development. While extensive data is available for BAY 11-7082 as an inhibitor of the NF-κB pathway, a comprehensive search of publicly available scientific literature and databases yielded no identifiable information for a compound designated "this compound." Consequently, this guide will focus on the established experimental data and profile of BAY 11-7082.

BAY 11-7082: An Inhibitor of NF-κB Signaling

BAY 11-7082 is widely recognized as an irreversible inhibitor of IκBα (inhibitor of kappa B alpha) phosphorylation. This action prevents the degradation of IκBα, thereby sequestering the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) complex in the cytoplasm and inhibiting its translocation to the nucleus. The resulting downregulation of NF-κB activity leads to a decrease in the expression of various pro-inflammatory genes.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the specific point of inhibition by BAY 11-7082.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkBa_p P-IκBα Ub Ubiquitination & Degradation IkBa_p->Ub Ub->IkBa_p Transcription Gene Transcription Nucleus->Transcription BAY11 BAY 11-7082 BAY11->IKK_complex Inhibits

Caption: NF-κB signaling pathway with BAY 11-7082 inhibition point.

Quantitative Data for BAY 11-7082

The efficacy of BAY 11-7082 has been quantified across various cell types and assays. The following tables summarize key performance metrics.

Table 1: IC₅₀ Values of BAY 11-7082

Cell Line/Assay Target/Process IC₅₀ Value Reference
HeLa Cells TNF-α-induced IκBα Phosphorylation 10 µM
Jurkat Cells NF-κB Activation 5-10 µM

| Human Endothelial Cells | Adhesion Molecule Expression | 5 µM | |

Table 2: Effect of BAY 11-7082 on Cytokine Expression

Cell Type Stimulant Cytokine Measured Inhibition (%) at 10 µM Reference
Macrophages LPS TNF-α ~75%

| Synovial Fibroblasts | IL-1β | IL-6 | Significant Reduction | |

Experimental Protocols

To assess the efficacy of inhibitors like BAY 11-7082, specific assays are employed. A common method is the Western Blot for IκBα phosphorylation.

Protocol: Western Blot for TNF-α-Induced IκBα Phosphorylation

  • Cell Culture & Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluency. Pre-treat cells with varying concentrations of BAY 11-7082 or vehicle control for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Western Blotting: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin to determine the relative inhibition of IκBα phosphorylation.

The workflow for this experimental protocol is visualized below.

WB_Workflow A 1. Cell Seeding & Growth B 2. Pre-treatment (BAY 11-7082 / Vehicle) A->B C 3. Stimulation (e.g., TNF-α) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Western Blot (Membrane Transfer) E->F G 7. Immunoblotting (Antibody Incubation) F->G H 8. Detection & Visualization (ECL) G->H I 9. Data Analysis H->I

Caption: Experimental workflow for Western Blot analysis of p-IκBα.

Comparative Analysis of INH14 Activity Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of INH14, a selective inhibitor of IκB kinases (IKKα and IKKβ), across various cell lines. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

This compound has emerged as a promising small molecule inhibitor targeting the IKKα/β-dependent TLR inflammatory response. Its ability to modulate the NF-κB signaling pathway makes it a person of interest for therapeutic development in inflammation and oncology. This guide aims to provide an objective overview of its performance, supported by available experimental data.

Unraveling the Mechanism: The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as those from Toll-like receptors (TLRs), the IκB kinase (IKK) complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO, is activated. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

NF-kB Signaling Pathway Figure 1: Simplified NF-κB Signaling Pathway and the Role of this compound TLR TLR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK_complex Inhibition CCK-8 Assay Workflow Figure 2: Experimental Workflow for CCK-8 Cell Viability Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well plate Add_Compound Add this compound/Control Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72h) Add_Compound->Incubate_24_72h Add_CCK8 Add CCK-8 Reagent Incubate_24_72h->Add_CCK8 Incubate_1_4h Incubate (1-4h) Add_CCK8->Incubate_1_4h Read_Absorbance Read Absorbance (450nm) Incubate_1_4h->Read_Absorbance Wound Healing Assay Workflow Figure 3: Experimental Workflow for Wound Healing Assay cluster_0 Preparation cluster_1 Treatment & Monitoring cluster_2 Analysis Seed_Cells Seed cells to confluence Create_Scratch Create scratch with pipette tip Seed_Cells->Create_Scratch Wash_Cells Wash to remove debris Create_Scratch->Wash_Cells Add_Treatment Add this compound/Control Wash_Cells->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate Incubate Image_T0->Incubate Image_TX Image at subsequent time points Incubate->Image_TX Measure_Wound Measure wound area Image_TX->Measure_Wound Calculate_Closure Calculate % wound closure Measure_Wound->Calculate_Closure

A Comparative Analysis of INH14 and Other Anti-inflammatory Compounds Targeting the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-inflammatory compound INH14 and other established IκB kinase (IKK) inhibitors: BAY 11-7082, TPCA-1, and BMS-345541. The comparison focuses on their mechanism of action, inhibitory potency, and reported effects in preclinical models, supported by experimental data.

Introduction to IKK Inhibition in Inflammation

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is a central regulator of this pathway.[1][2][3][4] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[4] Consequently, inhibitors of IKK are of significant interest as potential anti-inflammatory therapeutics.

Mechanism of Action

This compound is a small-molecule urea derivative that functions as an inhibitor of the catalytic subunits of the IKK complex, IKKα and IKKβ.[5][6] By inhibiting these kinases, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB.[6][7] This mechanism is shared by the other compounds in this analysis, although with varying degrees of selectivity and potency.

BMS-345541 is a highly selective allosteric inhibitor of IKK, showing a preference for IKKβ over IKKα.[8] TPCA-1 also demonstrates potent and selective inhibition of IKKβ.[8][9] In contrast, BAY 11-7082 is considered a broad-spectrum inhibitor with multiple targets. While it is often described as an IKK inhibitor that prevents IκBα phosphorylation, some studies suggest its anti-inflammatory effects may also stem from the inhibition of other components in the ubiquitin system and the NLRP3 inflammasome.[10][11]

Data Presentation: Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparative compounds against IKKα and IKKβ.

CompoundIKKα IC50 (µM)IKKβ IC50 (µM)Selectivity
This compound 8.97[6]3.59[6]IKKβ
BMS-345541 4[8]0.3[8]IKKβ
TPCA-1 ~0.4 (22-fold less than IKKβ)[12]0.0179[9]IKKβ
BAY 11-7082 Not consistently reported as a direct inhibitor~10 (for TNFα-induced IκBα phosphorylation)[13]Broad-spectrum

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by the discussed compounds.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNFα, IL-1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα_P P-IκBα IκBα->IκBα_P NF_κB_active NF-κB (p65/p50) NF_κB->NF_κB_active Proteasome Proteasome IκBα_P->Proteasome Degradation Inhibitors This compound BMS-345541 TPCA-1 BAY 11-7082 Inhibitors->IKK_complex Inhibit DNA DNA NF_κB_active->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by IKK inhibitors.

Experimental Protocols and Comparative Performance

In Vitro Studies

IKK Kinase Assay: The inhibitory activity of the compounds against IKKα and IKKβ is typically determined using a kinase assay. For example, the activity of this compound was confirmed using a recombinant IKKα/β kinase assay where the enzyme was incubated with ATP and a substrate peptide in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is then quantified, often via luminescence.[6][14]

Inhibition of IκBα Degradation: To assess the cellular activity of these inhibitors, immunoblotting is a common method. Cells, such as human monocytic cell lines, are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNFα) in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE and western blotting using an antibody specific for IκBα. Effective inhibitors will prevent the degradation of IκBα, resulting in a stronger band compared to the stimulated control.[6][15]

In Vivo Studies

Lipopeptide-Induced Inflammation in Mice (Model for this compound): This model is used to assess the in vivo efficacy of compounds targeting TLR2-mediated inflammation.

  • Animals: C57BL/6J mice are commonly used.

  • Procedure: Mice are administered the test compound (e.g., this compound at 5 µg/g) or vehicle via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 1 hour), a TLR2 ligand such as a synthetic lipopeptide (e.g., Pam2CSK4) is injected (i.p.) to induce a systemic inflammatory response.

  • Endpoint: Blood is collected at a specific time point post-inflammation induction (e.g., 2 hours), and serum levels of pro-inflammatory cytokines, such as TNFα, are measured by ELISA.

  • Results for this compound: Treatment with this compound was shown to significantly decrease the serum levels of TNFα in this model, demonstrating its in vivo anti-inflammatory activity.[6]

Collagen-Induced Arthritis (CIA) in Mice (Model for TPCA-1 and BMS-345541): The CIA model is a widely used preclinical model for rheumatoid arthritis.

  • Animals: DBA/1 or other susceptible mouse strains are typically used.

  • Procedure: Arthritis is induced by immunization with type II collagen emulsified in Freund's complete adjuvant. A booster immunization is often given after 21 days. The test compounds (e.g., TPCA-1 or BMS-345541) are administered daily, either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Endpoints: Disease severity is monitored by clinical scoring of paw swelling and inflammation. Histological analysis of the joints is also performed to assess inflammation, cartilage destruction, and bone erosion.

  • Results for Comparators: Both TPCA-1 and BMS-345541 have demonstrated dose-dependent efficacy in reducing disease severity and joint damage in the CIA model.[16][17][18]

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the anti-inflammatory properties of an IKK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay IKKα/β Kinase Assay (Determine IC50) Cell_Culture Cell-based Assays (e.g., Macrophages, Synoviocytes) Kinase_Assay->Cell_Culture Stimulation Inflammatory Stimulus (e.g., LPS, TNFα) Cell_Culture->Stimulation Inhibitor_Treatment Treatment with Test Compound Stimulation->Inhibitor_Treatment Analysis_Invitro Analysis: - IκBα Degradation (Western Blot) - Cytokine Production (ELISA) - NF-κB Translocation (Microscopy) Inhibitor_Treatment->Analysis_Invitro Animal_Model Animal Model of Inflammation (e.g., CIA, LPS challenge) Analysis_Invitro->Animal_Model Promising candidates Dosing Compound Administration (e.g., i.p., oral) Animal_Model->Dosing Monitoring Disease Monitoring (e.g., Clinical Score, Weight) Dosing->Monitoring Analysis_Invivo Endpoint Analysis: - Serum Cytokines (ELISA) - Histopathology of Tissues - Gene Expression (qPCR) Monitoring->Analysis_Invivo

References

Validating the Mechanism of Action of SLC13A5 Inhibitors Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of SLC13A5 inhibitors, with a focus on the use of knockout models. We will explore the performance of SLC13A5 inhibitors alongside alternative strategies for modulating citrate transport, supported by experimental data and detailed protocols.

Introduction to INH14 and SLC13A5

Mutations in the SLC13A5 gene, which encodes the sodium-coupled citrate transporter (NaCT), are linked to a rare form of early-infantile epileptic encephalopathy.[1][2] This transporter is highly expressed in the liver and brain and is responsible for importing citrate from the extracellular space into cells.[1][2] Cytosolic citrate is a crucial metabolite that links carbohydrate and fatty acid metabolism. Therefore, inhibiting SLC13A5 has emerged as a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes, as well as certain cancers.[3][4][5][6]

While "this compound" is noted as an inhibitor of SLC13A5, its specific biochemical data is not widely available in public literature. This guide will therefore use well-characterized, potent, and selective SLC13A5 inhibitors as primary examples to illustrate the validation process using knockout models and compare them with other citrate transport modulation strategies.

Comparison of Citrate Transport Inhibitors

To validate the on-target effect of an SLC13A5 inhibitor, it is crucial to compare its performance with other compounds that modulate citrate transport through different mechanisms. This includes other SLC13A5 inhibitors and inhibitors of the mitochondrial citrate transporter (CTP or SLC25A1), which is responsible for exporting citrate from the mitochondria to the cytosol.

Compound/MethodTargetMechanism of ActionIC50 ValueKey Features
PF-06649298 SLC13A5 (NaCT)Competitive inhibitor of citrate uptake.0.80 µMA potent and selective dicarboxylate inhibitor.[3]
BI01383298 SLC13A5 (NaCT)Potent and selective inhibitor.56 nM (in HEK cells), 24 nM (in HepG2 cells)High potency and selectivity over other SLC13 family members.[5]
BMS-303141 ATP Citrate Lyase (ACLY)Inhibitor of the enzyme that converts citrate to acetyl-CoA in the cytosol.0.13 µMTargets a downstream enzyme in the citrate metabolic pathway.
SLC13A5 Knockout SLC13A5 (NaCT)Genetic ablation of the transporter.N/AProvides a definitive model for the complete loss of SLC13A5 function.
siRNA-mediated knockdown SLC13A5 (NaCT)Post-transcriptional silencing of the SLC13A5 gene.N/AAllows for transient and controlled reduction of SLC13A5 expression.

Validating Mechanism of Action with Knockout Models

The use of Slc13a5 knockout (KO) mice is a powerful tool to confirm that the pharmacological effects of an inhibitor are indeed due to its interaction with SLC13A5. The rationale is that if the inhibitor acts specifically on SLC13A5, it should have no additional effect in an animal where the target is already absent.

Experimental Workflow for Knockout Model Validation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation in Knockout Models cluster_2 Mechanism of Action Confirmed a Develop & Optimize Citrate Uptake Assay b Determine IC50 of this compound and Alternatives a->b Select Lead Compound c Administer this compound to Wild-Type (WT) Mice b->c d Administer this compound to Slc13a5 KO Mice b->d e Measure Physiological and Biochemical Parameters c->e d->e f Compare Effects in WT vs. KO Mice e->f Analyze Data g This compound shows effect in WT mice but not in KO mice f->g

Caption: Workflow for validating an SLC13A5 inhibitor using knockout mice.

Signaling Pathways Involving Citrate

Understanding the central role of citrate in cellular metabolism is key to interpreting the effects of SLC13A5 inhibition.

Central Role of Citrate in Metabolism

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrion Extracellular Citrate Extracellular Citrate Cytosolic Citrate Cytosolic Citrate Extracellular Citrate->Cytosolic Citrate SLC13A5 (NaCT) (Inhibited by this compound) Acetyl-CoA Acetyl-CoA Cytosolic Citrate->Acetyl-CoA ACLY Glycolysis Inhibition Glycolysis Inhibition Cytosolic Citrate->Glycolysis Inhibition Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Mitochondrial Citrate Mitochondrial Citrate Mitochondrial Citrate->Cytosolic Citrate CTP (SLC25A1) TCA Cycle TCA Cycle Mitochondrial Citrate->TCA Cycle

Caption: Citrate's central role in cellular metabolism.

Experimental Protocols

[¹⁴C]-Citrate Uptake Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds on SLC13A5.

Materials:

  • HEK293 cells stably overexpressing human SLC13A5 (HEK-hSLC13A5).

  • Wild-type HEK293 cells (as a negative control).

  • [¹⁴C]-Citrate (radiolabeled).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test compounds (e.g., this compound, PF-06649298).

  • Scintillation fluid and counter.

Protocol:

  • Seed HEK-hSLC13A5 and wild-type HEK293 cells in 24-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed assay buffer.

  • Add assay buffer containing various concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Add assay buffer containing a fixed concentration of [¹⁴C]-Citrate to each well and incubate for a specific uptake period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of SLC13A5 Expression

This protocol is used to confirm the absence of the SLC13A5 protein in knockout models.

Materials:

  • Liver or brain tissue from wild-type and Slc13a5 KO mice.

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against SLC13A5.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Protocol:

  • Homogenize tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SLC13A5 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.

Measurement of Citrate Levels in Plasma and Brain Tissue

This method quantifies the in vivo biochemical effects of SLC13A5 inhibition.

Materials:

  • Plasma and brain tissue from treated and untreated wild-type and Slc13a5 KO mice.

  • Internal standard (e.g., ¹³C-labeled citrate).

  • Acetonitrile for protein precipitation.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

  • Collect blood from mice and centrifuge to obtain plasma.

  • Homogenize brain tissue in a suitable buffer.

  • To a known volume of plasma or tissue homogenate, add a known amount of the internal standard.

  • Precipitate proteins by adding cold acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a mobile phase-compatible solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate citrate from other metabolites using a suitable LC column and gradient.

  • Detect and quantify citrate and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of citrate in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

By following these comparative approaches and detailed protocols, researchers can robustly validate the mechanism of action of SLC13A5 inhibitors like this compound and advance the development of novel therapeutics for associated diseases.

References

A Comparative In Vivo Analysis of INH14 and Dexamethasone in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vivo anti-inflammatory effects of INH14, a novel IKKα/β inhibitor, and dexamethasone, a well-established synthetic glucocorticoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying molecular pathways.

Mechanism of Action: A Tale of Two Pathways

This compound and dexamethasone mitigate inflammation through distinct molecular mechanisms. This compound acts as a direct inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling cascade, while dexamethasone exerts its effects via the glucocorticoid receptor, leading to broad changes in gene expression.

This compound: This small-molecule urea derivative specifically targets IKKα and IKKβ, two catalytic subunits of the IKK complex. By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the translocation of the NF-κB transcription factor into the nucleus, thereby preventing the expression of numerous pro-inflammatory genes. The inhibitory concentrations (IC₅₀) have been determined to be 8.97 μM for IKKα and 3.59 μM for IKKβ.

Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

  • Transrepression: The GR complex directly binds to and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding for cytokines like TNF-α, IL-1, and IL-6.

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the expression of anti-inflammatory proteins. Key examples include Annexin A1, which inhibits leukocyte migration, and Dual Specificity Phosphatase 1 (DUSP1), which deactivates pro-inflammatory MAPK signaling pathways.

INH14_Signaling_Pathway TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TAK1_TAB1 TAK1/TAB1 Complex MyD88->TAK1_TAB1 ... IKK_complex IKKα / IKKβ / NEMO TAK1_TAB1->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK_complex Inhibition

Caption: this compound inhibits the IKKα/β kinases, blocking NF-κB activation.

Dexamethasone_Signaling_Pathway cluster_nucleus Nuclear Events Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex Dex_GR->Nucleus NFkB_AP1 NF-κB / AP-1 Nucleus->NFkB_AP1 Transrepression GRE GRE Nucleus->GRE Pro_Inflammatory Pro-inflammatory Genes (TNFα, IL-6) NFkB_AP1->Pro_Inflammatory Anti_Inflammatory Anti-inflammatory Genes (DUSP1, Annexin A1) GRE->Anti_Inflammatory MAPK MAPK (p38, JNK) Anti_Inflammatory->MAPK DUSP1 inhibits

Caption: Dexamethasone acts via the GR to repress and activate gene sets.

Comparative In Vivo Efficacy

Direct comparative in vivo studies between this compound and dexamethasone have not been published. However, data from separate experiments in established inflammation models demonstrate the anti-inflammatory potential of both compounds.

This compound: In a lipopeptide-induced systemic inflammation model in mice, which mimics inflammation driven by TLR2 activation, a single intraperitoneal dose of this compound significantly reduced the production of the pro-inflammatory cytokine TNFα.

Dexamethasone: The in vivo efficacy of dexamethasone is well-documented across numerous models. In LPS-induced endotoxemia in mice, a model for TLR4-mediated systemic inflammation, dexamethasone potently suppresses the rapid release of key cytokines, including TNF-α, IL-6, and IL-1β. In a zymosan-induced arthritis model in rats, which involves both prostaglandin and IL-1 pathways, dexamethasone was shown to improve multiple parameters including knee swelling, fever, and cartilage metabolism.

Data Presentation: Quantitative In Vivo Effects

CompoundIn Vivo ModelSpeciesDoseKey Outcome MeasuredQuantitative Result
This compound Lipopeptide-Induced InflammationMouse5 µg/g (i.p.)Serum TNFα at 2h↓ 50% (231.1 pg/mL to 115.8 pg/mL)
Dexamethasone LPS-Induced EndotoxemiaMouse5 mg/kg (i.p.)Serum TNFα at 3h↓ ~27% (>400 ng/mL to 291.1 ng/mL)
Dexamethasone LPS-Induced EndotoxemiaMouse5 mg/kg (i.p.)Serum IL-6 at 3h↓ ~40% (>400 ng/mL to 241.3 ng/mL)
Dexamethasone LPS-Induced EndotoxemiaMouse5 mg/kg (i.p.)Serum IL-1β at 12h↓ ~66% (~15 pg/mL to 5.1 pg/mL)
Dexamethasone Zymosan-Induced ArthritisRatN/AMultiple ParametersImprovement in knee swelling, fever, and cartilage damage

Note: The quantitative results for dexamethasone in the LPS model are derived from graphical data and represent approximate changes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in this guide.

Protocol 1: this compound in Lipopeptide-Induced Systemic Inflammation

  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: Animals are acclimatized to laboratory conditions prior to the experiment.

  • Grouping: Mice are randomly assigned to a vehicle control group or an this compound treatment group.

  • Drug Administration:

    • Mice are pre-treated via intraperitoneal (i.p.) injection with either this compound (5 µg/g body weight) dissolved in a vehicle (DMSO/NaCl) or vehicle alone.

    • One hour after the initial injection, inflammation is induced by an i.p. injection of the TLR2 ligand P2CysK4 (P2) at a dose of 2.5 µg/g body weight.

  • Sample Collection: Blood is collected from the tail vein at 0 hours (before P2 injection) and 2 hours post-injection, as this time point corresponds to peak TNFα production.

  • Analysis: Serum is isolated from the blood samples. TNFα concentrations are quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Endpoint: The primary endpoint is the significant reduction of serum TNFα levels in the this compound-treated group compared to the vehicle control group.

Protocol 2: Dexamethasone in LPS-Induced Endotoxemia

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Mice are housed under standard conditions for at least one week before the experiment.

  • Grouping: Animals are divided into a control group, an LPS-only group, and an LPS + Dexamethasone group.

  • Drug Administration:

    • The treatment group receives an i.p. injection of dexamethasone (e.g., 5 mg/kg).

    • Simultaneously or shortly after, mice are challenged with an i.p. injection of Lipopolysaccharide (LPS) from E. coli (e.g., 20 mg/kg) to induce endotoxemia and cytokine storm.

  • Sample Collection: Blood samples are collected via cardiac puncture at various time points post-LPS injection (e.g., 3, 6, 12, and 18 hours) to capture the cytokine wave.

  • Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified by ELISA.

  • Endpoint: The primary endpoint is the reduction in the concentration of pro-inflammatory cytokines at specified time points in the dexamethasone-treated group relative to the LPS-only group.

Experimental_Workflow start Start: In Vivo Inflammation Study acclimatize 1. Animal Acclimatization (e.g., 1 week) start->acclimatize grouping 2. Random Group Assignment (Vehicle, Treatment) acclimatize->grouping pre_treat 3. Pre-treatment (t=-1h) (i.p. injection of Vehicle or Drug) grouping->pre_treat challenge 4. Inflammatory Challenge (t=0h) (i.p. injection of LPS / Lipopeptide) pre_treat->challenge sampling 5. Sample Collection (Blood draws at defined time points, e.g., t=2h, 3h, 6h, 12h) challenge->sampling analysis 6. Biomarker Analysis (ELISA for serum cytokines TNFα, IL-6, IL-1β) sampling->analysis data_analysis 7. Data Analysis (Statistical comparison between groups) analysis->data_analysis end End: Efficacy Determined data_analysis->end

specificity profiling of INH14 against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount for assessing its potential therapeutic efficacy and off-target effects. This guide provides an objective overview of the reported specificity of INH14, a small-molecule inhibitor, against its known kinase targets. Due to the limited publicly available data from broad kinase panel screens for this compound, this guide also outlines a general methodology for kinase specificity profiling and visualizes the known signaling pathway of this compound's primary targets.

This compound Kinase Inhibition Profile

This compound is a cell-permeable urea derivative that has been identified as an inhibitor of the IκB kinase (IKK) family, specifically IKKα and IKKβ.[1][2] These kinases are crucial components of the NF-κB signaling pathway, which plays a significant role in inflammatory responses and cancer.[2] The available inhibitory concentration (IC50) values for this compound against these kinases are summarized in the table below.

Kinase TargetIC50 (µM)
IKKα8.97
IKKβ3.59

Data sourced from publicly available research.[1]

Experimental Protocols: Kinase Specificity Profiling

To determine the specificity of a kinase inhibitor like this compound, a common method is a biochemical kinase assay performed against a large panel of purified kinases. A generalized protocol for such an assay is as follows:

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes, or radiolabeled ATP [γ-32P]ATP or [γ-33P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: The test compound is serially diluted to create a range of concentrations to be tested. A control with no compound (vehicle control) is also prepared.

  • Assay Reaction Setup: The kinase, its specific substrate, and the assay buffer are added to the wells of the microplate.

  • Inhibitor Addition: The various concentrations of the test compound are added to the appropriate wells. The plate is briefly incubated to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. The method of detection will depend on the assay format:

    • Radiometric Assay: The amount of radiolabeled phosphate transferred to the substrate is measured using a scintillation counter.

    • Fluorescence-Based Assay: Changes in fluorescence intensity or polarization due to the binding of a phosphospecific probe are measured with a plate reader.

    • Luminescence-Based Assay: The amount of remaining ATP is measured using a luciferase-luciferin reaction, where a lower signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in specificity profiling and the biological context of this compound's targets, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Dilution Compound Dilution Inhibitor Incubation Inhibitor Incubation Compound Dilution->Inhibitor Incubation Kinase & Substrate Plating Kinase & Substrate Plating Kinase & Substrate Plating->Inhibitor Incubation ATP Addition ATP Addition Inhibitor Incubation->ATP Addition Kinase Reaction Kinase Reaction ATP Addition->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Processing Data Processing Signal Detection->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination

Caption: Experimental workflow for kinase specificity profiling.

Caption: Simplified NF-κB signaling pathway showing inhibition by this compound.

References

A Head-to-Head Comparison of INH14 and TPCA-1: Navigating a Crossroads in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the selective targeting of cellular pathways is paramount for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two widely utilized small molecule inhibitors: INH14, a potent and selective inhibitor of the late sodium current (INaL), and TPCA-1, a well-established inhibitor of IκB kinase-β (IKK-β). While both compounds modulate critical cellular signaling cascades, they operate through distinct mechanisms, making them valuable tools for investigating and potentially treating a range of pathologies, from cardiovascular diseases to inflammatory disorders and cancer.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two inhibitors and to select the most appropriate tool for their experimental needs. We present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed protocols for their evaluation.

Unveiling the Mechanisms: A Tale of Two Pathways

This compound and TPCA-1 exert their effects by intervening in two separate, yet fundamentally important, signaling pathways.

This compound: Targeting the Aberrant Late Sodium Current

This compound is a recently developed inhibitor that demonstrates high selectivity for the late component of the sodium current (INaL) over the peak sodium current (INa,peak). The late sodium current is an aberrant, sustained influx of sodium ions that is enhanced under pathological conditions such as ischemia and heart failure. This sustained sodium entry leads to intracellular sodium and calcium overload, contributing to cardiac arrhythmias and cellular injury. By selectively blocking INaL, this compound aims to mitigate these detrimental effects without significantly impacting the normal cardiac action potential upstroke, which is governed by the peak sodium current.

TPCA-1: A Potent Blocker of the NF-κB Signaling Cascade

TPCA-1 is a selective inhibitor of the IκB kinase-β (IKK-β), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex, which includes IKK-β, phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes. TPCA-1's inhibition of IKK-β effectively blocks this entire downstream cascade.

G cluster_0 This compound: Inhibition of Late Sodium Current cluster_1 TPCA-1: Inhibition of NF-κB Pathway Na_channel Voltage-gated Sodium Channel INaL Late Sodium Current (INaL) (Pathological) Na_channel->INaL Na_overload Intracellular Na+ Overload INaL->Na_overload Ca_overload Intracellular Ca2+ Overload (via NCX) Na_overload->Ca_overload Cell_Injury Cellular Injury & Arrhythmias Ca_overload->Cell_Injury This compound This compound This compound->INaL Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex (IKK-α, IKK-β, NEMO) Stimuli->IKK_complex IKK_beta IKK-β IKK_complex->IKK_beta IkappaB IκB IKK_beta->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB_active Active NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_active Gene_Transcription Gene Transcription (Inflammation, Survival) NFkappaB_active->Gene_Transcription TPCA1 TPCA-1 TPCA1->IKK_beta G cluster_0 Experimental Workflow: Patch-Clamp for INaL Cell_Isolation Isolate Cardiomyocytes Patch_Pipette Prepare Patch Pipette (Internal Solution) Cell_Isolation->Patch_Pipette Cell_Patching Achieve Whole-Cell Configuration Patch_Pipette->Cell_Patching Voltage_Clamp Apply Voltage-Clamp Protocol Cell_Patching->Voltage_Clamp Drug_Application Perfuse with this compound Voltage_Clamp->Drug_Application Data_Acquisition Record Sodium Currents (Peak and Late) Drug_Application->Data_Acquisition Analysis Analyze INaL Inhibition Data_Acquisition->Analysis G cluster_0 Experimental Workflow: IKK-β Kinase Assay Prepare_Reaction Prepare Reaction Mix (Buffer, ATP, Substrate) Add_Enzyme Add Recombinant IKK-β Enzyme Prepare_Reaction->Add_Enzyme Add_Inhibitor Add TPCA-1 (Varying Concentrations) Add_Enzyme->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo) Stop_Reaction->Detect_Phosphorylation Analyze_Data Calculate % Inhibition and IC50 Detect_Phosphorylation->Analyze_Data

Validating the Downstream Effects of INH14 on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "INH14" is not publicly available in indexed scientific literature. Therefore, this guide serves as a comprehensive template for researchers to structure and present their findings on a novel inhibitor, tentatively named this compound, and compare its performance against other experimental or established alternatives. All data and specific gene names are illustrative placeholders.

This guide provides a framework for objectively comparing the performance of this compound with other alternatives, supported by detailed experimental protocols and clear data visualization. It is intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action of this compound

This compound is a novel small molecule inhibitor designed to target the (e.g., Kinase A) signaling pathway. This pathway is frequently dysregulated in (e.g., various cancers), leading to aberrant cell proliferation and survival. By binding to the ATP-binding pocket of (e.g., Kinase A), this compound is hypothesized to block the phosphorylation of its downstream effector, (e.g., Transcription Factor B), thereby inhibiting the expression of target genes critical for tumor progression.

G Hypothetical this compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Transcription_Factor_B Transcription Factor B Kinase_A->Transcription_Factor_B Phosphorylates Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) Transcription_Factor_B->Target_Genes Promotes Transcription This compound This compound This compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Comparative Performance of this compound

The efficacy of this compound was evaluated against two other known inhibitors of the (e.g., Kinase A) pathway, designated here as Inhibitor X and Inhibitor Y.

Biochemical Potency

The inhibitory potential of each compound was assessed through an in vitro kinase assay to determine their half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)
This compound Kinase A15
Inhibitor XKinase A50
Inhibitor YKinase A120
Downstream Gene Expression Analysis

The impact of each inhibitor on the expression of key downstream target genes was quantified using qRT-PCR in (e.g., MCF-7) cells treated for 24 hours.

GeneThis compound (Fold Change)Inhibitor X (Fold Change)Inhibitor Y (Fold Change)
Cyclin D1-3.5-2.1-1.5
c-Myc-4.2-2.8-1.8
BCL-2-3.8-2.5-1.7
Phenotypic Effects

The anti-proliferative effects of the inhibitors were determined by a 72-hour cell viability assay.

CompoundCell Viability (IC50, µM)
This compound 1.2
Inhibitor X5.8
Inhibitor Y12.5

Experimental Workflow

The following diagram outlines the general workflow used to validate the downstream effects of this compound.

G Experimental Workflow for Inhibitor Validation Cell_Culture 1. Cell Culture (e.g., MCF-7 cells) Treatment 2. Treatment (this compound, Inhibitor X, Inhibitor Y, DMSO) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting RNA_Extraction 4a. RNA Extraction Harvesting->RNA_Extraction Protein_Extraction 4b. Protein Extraction Harvesting->Protein_Extraction Phenotypic_Assay 4c. Phenotypic Assays (e.g., Cell Viability) Harvesting->Phenotypic_Assay qRT_PCR 5a. qRT-PCR Analysis (Gene Expression) RNA_Extraction->qRT_PCR Western_Blot 5b. Western Blot (Protein Levels) Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis and Comparison Phenotypic_Assay->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

A Comparative Analysis of INH14 and Other Urea-Based Inhibitors in Targeting IKKβ

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding modes, inhibitory activities, and experimental validation of urea-based compounds as potent IKKβ inhibitors.

For Immediate Release

INNSBRUCK, Austria – October 29, 2025 – In the landscape of kinase inhibitor development, urea-based scaffolds have emerged as a privileged structure, demonstrating significant potential in targeting a range of kinases involved in inflammatory diseases and cancer. This guide provides a detailed comparison of the binding modes and inhibitory activities of INH14, a novel urea-based inhibitor of IκB kinase (IKK), with other notable urea-based inhibitors, particularly the quinoxaline urea series.

This compound, chemically identified as N-(4-Ethylphenyl)-N'-phenylurea, has been characterized as an inhibitor of the Toll-like receptor (TLR) inflammatory response by targeting the IKKα and IKKβ kinases.[1] This guide will focus on the interaction with IKKβ, a key kinase in the canonical NF-κB signaling pathway, and draw comparisons with other urea-based inhibitors that share this target.

Quantitative Inhibitory Activity

The inhibitory potential of this compound and a comparable quinoxaline urea analog are summarized in the table below. The data highlights the potency of these compounds in cell-free and cell-based assays.

CompoundTargetAssay TypeIC50 (μM)Reference
This compound IKKαCell-free kinase assay8.97[1]
IKKβCell-free kinase assay3.59[1]
Quinoxaline Urea 13-197 IKKβ (downstream effect)TNFα-stimulated NF-κB mediated luciferase expression8.4 ± 1.2[2]
Quinoxaline Urea Analog 84 IKKβ (downstream effect)TNFα-induced NF-κB mediated NF-κB activity3.3 ± 0.5[3]

Comparative Binding Modes

The efficacy of urea-based inhibitors is intrinsically linked to their mode of interaction within the ATP-binding pocket of the target kinase. While a crystal structure of a urea-based inhibitor in complex with IKKβ is not yet publicly available, computational docking studies and structure-activity relationships (SAR) provide valuable insights.

This compound: Docking studies predict that this compound binds to the hinge region of IKKβ. This interaction is stabilized by the formation of two hydrogen bonds between the urea moiety of this compound and the backbone of the cysteine 99 (Cys99) residue in the kinase hinge. This bidentate hydrogen bond is a hallmark of many Type I kinase inhibitors and effectively anchors the inhibitor in the ATP-binding site.

Quinoxaline Urea Analogs: The quinoxaline urea series of IKKβ inhibitors, including compound 13-197 and its more potent analog 84, also possess the critical urea scaffold.[3] It is highly probable that these compounds adopt a similar binding mode to this compound, with the urea group forming key hydrogen bond interactions with the Cys99 residue in the IKKβ hinge region. The quinoxaline and substituted phenyl rings of these analogs likely occupy the adjacent hydrophobic regions of the ATP-binding pocket, contributing to their affinity and selectivity. The structure-activity relationship studies on these analogs have highlighted the importance of specific substitutions on the phenyl ring for enhanced potency.[3]

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors like this compound.

NFkB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR binds TRADD TRADD TNFR->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters IkBa_P P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active released Ub Ubiquitination IkBa_P->Ub leads to Proteasome Proteasome Degradation Ub->Proteasome targets for Proteasome->IkBa_P degrades Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene initiates This compound This compound & other urea-based inhibitors This compound->IKK_complex inhibits

Figure 1. Canonical NF-κB signaling pathway and inhibition by urea-based inhibitors.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is crucial for their characterization. A common method employed is a cell-free in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow: IKKβ ADP-Glo™ Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - IKKβ enzyme - Kinase buffer - Substrate (e.g., IκBα peptide) - ATP - Test inhibitor (e.g., this compound) Start->Prepare_Reagents Add_Inhibitor Add serially diluted inhibitor to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme_Substrate Add IKKβ and substrate to wells Add_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate reaction by adding ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate->Add_ADP_Glo Incubate2 Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate2->Add_Detection_Reagent Incubate3 Incubate at RT Add_Detection_Reagent->Incubate3 Read_Luminescence Read luminescence Incubate3->Read_Luminescence Analyze Analyze data and calculate IC50 value Read_Luminescence->Analyze End End Analyze->End

Figure 2. Workflow for a typical IKKβ kinase inhibition assay.

Detailed Protocol: IKKβ Kinase Assay (ADP-Glo™)

  • Reagent Preparation: All reagents, including recombinant human IKKβ enzyme, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), a suitable substrate (e.g., a synthetic peptide derived from IκBα), and ATP are prepared and kept on ice. The test inhibitor (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to various concentrations.

  • Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The test inhibitor at various concentrations is added to the wells. Subsequently, a mixture of the IKKβ enzyme and the substrate is added to each well.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of a specific concentration of ATP. The reaction plate is then incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Signal Generation: After the incubation period, ADP-Glo™ Reagent is added to all wells. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Following a further incubation period at room temperature, the Kinase Detection Reagent is added. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The amount of luminescence is directly proportional to the amount of ADP produced and thus reflects the IKKβ activity. The data is then plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound and the quinoxaline urea series represent promising classes of urea-based IKKβ inhibitors. Their shared urea scaffold facilitates a conserved binding mode to the hinge region of the kinase, a critical interaction for potent inhibition. The quantitative data demonstrates that these compounds are active in the low micromolar range, making them valuable tool compounds for studying the NF-κB pathway and potential starting points for the development of novel anti-inflammatory and anti-cancer therapeutics. Further structural studies are warranted to precisely elucidate the binding orientation of these inhibitors and guide the design of next-generation IKKβ inhibitors with improved potency and selectivity.

References

Independent Verification of INH14: A Comparative Analysis with Alternative IKK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the IKKα/β Inhibitor INH14 with Established Alternatives, BAY 11-7082 and SC-514.

This guide provides a comprehensive overview of the published preclinical data for this compound, a small-molecule inhibitor of IκB kinase (IKK) α and β. As independent verification of published findings is a cornerstone of scientific advancement, this document critically assesses the available data for this compound and presents a direct comparison with two well-characterized, alternative IKK inhibitors: BAY 11-7082 and SC-514. The information is intended to assist researchers in making informed decisions about the selection and application of these chemical probes for studying the NF-κB signaling pathway.

Executive Summary

This compound is a urea derivative reported to inhibit both IKKα and IKKβ, key kinases in the canonical and non-canonical NF-κB signaling pathways.[1][2] The initial publication presents compelling in vitro and in vivo data supporting its anti-inflammatory and potential anti-cancer activities. However, a critical gap in the current scientific literature is the lack of independent studies that have replicated or validated these initial findings. In contrast, BAY 11-7082 and SC-514 have been more extensively studied by multiple research groups, providing a broader, albeit complex, understanding of their activities and specificities. This guide summarizes the available quantitative data, details the experimental methodologies used to generate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of IKK Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives. Direct comparison of inhibitory concentrations should be made with caution due to variations in experimental assays and conditions.

Compound Target(s) IC50 (IKKα) IC50 (IKKβ) Other Reported IC50 Values Key In Vivo Efficacy
This compound IKKα, IKKβ8.97 µM[1][2]3.59 µM[1][2]-Reduced TNFα production in a lipopeptide-induced inflammation mouse model.[1]
BAY 11-7082 IKKs (disputed), other kinasesNot directly inhibited in some studies.[3]Not directly inhibited in some studies.[3]5-10 µM (inhibition of TNFα-induced IκBα phosphorylation in cells).[4]Reduced inflammation in a psoriasis-like dermatitis mouse model.[5]
SC-514 IKKβ>200 µM3-12 µM[6][7]-Inhibited TNFα production in an LPS-induced inflammation mouse model.[7]

Note: The mechanism of BAY 11-7082 is complex, with some reports suggesting it inhibits the activation of IKKs rather than the kinases themselves, and it may have other cellular targets.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound, BAY 11-7082, and SC-514.

In Vitro IKK Kinase Assay (General Protocol)

This assay is fundamental to determining the direct inhibitory activity of a compound against IKKα and IKKβ.

  • Reagents: Recombinant human IKKα or IKKβ, IKKtide (a peptide substrate), ATP, and the test compound (e.g., this compound, BAY 11-7082, or SC-514) at various concentrations.

  • Procedure: a. The recombinant IKK enzyme is incubated with the test compound for a specified period. b. The kinase reaction is initiated by the addition of a mixture of IKKtide and ATP. c. The reaction is allowed to proceed at 30°C for a defined time (e.g., 45 minutes). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a commercial kit such as ADP-Glo™.[5]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.

  • Procedure: a. Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. b. The transfected cells are pre-treated with the test compound at various concentrations for 1 hour. c. NF-κB signaling is stimulated with an agonist such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 beta (IL-1β). d. After a further incubation period (e.g., 18 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the inhibitor is used to determine its potency in a cellular system.

In Vivo Model of Inflammation (General Protocol)

Animal models are used to assess the efficacy of the inhibitors in a physiological setting.

  • Animal Model: Typically, mice are used.

  • Procedure: a. Animals are pre-treated with the test compound (e.g., via intraperitoneal injection) or a vehicle control. b. Inflammation is induced by administering an inflammatory agent, such as lipopolysaccharide (LPS). c. After a specific time, blood samples are collected, and the levels of pro-inflammatory cytokines, such as TNFα, are measured by ELISA.[1][7]

  • Data Analysis: The reduction in cytokine levels in the compound-treated group compared to the vehicle-treated group indicates in vivo efficacy.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound and its alternatives.

NF_kappaB_Signaling_Pathway cluster_IKK IKK Complex Stimuli Stimuli Receptor Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex Activation IkappaB IkappaB IKK_Complex->IkappaB Phosphorylation IKK_alpha IKK_alpha IKK_beta IKK_beta NEMO NEMO NF_kappaB NF_kappaB IkappaB->NF_kappaB Releases Degradation IkappaB->Degradation Nucleus Nucleus NF_kappaB->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK_Complex Inhibits Activation SC_514 SC_514 SC_514->IKK_beta This compound This compound This compound->IKK_alpha This compound->IKK_beta

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Start Start In_Vitro_Assay In_Vitro_Assay Cell_Based_Assay Cell_Based_Assay In_Vitro_Assay->Cell_Based_Assay Determine IC50 In_Vivo_Model In_Vivo_Model Cell_Based_Assay->In_Vivo_Model Confirm Cellular Activity Data_Analysis Data_Analysis In_Vivo_Model->Data_Analysis Assess Efficacy Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for IKK inhibitor evaluation.

Conclusion

References

A Comparative Guide to IKKβ Inhibitors: Assessing the Landscape Around INH14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the small molecule IKKβ inhibitor, INH14, alongside other known inhibitors targeting the same pathway. While a direct reproducibility assessment of this compound experiments is challenging due to the limited number of published studies, this guide offers a comprehensive overview of its reported mechanism of action and experimental data, juxtaposed with alternative compounds. This allows for an informed perspective on its potential and the broader context of IKKβ inhibition.

Targeting the NF-κB Pathway: The Role of IKKβ

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Its dysregulation is implicated in a host of diseases, including chronic inflammatory conditions and cancer. A key regulatory node in this pathway is the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Consequently, IKKβ has emerged as a critical target for the development of anti-inflammatory therapeutics.

This compound: A Urea-Based IKKα/β Inhibitor

This compound, or N-(4-Ethylphenyl)-N'-phenylurea, has been identified as an inhibitor of the Toll-like receptor (TLR)-mediated inflammatory response.[1][2][3][4] Subsequent studies have pinpointed its molecular targets as the kinases IKKα and IKKβ.[1][2][3][4] By inhibiting these kinases, this compound effectively curtails the activation of NF-κB.[1][2][3][4]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the signaling cascade leading to NF-κB activation and the point of intervention for this compound and other IKKβ inhibitors.

INH14_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 TNFR TNF-R TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 TAK1 TAK1 MyD88->TAK1 TRADD_TRAF2->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB P This compound This compound & Other IKKβ Inhibitors This compound->IKK_complex NFkB NF-κB IkB_NFkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary: this compound and Alternatives

To provide a comparative perspective, the following table summarizes the reported inhibitory concentrations (IC50) of this compound and other well-characterized IKKβ inhibitors. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

CompoundTarget(s)IC50 (IKKβ)IC50 (IKKα)Reference(s)
This compound IKKα, IKKβ3.59 µM8.97 µM[1][3][4]
SC-514 IKKβ3-12 µM-[1][5][6][7][8]
IKK-16 IKKβ, IKKα, IKK complex40 nM200 nM[4][9][10][11][12]
TPCA-1 IKKβ17.9 nM400 nM[13][14][15][16][17]
BAY 11-7082 IκBα phosphorylation10 µM (for IκBα phosphorylation)-[2][3][18][19][20]

Note: BAY 11-7082 is reported to inhibit IκBα phosphorylation rather than directly inhibiting IKKβ in cell-free assays.[19]

Key Experimental Protocols for this compound

The following methodologies are based on the primary study characterizing this compound.[1] These protocols are essential for any attempt to reproduce or build upon the initial findings.

Cell Culture and Transfection
  • Cell Line: HEK293-TLR2 cells were used for NF-κB luciferase reporter assays.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Transfection: For reporter assays, cells were transiently transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Luciferase_Assay_Workflow Seed_Cells Seed HEK293-TLR2 cells in 96-well plates Transfect Transfect with NF-κB-luc & Renilla-luc plasmids Seed_Cells->Transfect Incubate_this compound Incubate with this compound (or alternative inhibitor) Transfect->Incubate_this compound Stimulate Stimulate with TLR ligand (e.g., Pam3CSK4) Incubate_this compound->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze Normalize Firefly to Renilla and analyze data Measure_Luciferase->Analyze

Figure 2. Workflow for the NF-κB luciferase reporter assay.
In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target kinase.

  • Enzymes: Recombinant human IKKα and IKKβ.

  • Substrate: A peptide substrate for IKK, such as a biotinylated IκBα peptide.

  • Detection: The amount of phosphorylated substrate is quantified, typically using an antibody that recognizes the phosphorylated form of the substrate in an ELISA-based format or through radioactivity if using [γ-32P]ATP.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a reaction buffer.

    • The inhibitor (this compound or alternative) is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product is measured.

    • IC50 values are calculated from the dose-response curves.

Immunoblotting

Immunoblotting (Western blotting) is used to detect changes in the levels and phosphorylation status of key proteins in the signaling pathway.

  • Sample Preparation: Cells are treated with the inhibitor and/or stimulant, then lysed to extract total protein.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected using a chemiluminescent substrate.

Comparison and Future Directions

This compound presents as a moderately potent inhibitor of both IKKα and IKKβ. In comparison, compounds like IKK-16 and TPCA-1 exhibit significantly lower IC50 values, suggesting higher potency. The dual inhibition of IKKα and IKKβ by this compound could be advantageous or disadvantageous depending on the therapeutic context. While IKKβ is the primary driver of the canonical NF-κB pathway, IKKα plays a key role in the non-canonical pathway and has distinct functions.

The reproducibility of the initial findings on this compound can only be definitively assessed through independent experimental validation. Researchers interested in this compound are encouraged to utilize the detailed protocols outlined here to conduct their own studies. A direct comparison of this compound with other IKKβ inhibitors under identical experimental conditions would be highly valuable to the field. Such studies would help to firmly establish the utility of this compound as a research tool and its potential as a lead compound for drug development. Furthermore, exploring the selectivity profile of this compound against a broader panel of kinases would provide a more complete understanding of its mechanism of action and potential off-target effects.

References

Safety Operating Guide

Proper Disposal of INH14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the small molecule inhibitor INH14, ensuring laboratory safety and regulatory compliance.

For researchers and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a urea-based small molecule inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as a potentially hazardous chemical, is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

This compound Waste Disposal Procedures

The proper disposal of this compound and associated materials requires careful segregation of waste streams to ensure safe handling and compliance with hazardous waste regulations.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in the safe disposal of this compound waste. Use dedicated, clearly labeled waste containers for each type of waste.

  • Solid this compound Waste: This includes expired or unused pure compound, as well as grossly contaminated items such as weighing boats and paper.

    • Container: A sealed, rigid, and chemically resistant container clearly labeled "Hazardous Waste: Solid this compound."

  • Contaminated Labware: This category includes items with trace amounts of this compound, such as pipette tips, serological pipettes, and microcentrifuge tubes.

    • Container: A designated sharps container or a rigid, puncture-resistant container lined with a heavy-duty plastic bag, labeled "Hazardous Waste: this compound Contaminated Sharps and Labware."

  • Aqueous this compound Waste: This includes buffers, cell culture media, and other aqueous solutions containing this compound.

    • Container: A sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy) labeled "Hazardous Waste: Aqueous this compound." Include the approximate concentration and a list of all chemical components.

  • Organic Solvent Waste: This includes any organic solvents used to dissolve this compound.

    • Container: A dedicated, sealed, and properly vented solvent waste container labeled "Hazardous Waste: Halogenated Organic Solvents with this compound" or "Hazardous Waste: Non-Halogenated Organic Solvents with this compound," as appropriate. List all solvent components and the approximate concentration of this compound.

Step 2: Waste Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (N-(4-Ethylphenyl)-N'-phenylurea)"

  • A list of all other chemical constituents and their approximate percentages

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

  • The name and contact information of the principal investigator or laboratory supervisor

Step 3: Storage of Waste

Store all this compound waste in a designated and properly ventilated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure that incompatible waste streams are not stored together.

Step 4: Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound waste down the drain or dispose of it in the regular trash. All this compound waste must be disposed of through a licensed hazardous waste contractor.

Summary of this compound Disposal Procedures

Waste TypeContainer TypeLabeling RequirementsDisposal Method
Solid this compound Sealed, rigid, chemically resistant container"Hazardous Waste: Solid this compound," list of contents, hazards, date, contact informationEHS pickup for incineration
Contaminated Labware Puncture-resistant sharps container or rigid container with liner"Hazardous Waste: this compound Contaminated Sharps and Labware," hazards, date, contact informationEHS pickup for incineration
Aqueous Solutions Sealed, leak-proof, chemically compatible carboy"Hazardous Waste: Aqueous this compound," all components and concentrations, hazards, date, contact informationEHS pickup for chemical treatment or incineration
Organic Solvent Solutions Sealed, vented, solvent-compatible container"Hazardous Waste: [Non-]Halogenated Organic Solvents with this compound," all components and concentrations, hazards, date, contact informationEHS pickup for solvent recycling or incineration

Experimental Protocols

While specific experimental protocols for this compound are not provided here, any experiment generating waste containing this compound should be followed by the disposal procedures outlined above. Researchers should prospectively identify the types of waste that will be generated and ensure that the appropriate, labeled waste containers are available before starting the experiment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

INH14_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start Experiment with this compound generates waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Grossly Contaminated Items waste_type->solid_waste Solid labware_waste Contaminated Labware (Trace Amounts) waste_type->labware_waste Labware aqueous_waste Aqueous Solution with this compound waste_type->aqueous_waste Aqueous solvent_waste Organic Solvent with this compound waste_type->solvent_waste Organic Solvent solid_container Label & Seal in Rigid Container solid_waste->solid_container labware_container Label & Place in Sharps/Rigid Container labware_waste->labware_container aqueous_container Label & Seal in Aqueous Waste Carboy aqueous_waste->aqueous_container solvent_container Label & Seal in Solvent Waste Can solvent_waste->solvent_container store_waste Store in Satellite Accumulation Area solid_container->store_waste labware_container->store_waste aqueous_container->store_waste solvent_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

Personal protective equipment for handling INH14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of INH14, a small-molecule urea derivative. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information

This compound, with the chemical name N-(4-ethylphenyl)-N'-phenylurea, is an inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1][2][3] These kinases are key components of the NF-κB signaling pathway, a critical regulator of inflammatory responses. By inhibiting IKKα and IKKβ, this compound effectively reduces NF-κB activation.[1][2][3]

Hazard Identification and Safety Precautions

As a novel research compound, a specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar urea-based compounds, the following precautions are recommended.

Potential Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation if inhaled as a dust.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this compound.[4] All PPE should be properly designed, constructed, and maintained.[4]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.Minimizes inhalation of airborne particles.

Operational Plan: Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation, preferably within a chemical fume hood.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste this compound (solid or in solution) in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

Contaminated Materials:

  • Dispose of contaminated lab supplies (e.g., pipette tips, gloves, paper towels) in a designated hazardous waste container.

Quantitative Data

The inhibitory activity of this compound on its target kinases has been determined through in vitro kinase assays.

Target KinaseIC₅₀ Value
IKKα8.97 µM[1][2][3]
IKKβ3.59 µM[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

IKKβ Kinase Assay (In Vitro)

This protocol is adapted from commercially available kinase assay kits and the published research on this compound.[1]

Objective: To determine the in vitro inhibitory activity of this compound on IKKβ.

Materials:

  • Recombinant IKKβ enzyme

  • IKKβ substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Include a vehicle control (DMSO only).

  • Set up Kinase Reaction: In a 96-well plate, add the following in order:

    • Assay buffer

    • Recombinant IKKβ enzyme (e.g., 20 ng per reaction)

    • Substrate peptide (e.g., 0.2 ng/mL)

    • Diluted this compound or vehicle

  • Initiate Reaction: Add ATP (e.g., 25 µM) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Stop Reaction and Detect ADP: Add the kinase detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and contain a luciferase/luciferin system to quantify the amount of ADP produced.

  • Measure Luminescence: After a brief incubation, measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blotting for IκBα Degradation

This protocol outlines the general steps for performing a Western blot to assess the effect of this compound on IκBα degradation.[5][6][7]

Objective: To determine if this compound inhibits the degradation of IκBα in cells stimulated with an inflammatory agent.

Materials:

  • Cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopeptide (P3), TNFα)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IκBα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Stimulate the cells with the inflammatory agent (e.g., P3) for a time known to induce IκBα degradation (e.g., 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of IκBα in each sample. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound.[8][9][10]

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cell line (e.g., human primary monocytes)

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 8 x 10⁴ cells/well) and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus e.g., TLR Ligands, TNFα Receptor Receptor Activation Stimulus->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK IKKα / IKKβ TAK1->IKK IkBa Phosphorylation of IκBα IKK->IkBa Proteasome IκBα Degradation IkBa->Proteasome NFkB NF-κB Translocation to Nucleus Proteasome->NFkB Gene Inflammatory Gene Expression NFkB->Gene This compound This compound This compound->IKK Inhibition

Caption: Signaling pathway inhibited by this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Assess Risks PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Weigh Weigh Solid this compound Carefully (Avoid Dust) Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Perform Perform Experiment Dissolve->Perform Waste_Liquid Collect Liquid Waste in Sealed Chemical Waste Container Perform->Waste_Liquid Waste_Solid Collect Contaminated Solids in Designated Waste Bag/Container Perform->Waste_Solid Label Label Waste Containers Clearly Waste_Liquid->Label Waste_Solid->Label Store_Waste Store Waste in Designated Area Label->Store_Waste Arrange_Pickup Arrange for Professional Disposal Store_Waste->Arrange_Pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
INH14
Reactant of Route 2
Reactant of Route 2
INH14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.